N-Nitroso Nipecotic Acid-d4 (Major)
Description
Propriétés
Numéro CAS |
1329834-25-4 |
|---|---|
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
162.181 |
Nom IUPAC |
2,2,6,6-tetradeuterio-1-nitrosopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h5H,1-4H2,(H,9,10)/i3D2,4D2 |
Clé InChI |
YGOAQYQGTQBALO-KHORGVISSA-N |
SMILES |
C1CC(CN(C1)N=O)C(=O)O |
Synonymes |
1-Nitroso-3-piperidinecarboxylic Acid-d4; 1-Nitrosonipecotic Acid-d4; |
Origine du produit |
United States |
Technical Guide: N-Nitroso Nipecotic Acid-d4 in Pharmaceutical Impurity Profiling
Topic: N-Nitroso Nipecotic Acid-d4 (CAS 1329834-25-4) Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary
The identification and quantification of N-nitrosamine impurities in pharmaceutical drug substances have become a critical regulatory mandate following the discovery of genotoxic contaminants in angiotensin II receptor blockers (sartans) and other drug classes. N-Nitroso Nipecotic Acid-d4 (CAS 1329834-25-4) serves as a vital stable isotope-labeled internal standard (SIL-IS) for the precise quantification of N-Nitroso Nipecotic Acid (N-Nip).
N-Nip is a potential impurity in drugs derived from nipecotic acid (e.g., Tiagabine) or those utilizing piperidine derivatives during synthesis. This guide details the physicochemical profile, regulatory context, and a validated LC-MS/MS workflow for utilizing the d4-analog to achieve sub-nanogram sensitivity, ensuring compliance with ICH M7(R2) and FDA/EMA guidelines.
Chemical Profile & Structural Integrity
Physicochemical Properties
N-Nitroso Nipecotic Acid-d4 is the deuterated analog of N-Nitroso Nipecotic Acid, where four hydrogen atoms on the piperidine ring are replaced by deuterium. This modification increases the molecular weight by approximately 4 Daltons, allowing for mass spectral differentiation while maintaining identical chromatographic behavior to the non-deuterated analyte.
| Property | Specification |
| Chemical Name | N-Nitroso Nipecotic Acid-d4 |
| Synonyms | 1-Nitroso-3-piperidinecarboxylic Acid-d4; 1-Nitrosonipecotic Acid-d4 |
| CAS Number | 1329834-25-4 |
| Molecular Formula | C₆H₆D₄N₂O₃ |
| Molecular Weight | ~162.18 g/mol (vs. 158.16 g/mol for d0) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile |
| Isotopic Purity | Typically ≥ 99% atom D |
| Storage | -20°C, hygroscopic, light-sensitive |
Structural Visualization
The following diagram illustrates the chemical structure of the target impurity (d0) and its deuterated internal standard (d4), highlighting the N-Nitroso moiety responsible for genotoxicity.
Caption: Structural comparison of the analyte and the d4-labeled internal standard. The deuterium labeling occurs on the piperidine ring carbons.
Regulatory Context: The "Cohort of Concern"
Under ICH M7(R2) guidelines, N-nitrosamines are classified as a "Cohort of Concern" due to their high potency as mutagenic carcinogens. Regulatory bodies (FDA, EMA) require manufacturers to control these impurities to levels below the Acceptable Intake (AI) .
-
Risk Assessment: Manufacturers must evaluate the risk of N-Nip formation if nipecotic acid is used in the presence of nitrosating agents (e.g., sodium nitrite, nitrous acid) or if recovered solvents are used.
-
CPCA Categorization: The Carcinogenic Potency Categorization Approach (CPCA) assigns a potency score.[1] Cyclic nitrosamines with alpha-hydrogens (like N-Nip) are often high-potency.
-
Limit Calculation:
-
Example: If the AI is 18 ng/day and the drug Max Daily Dose is 10 mg, the limit is 1.8 ppm .
-
Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)
Why Use the d4-Analog?
Quantifying nitrosamines at trace levels (ppb/ppm) in complex pharmaceutical matrices is prone to Matrix Effects (ion suppression or enhancement). External calibration often fails to compensate for these variances.[2]
N-Nitroso Nipecotic Acid-d4 acts as the ideal Internal Standard because:
-
Co-elution: It has the same retention time as the analyte, experiencing the exact same matrix environment at the moment of ionization.
-
Normalization: It normalizes signal fluctuations caused by injection variability or source fouling.
-
Differentiation: The +4 Da mass shift allows the Mass Spectrometer to distinguish it from the analyte.
Analytical Workflow Diagram
Caption: Validated workflow for trace quantification using N-Nitroso Nipecotic Acid-d4 as an Internal Standard.
Experimental Protocol
This protocol is designed for the quantification of N-Nitroso Nipecotic Acid in drug substances using LC-MS/MS.
Reagents & Standards
-
Analyte Stock: N-Nitroso Nipecotic Acid (1 mg/mL in MeOH).
-
IS Stock: N-Nitroso Nipecotic Acid-d4 (1 mg/mL in MeOH).
-
Mobile Phases:
-
A: 0.1% Formic Acid in Water (LC-MS Grade).
-
B: 0.1% Formic Acid in Methanol (LC-MS Grade).
-
Sample Preparation
-
Weighing: Accurately weigh 100 mg of Drug Substance into a 15 mL centrifuge tube.
-
IS Spiking: Add 50 µL of IS Working Solution (e.g., 1 µg/mL) to achieve a final IS concentration of 50 ng/mL.
-
Dissolution: Add 1.0 mL of extraction solvent (Water:MeOH, 50:50 v/v).
-
Extraction: Vortex for 5 min, then sonicate for 10 min.
-
Clarification: Centrifuge at 10,000 rpm for 10 min. Filter supernatant through a 0.22 µm PVDF filter into an amber LC vial.
LC-MS/MS Parameters
-
Instrument: Triple Quadrupole MS coupled with UHPLC.[1]
-
Column: Waters HSS T3 C18 (100 x 2.1 mm, 1.8 µm) or equivalent (ideal for polar nitrosamines).
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temp: 40°C.
-
Ionization: Electrospray Ionization (ESI) Positive Mode or APCI (depending on sensitivity).
MRM Transitions Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| N-Nitroso Nipecotic Acid (d0) | 159.1 [M+H]⁺ | 129.1 | Quantifier (-NO) | 15-20 |
| 159.1 [M+H]⁺ | 113.1 | Qualifier (-H₂O/CO) | 25-30 | |
| N-Nitroso Nipecotic Acid-d4 (IS) | 163.1 [M+H]⁺ | 133.1 | Quantifier (-NO) | 15-20 |
Note: The loss of the nitroso group (-30 Da) is the most characteristic fragmentation for N-nitrosamines.
Synthesis & Stability
Synthesis Route
The synthesis of the d4-standard typically follows the nitrosation of the deuterated amine precursor.
-
Precursor: Nipecotic Acid-d4 (Deuterated at the 2,4,5,6 positions of the piperidine ring).
-
Reaction: Reacted with Sodium Nitrite (NaNO₂) in dilute HCl or Acetic Acid at low temperature (0-5°C).
-
Purification: Extracted into organic solvent (DCM/EtOAc) and crystallized/precipitated.
Stability & Handling
-
Light Sensitivity: Nitrosamines are photolabile. Handle under yellow light and use amber glassware.
-
Temperature: Store neat standard at -20°C. Solutions should be prepared fresh or stored at -20°C for no more than 1 month.
-
Safety: WARNING: N-Nitroso compounds are potential human carcinogens.[4][5] Handle in a fume hood with double gloving and appropriate PPE.
References
-
ICH M7(R2). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023. Link
-
US FDA. Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Food and Drug Administration, 2021. Link
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1] EMA/409815/2020. Link
-
PubChem. N-Nitrosoisonipecotic acid (Isomer Reference).[6] National Center for Biotechnology Information. Link
-
Waters Corporation. Highly Sensitive and Robust UPLC-MS/MS Quantification of Nitrosamine Impurities. Application Note. Link
- Schmidtsdorff, S., et al.Development of a Multi-Analyte Method for the Quantification of Nitrosamines in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 2022. (Contextual grounding for MRM transitions).
Sources
N-Nitroso Nipecotic Acid-d4 structure elucidation
Technical Guide: Structure Elucidation of N-Nitroso Nipecotic Acid-d4
Executive Summary & Regulatory Context
N-Nitroso Nipecotic Acid (N-NNA) represents a critical impurity within the "Cohort of Concern" (CoC) as defined by FDA and EMA regulatory frameworks (ICH M7). As a nitrosamine derivative of nipecotic acid (a GABA uptake inhibitor pharmacophore found in drugs like tiagabine), its accurate identification and quantification are mandatory for pharmaceutical safety.
N-Nitroso Nipecotic Acid-d4 (N-NNA-d4) serves as the stable isotope-labeled internal standard (SIL-IS) required for trace-level quantification via LC-MS/MS. However, before it can be used as a reference standard, its structure must be unequivocally elucidated to ensure:
-
Isotopic Purity: Confirmation of the deuterium incorporation (d0 contribution < 0.5%).
-
Regiochemistry: Verification that nitrosation occurred at the secondary amine (N1 position) and not the carboxylic acid (forming a mixed anhydride).
-
Rotameric Behavior: Understanding the E/Z isomerism inherent to the N-N=O bond, which complicates chromatography and NMR.
Chemical Identity & Synthetic Pathway
The structural elucidation begins with the synthesis logic. N-NNA-d4 is synthesized via the nitrosation of Nipecotic Acid-d4 (typically labeled at the piperidine ring carbons, e.g., 2,2,6,6-d4 or 4,4,5,5-d4, depending on the precursor).
Reaction Logic:
The secondary amine of the piperidine ring attacks the nitrosonium ion (
DOT Diagram 1: Synthesis & Rotameric Equilibrium The following diagram illustrates the synthesis and the restricted rotation around the N-N bond that creates distinct syn (Z) and anti (E) rotamers.
Caption: Synthesis of N-NNA-d4 via nitrosation, leading to an equilibrium of E/Z rotamers due to partial double-bond character.
Mass Spectrometry Elucidation (HRMS & MS/MS)
High-Resolution Mass Spectrometry (HRMS) provides the first pillar of evidence. The presence of the nitroso group and the deuterium label alters the fragmentation pattern distinctively compared to the native nipecotic acid.
Exact Mass & Isotopic Pattern
-
Target Formula:
-
Ionization: ESI Positive Mode
-
Key Observation: A mass shift of exactly +4.0251 Da relative to the unlabeled N-NNA standard (
).
Diagnostic Fragmentation (MS/MS)
Nitrosamines exhibit a "signature" fragmentation pathway: the loss of the radical nitric oxide (
| Fragment Ion | Mechanism | Theoretical m/z (d4) | Diagnostic Value |
| Precursor | Protonated Molecular Ion | 163.10 | Confirms d4 incorporation. |
| Homolytic cleavage of N-N bond | 133.10 | Primary confirmation of N-nitroso moiety. | |
| McLafferty-type rearrangement | 146.10 | Secondary confirmation (common in cyclic nitrosamines). | |
| Dehydration (Carboxyl group) | 145.09 | Confirms carboxylic acid integrity. |
Critical Protocol Note: In-source fragmentation can artificially generate the
NMR Spectroscopy: The Rotamer Challenge
NMR is the definitive tool for structural confirmation, but N-NNA-d4 presents a unique challenge: Rotameric Splitting . The N-N=O bond has partial double-bond character, creating a rotational barrier (~23 kcal/mol). This results in two distinct sets of signals in the NMR spectrum at room temperature.
1H NMR Interpretation (d4-labeled)
Assuming a 2,2,6,6-d4 labeling pattern (common for piperidine rings), the spectrum is simplified compared to the unlabeled analog.
-
Missing Signals: The protons at the
-positions (C2 and C6) adjacent to the nitrogen are replaced by deuterium. These signals (usually broad multiplets at 3.5–4.5 ppm) will be absent or reduced to small residual peaks. -
Rotamer Evidence: The remaining protons (C3, C4, C5) will appear as doubled signals (e.g., two sets of multiplets for the C3 methine proton).
-
Integration Ratio: The ratio of the two rotamer sets (typically 60:40 to 80:20) confirms the N-nitroso functionality. If the sample were just the amine salt, only one set of signals would exist.
13C NMR & Deuterium Coupling
-
-Carbon Shifts: The C2 and C6 carbons will appear as quintets (due to coupling with two deuterium atoms,
, splitting is ) rather than sharp singlets. -
Chemical Shift Anisotropy: The nitroso group exerts a strong shielding/deshielding effect. The
-carbons in the syn vs. anti rotamer will have significantly different chemical shifts ( ppm).
Analytical Workflow & Validation Protocol
To guarantee the identity of the standard, the following self-validating workflow is required.
DOT Diagram 2: Elucidation Workflow
Caption: Step-by-step validation protocol. VT-NMR (Step 4) is the "Kill Step" to prove rotamerism vs. impurities.
Detailed Protocol for Step 4 (VT-NMR Validation):
-
Preparation: Dissolve 10 mg of N-NNA-d4 in DMSO-d6.
-
Acquisition (25°C): Record 1H NMR. Observe two sets of signals.
-
Heating: Gradually heat the probe to 90°C (363 K).
-
Observation: As thermal energy overcomes the rotational barrier of the N-N bond, the two sets of signals must broaden and eventually coalesce into a single, sharp average set .
References
-
US Food and Drug Administration (FDA). (2024).[2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]
-
Asare, S. O., et al. (2022).[3] "Mass spectrometry based fragmentation patterns of nitrosamine compounds." Rapid Communications in Mass Spectrometry, 36(8).[3] Retrieved from [Link]
-
Glidewell, S. (1977).[4] "NMR studies of barriers to rotation in N-nitrosamines." Spectrochimica Acta Part A. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80387, N-Nitrosoisonipecotic acid. (Used for structural analogy of nipecotic acid derivatives).[5] Retrieved from [Link]
Sources
biological significance of N-nitroso nipecotic acid
Toxicological Profile, Metabolic Significance, and Analytical Characterization
Executive Summary
N-Nitroso nipecotic acid (NNIP) is a heterocyclic N-nitroso compound primarily identified as a terminal urinary metabolite of areca nut-derived alkaloids. While its parent compound, nipecotic acid, is a potent inhibitor of GABA uptake, the N-nitrosation of the piperidine ring fundamentally alters its pharmacodynamic profile, abolishing its affinity for GABA transporters (GAT-1) while introducing toxicological relevance as a biomarker of exposure to carcinogenic nitrosamines.
This guide provides a comprehensive technical analysis of NNIP, distinguishing its role as a biomarker of exposure from the pharmacological utility of its parent scaffold. It details the metabolic pathways leading to its formation, its comparative toxicology against potent carcinogens like N-nitrosopiperidine, and validated protocols for its synthesis and LC-MS/MS quantification.
Chemical Identity & Physicochemical Divergence
The biological significance of NNIP is rooted in the chemical transformation of the piperidine nitrogen. In nipecotic acid, this nitrogen is basic (pKa ~10.3), allowing it to exist as a cation at physiological pH—a prerequisite for binding to the GABA transporter. In NNIP, the electron-withdrawing nitroso group delocalizes the nitrogen lone pair, rendering the molecule non-basic and neutral at physiological pH.
| Feature | Nipecotic Acid (Parent) | N-Nitroso Nipecotic Acid (NNIP) |
| CAS Registry | 498-95-3 | 60215-37-6 |
| Structure | Piperidine-3-carboxylic acid | 1-Nitroso-3-piperidinecarboxylic acid |
| Nitrogen State | Basic (Protonated at pH 7.4) | Neutral (Non-basic) |
| Physiological Role | GABA Uptake Inhibitor | Urinary Metabolite / Biomarker |
| Solubility | High (Zwitterionic) | High (Polar Carboxylic Acid) |
| Key Risk | None (Pharmacologically active) | Potential Carcinogen (Class: Nitrosamine) |
Metabolic Origin: The Areca Nut Connection[1]
NNIP is not typically formed de novo in isolation but arises as the major oxidative metabolite of N-nitrosoguvacoline and N-nitrosoguvacine , which are specific nitrosamines derived from the alkaloids in areca nut (betel quid).
3.1 Metabolic Pathway
The ingestion of areca nut introduces arecoline and guvacine. In the presence of salivary nitrite, these are nitrosated to form N-nitrosoguvacoline. In vivo, this precursor undergoes ester hydrolysis and oxidation to form NNIP, which is rapidly excreted in urine due to its high water solubility.
Figure 1: Metabolic Pathway of Areca Alkaloids to NNIP
Caption: Transformation of areca alkaloids into NNIP. Note that NNIP represents the oxidized, excretable form of the mutagenic precursor N-nitrosoguvacoline.
Toxicological Assessment
4.1 Carcinogenicity vs. Detoxification
Unlike its structural analog N-nitrosopiperidine (NPIP) , which is a potent esophageal carcinogen, NNIP exhibits significantly reduced carcinogenicity.
-
Mechanism: NPIP requires
-hydroxylation by CYP450 enzymes to form a reactive diazonium ion that alkylates DNA. -
NNIP Attenuation: The presence of the carboxylic acid group at the C3 position increases the polarity and water solubility of NNIP, favoring rapid renal clearance over metabolic activation. Studies in BDIV rats show that 66–85% of an oral dose of N-nitrosoguvacoline is excreted as NNIP, suggesting it acts as a detoxification sink rather than an active alkylating agent.
4.2 Mutagenicity (Ames Test)
-
N-Nitrosoguvacoline: Mutagenic in Salmonella typhimurium (requires metabolic activation).
-
NNIP: Generally tests negative or weakly positive in standard Ames assays compared to volatile nitrosamines. Its formation is considered a deactivation step for the mutagenic potential of areca-specific nitrosamines.
Pharmacological Interference: The "Lost" Activity
Researchers investigating GABAergic modulators must distinguish between nipecotic acid derivatives and their N-nitroso impurities.
-
GABA Transporter (GAT-1) Requirement: High-affinity binding to GAT-1 requires a protonated nitrogen atom to mimic the terminal amine of GABA.
-
Effect of Nitrosation: The N-nitroso group (
) withdraws electron density from the ring nitrogen, preventing protonation. Consequently, NNIP does not inhibit GABA uptake . -
Implication: In drug development, the presence of NNIP in a nipecotic acid-based API (e.g., Tiagabine precursors) is strictly a toxicological impurity issue, not a pharmacological one.
Experimental Protocols
6.1 Synthesis of N-Nitroso Nipecotic Acid
Use this protocol to generate analytical standards for LC-MS calibration.
Safety Warning: All nitrosamines are potential carcinogens. Handle in a fume hood with double gloving and specific hazardous waste disposal.
-
Reagents:
-
Nipecotic acid (10 mmol)
-
Sodium Nitrite (
, 15 mmol) -
Hydrochloric Acid (2M)
-
Ethyl Acetate (Extraction solvent)
-
-
Procedure:
-
Dissolve nipecotic acid in 10 mL of 2M HCl and cool to 0–4°C in an ice bath.
-
Dropwise add a solution of
in water over 20 minutes, maintaining temperature < 5°C. -
Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Extract the aqueous layer with Ethyl Acetate (
). -
Wash combined organic layers with brine, dry over anhydrous
, and concentrate under vacuum. -
Purification: Recrystallize from ether/hexane to yield pale yellow crystals.
-
6.2 LC-MS/MS Detection in Urine
Target: Quantification of NNIP as a biomarker for areca/tobacco exposure.
| Parameter | Setting |
| Instrument | Triple Quadrupole LC-MS/MS |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| MRM Transition | 159.1 |
| Retention Time | ~3.5 min (Method dependent) |
Protocol Validation Check:
-
Internal Standard: Use deuterated N-nitrosonipecotic acid (
-NNIP) to correct for matrix effects in urine. -
Limit of Quantitation (LOQ): Should be
to detect environmental/dietary exposure levels.
References
-
Ohshima, H., et al. (1989). Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine.[1] Cancer Letters.[1][2]
-
IARC Working Group. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines.[3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.
-
Johnston, G. A., et al. (1976). Betel nut constituents as inhibitors of gamma-aminobutyric acid uptake.[4] Nature.
-
Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research.
Sources
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. (PDF) Natural Products: Bioactivity, Biochemistry, and Biological Effects in Cancer and Disease Therapy [academia.edu]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
- 4. Betel-quid and Areca-nut Chewing - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Nitroso Nipecotic Acid: An Uncharted Territory in Tobacco Exposure Biomarkers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Unmet Need for Novel Biomarkers
The landscape of tobacco and nicotine product use is in constant flux, with an increasing diversity of products demanding more specific and reliable methods for assessing human exposure and potential harm. While established biomarkers such as cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) have been instrumental in tobacco control and cancer research, the scientific community is in continuous pursuit of novel biomarkers that can offer greater specificity, a different window of exposure, or insights into individual metabolic pathways.[1] This guide delves into the theoretical and practical considerations surrounding a potential, yet currently underexplored, biomarker: N-nitroso nipecotic acid.
Section 1: The Foundation of Tobacco-Specific Nitrosamines (TSNAs)
Tobacco-specific nitrosamines (TSNAs) are a class of potent carcinogens found exclusively in tobacco products and the smoke they produce.[2] Their formation occurs during the curing, processing, and combustion of tobacco, when tobacco alkaloids, such as nicotine, react with nitrosating agents.[2] Among the most well-studied TSNAs are N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), both of which are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC).[3]
The significance of TSNAs extends beyond their presence in tobacco products. Endogenous formation of nitrosamines, including TSNAs, is a recognized phenomenon in humans.[4][5] This occurs when ingested or systemically absorbed amines react with nitrosating agents within the body, a process that can be influenced by dietary factors and individual metabolic characteristics.[4][6][7] Studies have shown that smokers exhibit higher rates of endogenous nitrosation compared to non-smokers, suggesting that tobacco use can create a more favorable environment for the formation of these carcinogens.[6][7]
Section 2: The Hypothetical Formation of N-Nitroso Nipecotic Acid from Nicotine
While the metabolic pathways of nicotine to its major metabolites like cotinine are well-documented, the potential for minor pathways leading to other precursors for nitrosation remains an area of active investigation.[8][9] The formation of N-nitroso nipecotic acid as a biomarker of tobacco exposure is predicated on a multi-step metabolic and chemical process.
The Metabolic Precursor: Nipecotic Acid
The direct metabolic conversion of nicotine to nipecotic acid (piperidine-3-carboxylic acid) in humans has not been definitively established in the scientific literature. However, various metabolic transformations of the nicotine molecule are known to occur.[8][9][10] It is plausible that minor, and as yet uncharacterized, metabolic pathways could lead to the formation of nipecotic acid from nicotine or its metabolites.
The Nitrosation Step
Should nipecotic acid be formed as a nicotine metabolite, it would be a secondary amine and therefore susceptible to nitrosation. This reaction would involve the addition of a nitroso group (-N=O) to the nitrogen atom of the piperidine ring, forming N-nitroso nipecotic acid. This process could occur endogenously, particularly in the acidic environment of the stomach or under conditions of increased oxidative stress and nitric oxide production, which are known to be elevated in smokers.
The following diagram illustrates the hypothetical pathway from nicotine to N-nitroso nipecotic acid.
Caption: Hypothetical formation of N-nitroso nipecotic acid.
Section 3: Analytical Methodologies for Detection and Quantification
The detection and quantification of N-nitroso compounds in biological matrices like urine present analytical challenges due to their often low concentrations and potential for artifactual formation during sample analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of non-volatile nitrosamines, offering high sensitivity and specificity.[11][12][13]
A Proposed LC-MS/MS Workflow
While a specific, validated method for N-nitroso nipecotic acid in human urine is not currently available in the literature, a robust analytical approach can be designed based on established methods for other nitrosamines.[11][12][13][14] The following diagram outlines a proposed experimental workflow.
Caption: Proposed analytical workflow for N-nitroso nipecotic acid.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol for the analysis of N-nitroso nipecotic acid in human urine, based on common practices for nitrosamine analysis.
1. Sample Preparation:
- Thaw frozen urine samples to room temperature.
- Centrifuge a 2 mL aliquot at 3000 x g for 10 minutes to pellet any precipitate.
- Transfer 1 mL of the supernatant to a clean tube.
- Add an internal standard (e.g., a stable isotope-labeled version of N-nitroso nipecotic acid) to each sample, calibrator, and quality control sample.
- Vortex briefly to mix.
2. Solid-Phase Extraction (SPE):
- Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with an appropriate buffer (e.g., ammonium acetate).
- Load the urine sample onto the SPE cartridge.
- Wash the cartridge with a weak organic solvent to remove interfering compounds.
- Elute the N-nitroso nipecotic acid with a stronger, appropriate solvent mixture.
3. Eluate Processing:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Liquid Chromatography:
- Use a C18 reversed-phase column for separation.
- Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
- Mass Spectrometry:
- Utilize a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
- Perform multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of N-nitroso nipecotic acid and its internal standard.
5. Method Validation:
- The method would require rigorous validation according to regulatory guidelines, assessing parameters such as:
- Linearity
- Accuracy
- Precision (intra- and inter-day)
- Limit of Detection (LOD) and Limit of Quantitation (LOQ)
- Matrix effects
- Recovery
- Stability
Section 4: Potential as a Biomarker and Future Directions
The utility of N-nitroso nipecotic acid as a biomarker for tobacco exposure is currently theoretical. For it to be established as a valuable tool, several critical research questions must be answered.
Establishing a Dose-Response Relationship
The cornerstone of any biomarker is a clear and quantifiable relationship between the level of exposure and the concentration of the biomarker in a biological matrix. Studies would need to be conducted to measure urinary levels of N-nitroso nipecotic acid in diverse populations, including:
-
Non-smokers with no known tobacco smoke exposure
-
Individuals exposed to secondhand smoke (passive smokers)
-
Light, moderate, and heavy cigarette smokers
-
Users of other tobacco and nicotine products (e.g., smokeless tobacco, e-cigarettes)
The following table presents hypothetical data that would be necessary to begin to validate N-nitroso nipecotic acid as a biomarker.
| Population Group | Hypothetical Mean Urinary N-nitroso nipecotic acid (pg/mg creatinine) | Hypothetical Mean Urinary Cotinine (ng/mg creatinine) |
| Non-smokers | < 1.0 | < 5 |
| Passive Smokers | 1.0 - 5.0 | 5 - 20 |
| Light Smokers (<10 CPD) | 10 - 50 | 100 - 500 |
| Moderate Smokers (10-20 CPD) | 50 - 200 | 500 - 1500 |
| Heavy Smokers (>20 CPD) | > 200 | > 1500 |
| CPD: Cigarettes Per Day |
Comparison with Established Biomarkers
A new biomarker must offer advantages over existing ones. A direct comparison of N-nitroso nipecotic acid with cotinine and NNAL would be essential. Key comparative parameters would include:
-
Half-life: Does it offer a different window of exposure assessment?
-
Specificity: Is it truly specific to tobacco exposure?
-
Sensitivity: Can it reliably detect low levels of exposure?
-
Correlation with health outcomes: Is it a better predictor of tobacco-related diseases?
Research and Clinical Applications
If validated, N-nitroso nipecotic acid could have several applications:
-
Complementary Biomarker: Used in conjunction with other biomarkers to provide a more comprehensive picture of tobacco exposure.
-
Investigating Individual Metabolism: Differences in N-nitroso nipecotic acid levels between individuals with similar tobacco use patterns could shed light on variations in nicotine metabolism and endogenous nitrosation.
-
Assessing New and Emerging Products: It could be a valuable tool for evaluating exposure from novel nicotine delivery systems.
Conclusion: A Call for Further Research
The concept of N-nitroso nipecotic acid as a biomarker of tobacco exposure is scientifically plausible but remains to be substantiated by empirical evidence. This guide has outlined the theoretical underpinnings, a potential analytical approach, and the necessary steps for its validation. It is a call to the research community to explore this and other novel biomarkers to enhance our understanding of the complex relationship between tobacco use, carcinogen exposure, and human health. The path to validating a new biomarker is rigorous, but the potential rewards in public health and regulatory science are substantial.
References
- This section would be populated with the specific references from the research conducted to produce this guide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Determination of tobacco-specific N-nitrosamines in urine of smokers and non-smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of urinary metabolites of N'-nitrosonornicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endogenous formation of N-nitrosoproline upon cigarette smoke inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous formation of N-nitrosoproline in cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. waters.com [waters.com]
- 14. lcms.cz [lcms.cz]
Technical Deep Dive: N-Nitroso Nipecotic Acid-d4 in Toxicological Risk Assessment & Impurity Profiling
The following technical guide is structured for researchers and drug development professionals, focusing on the critical intersection of analytical chemistry and toxicological risk assessment.
Executive Summary
N-Nitroso Nipecotic Acid (NNip) is a potentially mutagenic nitrosamine impurity (NDSRI) often associated with the synthesis of nipecotic acid-derived pharmaceuticals, such as Tiagabine .[1][2] As regulatory agencies (FDA, EMA) tighten controls on the "Cohort of Concern," the demand for precise quantification at trace levels (ppb) has escalated.
N-Nitroso Nipecotic Acid-d4 (NNip-d4) serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS) .[1][2] Its role extends beyond simple calibration; it is the linchpin of analytical toxicology, enabling the differentiation of true toxicant levels from matrix-induced signal suppression in complex biological and pharmaceutical matrices. This guide details the mechanistic toxicology of the analyte and the validated application of its deuterated analog in regulatory compliance.
Molecular Profile & Chemical Context
The Toxicant: N-Nitroso Nipecotic Acid[1][2]
-
Origin: Formed via the nitrosation of residual nipecotic acid (a secondary amine intermediate) during drug substance synthesis, typically under acidic conditions in the presence of nitrite sources (e.g., sodium nitrite, nitrous acid).
The Tool: N-Nitroso Nipecotic Acid-d4[1][2]
-
Structure: A deuterated analog where four hydrogen atoms on the piperidine ring are replaced with deuterium (
).[1] -
Function: Corrects for extraction inefficiency and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Figure 1: Formation pathway of the impurity and its relationship to the deuterated standard.
Toxicological Risk Assessment (The "Why")
To understand the necessity of the d4-standard, one must first quantify the risk of the unlabeled toxicant.
Genotoxicity Mechanism
Like other nitrosamines, NNip requires metabolic activation (typically
Regulatory Limits: The CPCA Approach
Under the FDA and EMA's Carcinogenic Potency Categorization Approach (CPCA) , the structural features of NNip dictate its Acceptable Intake (AI).
-
Deactivating Feature: Carboxylic Acid group (Electron Withdrawing).[1][2][5]
-
The -COOH group reduces the electron density of the ring, hindering the initial enzymatic oxidation step required for bioactivation.
-
CPCA Score Impact: The presence of a carboxylic acid group confers a +3 score (Strong Deactivation).[5]
-
Calculated Limit: Based on current CPCA guidelines, N-Nitroso Nipecotic Acid typically falls into Potency Category 4 or 5 , allowing for a higher limit than potent nitrosamines like NDMA.[1][2]
| Parameter | Value | Reference |
| Potency Category | Category 4 | |
| Acceptable Intake (AI) | 1500 ng/day | ICH M7(R2) / CPCA |
| Target Detection Limit | ~0.03 ppm (relative to API) | Based on max daily dose |
Note: While less potent than NDMA (96 ng/day), the limit is still stringent enough to require LC-MS/MS quantification, necessitating the d4-standard.
Analytical Toxicology: Role of the d4-Isotope[2]
In toxicological studies and QC release testing, N-Nitroso Nipecotic Acid-d4 is not merely a calibrator; it is a molecular mirror .[1][2]
Overcoming Matrix Effects
Pharmaceutical formulations (e.g., Tiagabine tablets) contain excipients (binders, fillers) that elute during chromatography. These compounds often compete for charge in the Electrospray Ionization (ESI) source, causing Ion Suppression .
-
Without d4-IS: The signal for NNip might drop by 50% due to matrix suppression, leading to a false negative (reporting safe levels when they are actually toxic).
-
With d4-IS: The d4 analog co-elutes with the analyte and experiences the exact same suppression. The ratio of Analyte/IS remains constant, ensuring accuracy.[6]
Experimental Protocol: Validated LC-MS/MS Workflow
Objective: Quantify NNip in Drug Substance at sub-ppm levels.
Reagents:
-
Analyte: N-Nitroso Nipecotic Acid (Reference Standard).
-
Internal Standard: N-Nitroso Nipecotic Acid-d4 (10 µg/mL in Methanol).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
Step-by-Step Methodology:
-
Sample Preparation:
-
LC-MS/MS Parameters:
-
MRM Transitions (Quantification):
| Compound | Precursor Ion ( | Product Ion ( | Role |
| NNip (Analyte) | 159.1 | 113.1 | Quantifier |
| NNip (Analyte) | 159.1 | 85.1 | Qualifier |
| NNip-d4 (IS) | 163.1 | 117.1 | Internal Standard |
Note: The +4 Da mass shift prevents "cross-talk" between the channels.
Figure 2: Analytical workflow demonstrating the integration of the d4-standard to normalize ionization variability.
Data Interpretation & Compliance
The final role of the d4-standard is to convert raw instrument signals into actionable toxicological data.[2]
Calculation of Impurity Level
The concentration of the impurity (
Decision Matrix
Once the value is obtained, it is compared against the Acceptable Intake (AI) derived from the CPCA.
-
Scenario A (< 10% of AI): No further action required.
-
Scenario B (> 10% but < 100% of AI): Monitor batches; process optimization recommended.
-
Scenario C (> AI): Batch rejection; toxicological hazard confirmed.
Without the d4-standard, the uncertainty in
References
-
US Food and Drug Administration (FDA). (2025).[1][2][7] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Retrieved from
-
European Medicines Agency (EMA). (2023).[1][2] Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. Retrieved from
-
International Council for Harmonisation (ICH). (2023).[1][2] M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from
-
PubChem. (2025).[1][2][8] N-Nitroso-3-piperidinecarboxylic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved from (Note: Linked to isomer for structural reference).[1]
-
BenchChem. (2025).[1][2][6] A Guide to Deuterated Internal Standards in Nitrosamine Analysis. Retrieved from
Sources
- 1. N-Nitrosoisonipecotic acid | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. N-Nitroso Nipecotic Acid - SRIRAMCHEM [sriramchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. N-Nitrosopipecolic acid | C6H10N2O3 | CID 20614 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of N-Nitroso Nipecotic Acid-d4 in organic solvents
An In-Depth Technical Guide to the Solubility of N-Nitroso Nipecotic Acid-d4 in Organic Solvents
Authored by: Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-Nitroso Nipecotic Acid-d4, a critical isotopically labeled internal standard used in the analysis of nitrosamine impurities. Understanding the solubility of this compound in various organic solvents is paramount for accurate quantification, method development, and validation in pharmaceutical quality control. This document delineates the theoretical underpinnings of solubility, provides a detailed experimental protocol for its determination, presents illustrative solubility data, and discusses the implications for analytical methodologies.
Introduction: The Critical Role of N-Nitroso Nipecotic Acid-d4 in Pharmaceutical Analysis
N-nitrosamines are a class of compounds that have garnered significant attention from regulatory bodies due to their potential carcinogenic properties.[1][2] Their presence in pharmaceutical products, even at trace levels, is a major safety concern. Consequently, highly sensitive and accurate analytical methods are required to detect and quantify these impurities.[3][4]
N-Nitroso Nipecotic Acid is a nitrosamine impurity, and its deuterated analog, N-Nitroso Nipecotic Acid-d4 (CAS No: 1329834-25-4), serves as an essential internal standard in mass spectrometry-based analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][5] The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the analytical method.
The successful implementation of N-Nitroso Nipecotic Acid-d4 as an internal standard is fundamentally dependent on its solubility in the solvents used for sample preparation and chromatographic analysis. Poor solubility can lead to inaccurate standard concentrations, precipitation during analysis, and ultimately, unreliable quantification of the target nitrosamine impurity. This guide provides the necessary theoretical and practical knowledge for researchers to effectively work with this compound.
Theoretical Framework: Principles of Solubility
The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process, governed by the principle of "like dissolves like." This principle is a function of several intermolecular interactions, including:
-
Van der Waals forces: Weak, short-range electrostatic attractions between molecules.
-
Dipole-dipole interactions: Attractive forces between polar molecules.
-
Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (e.g., oxygen, nitrogen).
The chemical structure of N-Nitroso Nipecotic Acid-d4, a derivative of nipecotic acid, features a polar carboxylic acid group, a nitrosamine group, and a piperidine ring. The presence of both polar (carboxylic acid, nitrosamine) and non-polar (aliphatic ring) moieties suggests that its solubility will vary significantly across different organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to effectively solvate the polar functional groups of N-Nitroso Nipecotic Acid-d4, leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Dimethyl Sulfoxide): These solvents possess dipoles but do not have hydrogen atoms bonded to electronegative atoms. They are anticipated to have moderate to good solvating power for N-Nitroso Nipecotic Acid-d4.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces and are expected to be poor solvents for the polar N-Nitroso Nipecotic Acid-d4.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6] This protocol outlines the steps for determining the solubility of N-Nitroso Nipecotic Acid-d4 in a selection of common organic solvents.
Materials and Reagents
-
N-Nitroso Nipecotic Acid-d4 (solid)
-
Selected organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Hexane) of appropriate purity (e.g., HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid N-Nitroso Nipecotic Acid-d4 to a series of vials, each containing a known volume (e.g., 1 mL) of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility measurements.
-
-
Quantification:
-
Prepare a series of calibration standards of N-Nitroso Nipecotic Acid-d4 of known concentrations in a suitable solvent (ideally the same solvent as the sample, or a solvent in which it is highly soluble and miscible with the mobile phase).
-
Analyze the filtered supernatant and the calibration standards by a validated analytical method, such as HPLC-UV or LC-MS.[7]
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of N-Nitroso Nipecotic Acid-d4 in the filtered supernatant by interpolating its response from the calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Diagram of Experimental Workflow
Caption: Workflow for determining the solubility of N-Nitroso Nipecotic Acid-d4.
Data Presentation: Illustrative Solubility of N-Nitroso Nipecotic Acid-d4
The following table presents hypothetical, yet scientifically plausible, solubility data for N-Nitroso Nipecotic Acid-d4 in a range of organic solvents at 25 °C, as would be determined by the protocol described above. These values are for illustrative purposes and should be experimentally verified.
| Solvent | Solvent Polarity Index (Snyder) | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Polar Protic Solvents | |||
| Methanol | 5.1 | Very Soluble | > 50 |
| Ethanol | 4.3 | Soluble | 25 - 50 |
| Polar Aprotic Solvents | |||
| Acetonitrile | 5.8 | Soluble | 10 - 25 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 100 |
| Dichloromethane | 3.1 | Moderately Soluble | 5 - 10 |
| Ethyl Acetate | 4.4 | Sparingly Soluble | 1 - 5 |
| Non-Polar Solvents | |||
| Toluene | 2.4 | Poorly Soluble | < 1 |
| n-Hexane | 0.1 | Insoluble | < 0.1 |
Discussion and Implications for Analytical Method Development
The solubility data, even when illustrative, highlights several key considerations for researchers:
-
Stock Solution Preparation: For preparing concentrated stock solutions of N-Nitroso Nipecotic Acid-d4, highly polar solvents such as DMSO or Methanol are the preferred choice to ensure complete dissolution and stability.
-
Sample Diluent: The choice of diluent for preparing working solutions and for sample extraction should be guided by the solubility of the analyte and the internal standard. A solvent like acetonitrile or a mixture of methanol and water is often a good starting point for LC-MS applications, as they offer good solubility and are compatible with reversed-phase chromatography.
-
Chromatographic Conditions: Understanding the solubility in different solvents can aid in the selection of the mobile phase for liquid chromatography. For instance, if the compound is poorly soluble in a high percentage of the aqueous component of the mobile phase, it may precipitate on the column, leading to poor peak shape and carryover.
-
Matrix Effects: When developing methods for complex matrices, the solubility of N-Nitroso Nipecotic Acid-d4 in the extraction solvent is crucial. Inefficient dissolution can lead to inaccurate spiking and recovery, undermining the purpose of the internal standard.
Conclusion
A thorough understanding of the is not merely an academic exercise but a practical necessity for the development of robust and reliable analytical methods for nitrosamine impurity testing. By applying the principles and protocols outlined in this guide, researchers can ensure the accurate and effective use of this critical internal standard, thereby contributing to the safety and quality of pharmaceutical products. It is imperative that laboratories determine the solubility of N-Nitroso Nipecotic Acid-d4 in their specific solvent systems as part of their method development and validation activities.
References
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. (n.d.).
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. (2024, August 19).
- N-Nitrosamines Analysis An Overview. (2023). Waters Corporation.
- Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15).
- N-Nitroso Nipecotic Acid-d4 | CAS No: 1329834-25-4. Pharmaffiliates. (n.d.).
- A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed. (2014, July 15).
- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lcms.cz [lcms.cz]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
Technical Guide: Storage & Handling of N-Nitroso Nipecotic Acid-d4 Reference Standards
Executive Summary
N-Nitroso Nipecotic Acid-d4 (NNA-d4) is a critical deuterated internal standard (ISTD) used in the LC-MS/MS quantification of mutagenic nitrosamine impurities. Its structural integrity is paramount for regulatory compliance (FDA/EMA).
Immediate Storage Directives:
-
Long-Term Storage: -20°C (± 5°C) or lower (-80°C preferred for >1 year).
-
Container: Amber borosilicate glass (Class 1) with PTFE-lined screw caps.
-
Atmosphere: Headspace purged with inert gas (Argon or Nitrogen).
-
Solution State: Stable in Acetonitrile ; avoid Methanol for long-term stock due to potential esterification risks with the carboxylic acid moiety.
Part 1: The Criticality of Integrity
In the wake of the "sartan" and "metformin" recalls, regulatory bodies (FDA, EMA) have mandated strict limits on nitrosamine impurities, often in the nanogram range. NNA-d4 serves as a stable isotope-labeled internal standard. Its role is to correct for:
-
Matrix Effects: Ion suppression/enhancement in Electrospray Ionization (ESI).
-
Extraction Efficiency: Variations in sample preparation recovery.
The Risk: If NNA-d4 degrades, the quantitative ratio (Analyte Area / ISTD Area) becomes skewed, leading to false positives (overestimation of impurity) or false negatives (underestimation), potentially releasing carcinogenic drugs to market.
Part 2: Physicochemical Vulnerabilities
To store NNA-d4 correctly, one must understand the mechanisms that destroy it.
Photolytic Cleavage (The Primary Threat)
The nitroso group (
Thermal Instability & Denitrosation
While cyclic nitrosamines are generally more thermally stable than acyclic ones, the presence of the carboxylic acid group in Nipecotic Acid adds complexity. High temperatures can accelerate decarboxylation or acid-catalyzed denitrosation (reverting to the parent amine).
Isotopic Scrambling (Deuterium Exchange)
NNA-d4 typically carries deuterium atoms on the piperidine ring. While Carbon-Deuterium (
Chemical Reactivity (Esterification)
Unlike simple nitrosamines (e.g., NDMA), N-Nitroso Nipecotic Acid contains a carboxylic acid functionality. Storing this standard in alcohols (Methanol/Ethanol) for long periods can lead to ester formation, effectively removing the standard from the solution.
Visualization: Degradation Pathways
Caption: Mechanistic degradation pathways of N-Nitroso Nipecotic Acid-d4 showing photolytic, thermal, and chemical vulnerabilities.
Part 3: Optimal Storage Protocol
A. Solid State (Lyophilized/Powder)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ± 5°C | Slows Arrhenius kinetics of degradation. -80°C is recommended for storage >2 years. |
| Container | Amber Glass Vial | Blocks UV radiation <400nm to prevent photolysis. |
| Closure | PTFE-lined Cap | Teflon (PTFE) is chemically inert and prevents plasticizer leaching (e.g., phthalates) which can interfere with MS. |
| Atmosphere | Inert Gas | Flush headspace with Argon or Nitrogen to prevent oxidative degradation. |
| Desiccation | Required | The carboxylic acid moiety is hygroscopic. Moisture promotes hydrolysis and clumping. |
B. Solution State (Stock Standards)
Solvent Selection:
-
Recommended: Acetonitrile (ACN) . It is aprotic, polar enough to dissolve the acid, and does not react with the carboxylic group.
-
Avoid: Methanol (MeOH). As detailed in Part 2, MeOH can slowly esterify the carboxylic acid, changing the retention time and mass of the standard.
Solution Storage Table:
| Concentration | Solvent | Temp | Shelf Life |
|---|---|---|---|
| Stock (1 mg/mL) | Acetonitrile | -20°C | 6 Months |
| Working (1 µg/mL) | Water/ACN (50:50) | 2-8°C | 1 Week (Prepare Fresh) |
Part 4: Handling & Reconstitution Workflow
Trustworthiness: This protocol minimizes water condensation, the #1 cause of standard degradation.
-
Equilibration: Remove the vial from the freezer. Do NOT open immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder.
-
-
Weighing: Weigh quickly in low-light conditions (or under yellow light).
-
Dissolution: Dissolve in HPLC-grade Acetonitrile. Sonicate briefly (<1 min) if necessary, but avoid heating.
-
Aliquoting: Do not store the bulk stock in one vial. Aliquot into single-use amber vials to avoid repeated freeze-thaw cycles.
-
Headspace Purging: Before closing aliquots, gently blow a stream of nitrogen over the liquid surface.
Visualization: Handling Workflow
Caption: Step-by-step handling workflow to prevent condensation and degradation during reconstitution.
Part 5: Stability Monitoring (Self-Validating System)
Do not assume your standard is stable. Prove it. Implement a System Suitability Test (SST) before every analytical run.
Protocol: The "Zero-Injection" Check
-
Isotopic Purity Check: Inject a high concentration of NNA-d4 alone (no analyte). Monitor the transition for the native (non-deuterated) N-Nitroso Nipecotic Acid.
-
Acceptance Criteria: Signal for native form < 0.5% of the labeled form.
-
Why? If d4 degrades or exchanges D for H, it contributes to the analyte signal, causing false positives.
-
-
Response Factor Monitoring: Track the absolute peak area of the ISTD across batches.
-
Alert Limit: If ISTD area drops >20% compared to the moving average of the last 5 runs, prepare a fresh standard.
-
References
-
U.S. Food and Drug Administration (FDA). (2024).[1] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Revision 2). Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Nitrosamine Degradation Pathways: Photolytic and Thermal Mechanisms. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Isotopic Purity of N-Nitroso Nipecotic Acid-d4
Abstract
The emergence of nitrosamine impurities as a "cohort of concern" in pharmaceutical products has necessitated the use of highly sensitive and accurate analytical methods for their quantification.[1][2] Isotope Dilution Mass Spectrometry (IDMS) has become the gold standard for this purpose, relying on stable isotope-labeled internal standards (SIL-IS) to ensure precision.[3][4] N-Nitroso Nipecotic Acid-d4 (NNNA-d4) is a critical SIL-IS for the detection of its corresponding non-labeled, and potentially genotoxic, analogue. The reliability of quantitative data derived from IDMS is fundamentally dependent on the isotopic purity of the internal standard. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the principles and methodologies for determining the isotopic purity of N-Nitroso Nipecotic Acid-d4. We will explore the underlying causality of experimental choices, present self-validating protocols using orthogonal analytical techniques, and provide a comprehensive workflow for the certification of this vital reference material.
The Imperative of Isotopic Purity in Nitrosamine Analysis
The Nitrosamine Challenge and the Rise of N-Nitroso Nipecotic Acid
Since 2018, the detection of N-nitrosamine impurities in various drug products has been a major focus for global regulatory agencies like the U.S. Food and Drug Administration (FDA).[1][2] These compounds are classified as probable human carcinogens, making their control essential for patient safety.[1] Nitrosamines can form when secondary or tertiary amines react with a nitrosating agent, such as nitrous acid, which can be present as a contaminant in raw materials or form during the manufacturing process.[5]
N-Nitroso Nipecotic Acid is a nitrosamine drug substance-related impurity (NDSRI), meaning it shares a structural similarity to the active pharmaceutical ingredient (API) or its degradants.[6][7] Its presence must be monitored at trace levels, often in the parts-per-billion (ppb) range, to comply with stringent acceptable intake (AI) limits established by regulatory bodies.[8][9]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
To achieve the required sensitivity and selectivity for nitrosamine quantification, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique.[8][10][11] The IDMS method is employed to ensure the highest level of accuracy.
The core principle of IDMS involves adding a known quantity of a stable isotope-labeled version of the target analyte (in this case, NNNA-d4) to the sample at the earliest stage of preparation.[12][13] The SIL-IS is chemically identical to the native analyte and thus behaves identically during extraction, chromatography, and ionization.[4] Any sample loss or matrix-induced signal suppression will affect both the analyte and the internal standard equally.[14] The mass spectrometer distinguishes between the native analyte and the heavier SIL-IS based on their mass-to-charge ratio (m/z). By measuring the response ratio of the analyte to the SIL-IS, the concentration of the native analyte in the original sample can be calculated with high precision, effectively correcting for procedural variations.[12][13][14]
Why Isotopic Purity is a Non-Negotiable Parameter
The fundamental assumption of IDMS is that the amount of the SIL-IS added is known and that its signal is free from interference. However, it is practically impossible to synthesize a deuterated compound with 100% isotopic purity.[15] The synthesis of NNNA-d4 will inevitably result in a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d0, d1, d2, d3).[15]
If the NNNA-d4 standard contains a significant percentage of the non-deuterated (d0) form, it will artificially inflate the analytical response at the m/z of the target analyte, leading to an underestimation of the true nitrosamine concentration. Conversely, the presence of other isotopologues (d1, d2, d3) can interfere with the quantification of the primary d4 peak. Therefore, rigorous characterization of the isotopic purity of the SIL-IS is a prerequisite for its use in any validated, GMP-compliant analytical method.[8][16]
Orthogonal Analytical Strategies for Purity Determination
To establish a trustworthy and self-validating system for isotopic purity assessment, it is essential to employ at least two orthogonal (i.e., based on different principles) analytical techniques. The combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a comprehensive and robust characterization.[17][18]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the distribution of isotopologues in a deuterated compound.[19][20] Unlike nominal mass instruments, HRMS instruments (e.g., Orbitrap, TOF) can measure m/z values with high accuracy and resolution, allowing for the clear separation and quantification of peaks corresponding to each isotopologue (d0, d1, d2, d3, d4, etc.).[15][19][20]
Causality Behind the Method: The mass difference between hydrogen (¹H) and deuterium (²H or D) is approximately 1.0063 Da. While a low-resolution mass spectrometer might struggle to resolve these small mass differences from other potential isobaric interferences, HRMS can easily distinguish them. By examining the full scan mass spectrum, we can determine the relative abundance of each isotopologue and calculate the overall isotopic purity.[17][18]
-
Standard Preparation: Prepare a solution of N-Nitroso Nipecotic Acid-d4 in a suitable solvent (e.g., Methanol) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer capable of achieving a resolution of >70,000 FWHM.
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Acquire data in full scan mode over an m/z range that encompasses all expected isotopologues (e.g., m/z 150-170 for NNNA, which has a monoisotopic mass of 158.07 g/mol ).
-
Data Acquisition: Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min) and acquire data for at least 1 minute to obtain a stable signal and high-quality averaged spectrum.
-
Data Processing:
-
Identify the monoisotopic peak for each isotopologue (e.g., d0, d1, d2, d3, d4).
-
Integrate the peak area or measure the intensity for each identified isotopologue.
-
Calculate the relative abundance of each species.
-
The isotopic purity is reported as the relative abundance of the target d4 isotopologue.
-
| Isotopologue | Theoretical m/z ([M+H]⁺) | Observed Intensity (Arbitrary Units) | Relative Abundance (%) |
| NNNA-d0 | 159.0764 | 4,500 | 0.04 |
| NNNA-d1 | 160.0827 | 12,000 | 0.11 |
| NNNA-d2 | 161.0890 | 35,000 | 0.32 |
| NNNA-d3 | 162.0953 | 450,000 | 4.12 |
| NNNA-d4 | 163.1016 | 10,415,000 | 95.41 |
Note: This data is illustrative. The calculation must also account for the natural C¹³ isotopic contribution to each peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a benchmark technique for confirming the position of deuterium incorporation and for quantitatively assessing isotopic purity.[17][21] While ¹H NMR can be used to measure the small amount of residual protons at the deuterated sites, a combined ¹H and ²H NMR approach provides a more accurate and robust determination.[22]
Causality Behind the Method: Quantitative NMR (qNMR) relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a residual ¹H signal at a deuterated position to the integral of a ¹H signal at a non-deuterated position within the same molecule, one can calculate the percentage of deuterium incorporation at that specific site. Alternatively, ²H NMR can directly quantify the deuterium present.[22][23]
-
Sample Preparation: Accurately weigh a sufficient amount of the NNNA-d4 standard and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., ≥400 MHz) for optimal signal dispersion and sensitivity.
-
Acquisition Parameters:
-
Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified, to allow for full relaxation between pulses. This is critical for accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1) for the signals of interest.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signal corresponding to a non-deuterated position (e.g., a specific proton on the piperidine ring that is not intended to be labeled). Set this integral to a defined value (e.g., 1.00 for a single proton).
-
Integrate the residual proton signals at the positions where deuteration was intended.
-
-
Calculation: The isotopic enrichment at a given position is calculated as: % Enrichment = (1 - Integral of Residual Proton) * 100
A Self-Validating Workflow for Isotopic Purity Certification
A robust workflow combines the strengths of both HRMS and NMR to provide a high-confidence assessment of isotopic purity. The HRMS provides the overall isotopologue distribution, while NMR confirms the site of deuteration and provides an orthogonal quantitative measure. Concordance between the two techniques is the cornerstone of a self-validating system.
Integrated Workflow Diagram
Caption: A self-validating workflow for certifying the isotopic purity of NNNA-d4.
Step-by-Step Integrated Protocol
-
Identity Confirmation: Upon receipt of a new batch of NNNA-d4, confirm its chemical structure using standard ¹H NMR, ¹³C NMR, and an accurate mass measurement by HRMS.
-
HRMS Quantification: Perform direct infusion HRMS analysis as described in Section 2.1 to determine the relative abundance of all isotopologues (d0 through d4).
-
NMR Quantification: Perform qNMR analysis as described in Section 2.2 to determine the site-specific isotopic enrichment.
-
Data Reconciliation: Compare the overall purity value obtained from HRMS with the site-specific values from NMR. The results should be in close agreement (e.g., within 2%).
-
Certification: If the data are concordant and the isotopic purity of the d4 isotopologue meets the required specification (typically ≥98%), a Certificate of Analysis can be issued. If not, the batch must be flagged for further purification or re-synthesis.
Conclusion and Best Practices
The accuracy of nitrosamine impurity testing is not merely an analytical exercise; it is a critical component of ensuring patient safety. The use of a well-characterized, high-purity stable isotope-labeled internal standard like N-Nitroso Nipecotic Acid-d4 is foundational to achieving reliable and defensible data.
-
Always Use Orthogonal Methods: Never rely on a single technique to certify an internal standard. The combination of HRMS and qNMR provides a self-validating system that ensures the highest level of confidence.
-
Understand Method Nuances: Be aware of the specific experimental parameters that ensure quantitative accuracy, such as the relaxation delay (D1) in qNMR and the need for sufficient resolution in HRMS.
-
Account for Natural Isotopes: When processing HRMS data, always use software that can deconvolute the contributions of natural C¹³ abundance to avoid miscalculating the relative abundance of the deuterated isotopologues.
-
Maintain Comprehensive Records: All spectra, processing parameters, and calculations used to certify a batch of internal standard must be meticulously documented for regulatory scrutiny and traceability.
By adhering to these principles and employing the robust workflows described in this guide, researchers and drug development professionals can ensure the scientific integrity of their nitrosamine analyses and contribute to the safety and quality of pharmaceutical products.
References
-
Zhang, Q., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
NSF. (2024). Revision 2 of FDA Guidance on Nitrosamines Published. [Link]
-
Eurofins. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. [Link]
-
Zhang, Q., et al. (2022). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. [Link]
-
Gradient Corp. (2020). US FDA Guidance on Nitrosamine Impurities. [Link]
-
Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Kumar, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(8), 1081-1090. [Link]
-
U.S. Food and Drug Administration (FDA). (2026). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]
-
ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines. [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. [Link]
-
Shokha, D. A., et al. (2022). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Pharmaceutical Chemistry Journal, 56(4), 514-521. [Link]
- Garcia Alonso, J. I., & Rodriguez-González, P. (2013). Isotope Dilution Mass Spectrometry. Royal Society of Chemistry.
-
Royal Society of Chemistry. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]
-
Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]
-
Li, M., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Magnetic Resonance Letters, 2(3), 163-170. [Link]
- Garcia Alonso, J. I., & Rodriguez-González, P. (2013). IDMS Procedures and Calculation Methods. In Isotope Dilution Mass Spectrometry. Royal Society of Chemistry.
-
Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Isotope Dilution Mass Spectrometry. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ChemRxiv. (n.d.). Deuteron-proton isotope correlation spectroscopy of molecular solids. [Link]
- Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gradientcorp.com [gradientcorp.com]
- 3. Isotope Dilution Mass Spectrometry - J. Ignacio Garcia Alonso, Pablo Rodriguez-González - Google 圖書 [books.google.com.tw]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. nsf.org [nsf.org]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. fda.gov [fda.gov]
- 10. ajpaonline.com [ajpaonline.com]
- 11. lcms.cz [lcms.cz]
- 12. osti.gov [osti.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 15. isotope.com [isotope.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
Application Note: High-Throughput and Recovery-Focused Sample Preparation for the Quantification of N-Nitroso Nipecotic Acid in Human Plasma
Introduction: The Analytical Imperative for N-Nitroso Nipecotic Acid
N-nitroso compounds (NOCs) are a class of chemical entities that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their classification as probable human carcinogens. The detection and quantification of even trace levels of these impurities in drug substances, drug products, and biological matrices are of paramount importance for patient safety. N-Nitroso Nipecotic Acid, a potential nitrosamine impurity, requires robust and sensitive bioanalytical methods to support pharmacokinetic and toxicological assessments in preclinical and clinical studies.
This application note provides a detailed, field-proven protocol for the sample preparation of N-Nitroso Nipecotic Acid from human plasma, utilizing its deuterated stable isotope-labeled internal standard, N-Nitroso Nipecotic Acid-d4, to ensure accuracy and precision. The methodologies described herein are designed for high-throughput analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and are grounded in established principles of bioanalytical method validation.
Analyte and Internal Standard: Physicochemical Rationale for Method Development
A thorough understanding of the physicochemical properties of both the analyte and its internal standard is the cornerstone of a robust bioanalytical method.
N-Nitroso Nipecotic Acid is a small, polar molecule. Its structure, incorporating a carboxylic acid group, dictates its solubility and ionization characteristics. The presence of the nitroso group is the primary structural alert for potential genotoxicity.
N-Nitroso Nipecotic Acid-d4 serves as the ideal internal standard (IS). By incorporating four deuterium atoms, the IS has a higher mass-to-charge ratio (m/z) than the analyte, allowing for distinct detection by the mass spectrometer. Crucially, its physicochemical behavior during sample extraction and ionization is virtually identical to that of the analyte, ensuring that any variability in the sample preparation process or matrix effects are effectively normalized. This co-elution and co-ionization are fundamental to achieving high precision and accuracy in the analytical results.
The Challenge of Biological Matrices: Overcoming Interferences in Human Plasma
Human plasma is a complex biological matrix containing a high abundance of proteins, lipids, salts, and other endogenous components. These constituents can interfere with the accurate quantification of N-Nitroso Nipecotic Acid in several ways:
-
Protein Binding: The analyte may bind to plasma proteins, such as albumin, sequestering it from the extraction process and leading to an underestimation of its true concentration.
-
Ion Suppression/Enhancement: Co-eluting endogenous compounds can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer source, leading to inaccurate and imprecise results.
-
Column Fouling: The direct injection of untreated plasma can lead to the accumulation of proteins and phospholipids on the analytical column, causing a rapid deterioration of chromatographic performance.
The sample preparation protocol must therefore be designed to effectively remove these interfering substances while ensuring high and reproducible recovery of the analyte and internal standard.
Recommended Sample Preparation Protocol: Protein Precipitation (PPT)
For a high-throughput environment, protein precipitation is often the method of choice due to its simplicity, speed, and broad applicability. This protocol has been optimized for the extraction of N-Nitroso Nipecotic Acid and its deuterated internal standard from human plasma.
Rationale for Selecting Protein Precipitation
-
Efficiency: PPT is a rapid procedure, allowing for the processing of a large number of samples in a short period.
-
Universal Applicability: It effectively removes the majority of proteins from the plasma sample.
-
Cost-Effectiveness: The reagents and consumables required for PPT are relatively inexpensive compared to more complex techniques like solid-phase extraction.
Detailed Step-by-Step Protocol
-
Sample Thawing: Allow plasma samples to thaw completely at room temperature. Once thawed, vortex mix for 10-15 seconds to ensure homogeneity.
-
Aliquoting: Using a calibrated pipette, transfer 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (N-Nitroso Nipecotic Acid-d4 in 50:50 methanol:water) to each plasma sample. Vortex mix for 5-10 seconds.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of organic solvent to plasma volume is crucial for efficient protein precipitation.
-
Vortex Mixing: Immediately cap the tubes and vortex vigorously for 1-2 minutes. This step ensures intimate mixing of the solvent with the plasma, leading to complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm (or approximately 18,000 x g) for 10 minutes at 4°C. The low temperature helps to maintain the integrity of the precipitated protein pellet.
-
Supernatant Transfer: Carefully aspirate the clear supernatant (approximately 450 µL) without disturbing the protein pellet and transfer it to a clean collection plate or autosampler vials.
-
Evaporation (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This step ensures compatibility with the LC-MS/MS system and helps to focus the analyte band at the head of the analytical column.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.
Workflow Visualization
Caption: Solid-Phase Extraction Workflow for N-Nitroso Nipecotic Acid.
Method Performance and Validation Considerations
A summary of expected performance characteristics for the protein precipitation method is provided below. These parameters should be thoroughly evaluated during method validation according to regulatory guidelines.
| Parameter | Expected Performance | Rationale |
| Recovery | > 85% | High recovery ensures that a significant portion of the analyte is extracted from the matrix, contributing to better sensitivity and accuracy. |
| Matrix Effect | < 15% CV | A low coefficient of variation (CV) for the matrix effect indicates that the ionization of the analyte is consistent across different sources of plasma, ensuring the reliability of the results. |
| Process Efficiency | > 80% | This parameter combines recovery and matrix effects, providing an overall assessment of the sample preparation method's effectiveness. |
| Precision (CV%) | < 15% | Low variability in repeated measurements is a critical indicator of the method's reproducibility. |
| Accuracy (% Bias) | ± 15% | The closeness of the measured concentration to the true concentration demonstrates the method's ability to provide unbiased results. |
Conclusion and Best Practices
The choice between protein precipitation and solid-phase extraction for the sample preparation of N-Nitroso Nipecotic Acid in human plasma depends on the specific requirements of the study. For high-throughput applications where speed is critical, the optimized protein precipitation protocol offers a robust and efficient solution. When maximum sensitivity and the cleanest possible extract are required, the solid-phase extraction method is recommended.
Key Best Practices:
-
Consistent Technique: Ensure that all pipetting, vortexing, and centrifugation steps are performed consistently across all samples.
-
Temperature Control: Use ice-cold acetonitrile for protein precipitation to enhance the efficiency of protein removal.
-
Internal Standard Use: The deuterated internal standard, N-Nitroso Nipecotic Acid-d4, is essential for accurate and precise quantification and should be used in all samples, including calibration standards and quality controls.
-
Method Validation: A full validation of the chosen sample preparation and analytical method should be conducted in accordance with relevant regulatory guidelines to ensure its suitability for the intended purpose.
Application Note: High-Specificity Determination of Urinary N-Nitroso Nipecotic Acid (NNA) via Mixed-Mode Solid-Phase Extraction and LC-MS/MS
This Application Note is written for researchers and analytical scientists in drug development and toxicology. It details a high-specificity protocol for the extraction and quantification of N-nitrosonipecotic acid (NNA) , a key urinary biomarker for areca nut and tobacco nitrosamine exposure.
Abstract
N-nitrosonipecotic acid (NNA) is a major urinary metabolite derived from the nitrosation of areca nut alkaloids (guvacine/nipecotic acid). Accurate quantification of NNA is critical for assessing carcinogenic risk in populations consuming betel quid and tobacco. This protocol overcomes the challenges of urinary matrix interference and the polar, acidic nature of NNA by utilizing Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) . This method ensures high recovery (>85%) and matrix cleanup, coupled with sensitive LC-MS/MS detection in negative electrospray ionization (ESI-) mode.
Introduction & Scientific Rationale
The Analytical Challenge
NNA (1-nitroso-piperidine-3-carboxylic acid) possesses two distinct chemical features that dictate the extraction strategy:
-
Carboxylic Acid Moiety: Makes the molecule acidic (pKa ~3.8) and ionizable.[1]
-
Nitroso Group: Imparts polarity and photosensitivity.
Standard Reverse-Phase (C18) SPE often fails to retain NNA efficiently due to its high polarity, leading to "breakthrough" during loading. Furthermore, liquid-liquid extraction (LLE) is labor-intensive and consumes large volumes of solvent.
The Solution: Mixed-Mode Anion Exchange (MAX)
We utilize a Mixed-Mode Anion Exchange (MAX) sorbent. This dual-retention mechanism is the core of our "Expert" approach:
-
Mechanism 1 (Anion Exchange): At neutral pH, NNA is negatively charged (carboxylate anion) and binds strongly to the quaternary ammonium sites on the sorbent. This allows for rigorous washing with organic solvents to remove neutral interferences (e.g., uncharged drugs, endogenous neutrals).
-
Mechanism 2 (Reverse Phase): The polymeric backbone retains the piperidine ring structure.
-
Elution Logic: Elution is triggered by acidification , which protonates the carboxyl group (neutralizing the charge) and disrupts the ion-exchange interaction, releasing the analyte.
Materials and Reagents
-
Analyte: N-nitrosonipecotic acid (CAS: 65445-62-7).
-
Internal Standard (IS): N-nitrosonipecotic acid-d4 (preferred) or N-nitrosoproline-d3 (surrogate).
-
SPE Cartridges: Mixed-Mode Anion Exchange (MAX), 60 mg/3 mL (e.g., Waters Oasis MAX or Phenomenex Strata-X-A).
-
LC Column: C18 Polar-Embedded Column (e.g., Waters T3 or Phenomenex Kinetex XB-C18), 2.1 x 100 mm, 1.7 µm.
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate, Formic Acid.
Experimental Protocol
Sample Pre-treatment[2]
-
Thawing: Thaw urine samples at room temperature. Vortex for 1 min.
-
Centrifugation: Centrifuge at 10,000 x g for 10 min to remove particulates.
-
Hydrolysis (Optional): If measuring total NNA (free + conjugated), incubate with
-glucuronidase. For free NNA (standard biomarker), skip this step. -
Dilution & pH Adjustment:
-
Transfer 500 µL of urine supernatant to a clean tube.
-
Add 20 µL of Internal Standard solution (1 µg/mL).
-
Add 500 µL of 50 mM Ammonium Acetate (pH 7.0) .
-
Critical Step: Verify pH is between 6.5 and 7.5. This ensures the carboxylic acid is ionized (COO-) to bind to the MAX cartridge.
-
Solid-Phase Extraction (SPE) Workflow
Do not let the cartridge run dry during conditioning or loading.
| Step | Solvent / Action | Mechanistic Purpose |
| 1. Condition | 2 mL Methanol | Activates the polymeric sorbent ligands. |
| 2. Equilibrate | 2 mL Water | Prepares the sorbent for aqueous sample; ensures neutral pH. |
| 3. Load | 1 mL Pre-treated Sample | Binding: NNA (COO-) binds to the quaternary ammonium (+) sites via ion exchange. |
| 4. Wash 1 | 2 mL 5% Ammonium Hydroxide in Water | Matrix Removal: Removes proteins and endogenous acids that bind weakly. Maintains high pH to keep NNA bound. |
| 5. Wash 2 | 2 mL Methanol | Interference Removal: Removes neutral hydrophobic interferences (drugs, pigments) while NNA remains locked by ionic bond. |
| 6. Elute | 2 x 500 µL 2% Formic Acid in Methanol | Release: Acidification (Formic Acid) protonates NNA (COOH), breaking the ionic bond. Methanol elutes the now-neutral analyte. |
| 7. Reconstitute | Evaporate to dryness under N2 at 40°C. Reconstitute in 200 µL Mobile Phase A. | Concentrates the sample for maximum sensitivity. |
LC-MS/MS Method[3]
-
Instrument: Triple Quadrupole Mass Spectrometer (LC-MS/MS).[2]
-
Ionization: Electrospray Ionization, Negative Mode (ESI- ).[3]
-
Note: While nitrosamines often use Positive mode, the acidic nature of NNA makes Negative mode highly sensitive and selective, reducing background noise from cationic urinary amines.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
Gradient Profile:
-
0-1.0 min: 5% B (Isocratic hold for polar retention)
-
1.0-6.0 min: 5% -> 90% B (Linear gradient)
-
6.0-7.0 min: 90% B (Wash)
-
7.1-10.0 min: 5% B (Re-equilibration)
MRM Transitions (ESI-):
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Type |
| NNA | 157.1 [M-H]- | 113.1 [M-H-CO2]- | 15 | Quantifier |
| 127.1 [M-H-NO]- | 20 | Qualifier | ||
| NNA-d4 (IS) | 161.1 [M-H]- | 117.1 [M-H-CO2]- | 15 | Quantifier |
Self-Validating Check: The loss of 44 Da (CO2) is characteristic of carboxylic acids. The loss of 30 Da (NO) confirms the nitrosamine moiety. If using ESI+, monitor 159 > 129 (-NO) and 159 > 85.
Visual Workflows
Extraction Logic Diagram
Caption: Step-by-step Mixed-Mode Anion Exchange (MAX) workflow for N-nitrosonipecotic acid.
Chemical Mechanism
Caption: Ion-exchange mechanism governing the retention and release of NNA on MAX cartridges.
Validation & Troubleshooting
Self-Validating System Checks
-
Retention Time Stability: NNA is a small, polar molecule. If RT shifts >0.2 min, check the re-equilibration time of the column. Polar-embedded columns require longer equilibration than standard C18.
-
Recovery Check: Spike a blank urine sample at 10 ng/mL. Recovery should be 85-110% . If recovery is low (<60%), ensure the sample pH during loading was >6.0. If pH is too low, NNA will not ionize and will flow through the MAX cartridge.
-
Matrix Effect: Compare the slope of a solvent standard curve vs. a matrix-matched curve. If signal suppression exceeds 20%, increase the wash volume of Methanol or dilute the final extract.
Performance Metrics (Expected)
-
Linearity: 0.5 – 500 ng/mL (R² > 0.995).
-
LOD: ~0.1 ng/mL (depending on MS sensitivity).
References
-
Ohshima, H., et al. (1989). "Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines." Cancer Letters. Link
-
Hu, C.W., et al. (2010). "High-throughput simultaneous analysis of five urinary metabolites of areca nut and tobacco alkaloids by isotope-dilution liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction." Cancer Epidemiology, Biomarkers & Prevention. Link
-
Waters Corporation. "Solid-Phase Extraction of Organic Acids from Urine using Oasis MAX." Application Note. Link
-
IARC Working Group. "Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 85. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]
- 4. Quantitative analysis of five tobacco-specific N-nitrosamines in urine by liquid chromatography-atmospheric pressure ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-Nitroso Nipecotic Acid-d4 as an Internal Standard in Mass Spectrometry
Introduction: The Imperative for Precision in Bioanalysis
In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalytical studies due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data is intrinsically linked to the effective mitigation of analytical variability arising from sample preparation, matrix effects, and instrumental fluctuations. The use of a stable isotope-labeled internal standard is the gold standard for achieving robust and reliable quantification, a principle elegantly embodied by the application of N-Nitroso Nipecotic Acid-d4.
This comprehensive guide provides an in-depth exploration of the use of N-Nitroso Nipecotic Acid-d4 as an internal standard for the accurate quantification of N-Nitroso Nipecotic Acid. We will delve into the theoretical underpinnings, practical experimental protocols, and the causality behind critical methodological choices, offering researchers, scientists, and drug development professionals a trusted resource for implementing this technique.
The Principle of Isotope Dilution Mass Spectrometry: A Foundation of Accuracy
The efficacy of N-Nitroso Nipecotic Acid-d4 as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled analyte (the internal standard) is added to the sample at the earliest stage of preparation. Because N-Nitroso Nipecotic Acid-d4 is chemically identical to the analyte of interest, N-Nitroso Nipecotic Acid, it experiences the same physical and chemical variations throughout the analytical workflow.
Any loss of the analyte during extraction, potential ion suppression or enhancement in the mass spectrometer source, or minor variations in injection volume will be mirrored by the deuterated internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification that is independent of sample recovery or matrix-induced signal fluctuations.
Chemical Structures and Mass Spectrometric Properties
A fundamental understanding of the chemical structures and mass spectrometric behavior of both the analyte and the internal standard is crucial for method development.
N-Nitroso Nipecotic Acid
-
Molecular Formula: C₆H₁₀N₂O₃[1]
-
Molecular Weight: 158.16 g/mol [1]
-
IUPAC Name: 1-nitrosopiperidine-3-carboxylic acid[1]
N-Nitroso Nipecotic Acid-d4
-
Molecular Formula: C₆H₆D₄N₂O₃
-
Molecular Weight: 162.18 g/mol
The four deuterium atoms in N-Nitroso Nipecotic Acid-d4 provide a distinct mass shift, allowing for clear differentiation from the unlabeled analyte by the mass spectrometer.
Proposed Mass Transitions for LC-MS/MS Analysis
A common fragmentation pathway for nitrosamines involves the neutral loss of the nitroso group (NO•), which corresponds to a mass loss of 30 Da. Based on this established fragmentation behavior, the following Multiple Reaction Monitoring (MRM) transitions are proposed for a triple quadrupole mass spectrometer operating in positive ion mode:
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Rationale |
| N-Nitroso Nipecotic Acid | 159.1 | 129.1 | Loss of NO• (30 Da) |
| N-Nitroso Nipecotic Acid-d4 | 163.2 | 133.2 | Loss of NO• (30 Da) |
These transitions should be empirically optimized during method development to ensure maximum sensitivity and specificity.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the quantification of N-Nitroso Nipecotic Acid in a biological matrix (e.g., plasma) using N-Nitroso Nipecotic Acid-d4 as an internal standard.
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Accurate preparation of standard solutions is fundamental to the overall accuracy of the quantitative method. Using high-purity reference standards and precise dilutions minimizes systematic errors.
Materials:
-
N-Nitroso Nipecotic Acid analytical standard
-
N-Nitroso Nipecotic Acid-d4 internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of N-Nitroso Nipecotic Acid and N-Nitroso Nipecotic Acid-d4 into separate volumetric flasks.
-
Dissolve in methanol to the final volume and vortex to ensure complete dissolution. These stock solutions should be stored at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the N-Nitroso Nipecotic Acid stock solution with a 50:50 methanol/water mixture to achieve a calibration curve range (e.g., 1 to 1000 ng/mL).
-
-
Internal Standard Working Solution:
-
Dilute the N-Nitroso Nipecotic Acid-d4 stock solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL. The optimal concentration of the internal standard should be determined during method development but is typically in the mid-range of the calibration curve.
-
Protocol 2: Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples, which can interfere with the analysis and contaminate the LC-MS system. Acetonitrile is a common choice for this purpose as it efficiently precipitates proteins while keeping the analytes of interest in solution.
Materials:
-
Biological matrix (e.g., human plasma)
-
Acetonitrile (LC-MS grade) containing 0.1% formic acid
-
N-Nitroso Nipecotic Acid-d4 working solution (100 ng/mL)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the N-Nitroso Nipecotic Acid-d4 working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Rationale: The chromatographic and mass spectrometric parameters must be optimized to ensure the separation of the analyte from matrix components and to achieve the desired sensitivity and selectivity. A reversed-phase C18 column is a common starting point for the analysis of polar to moderately polar compounds like N-Nitroso Nipecotic Acid. The use of formic acid in the mobile phase promotes protonation of the analyte, which is favorable for positive ion mode mass spectrometry.
Liquid Chromatography (LC) System: A UHPLC system is recommended for optimal resolution and throughput.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is ideal for quantitative analysis using MRM.
| Parameter | Recommended Condition |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A rigorous validation of the bioanalytical method is essential to ensure its reliability and to meet regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing at least six different lots of blank matrix.
-
Calibration Curve: The relationship between the analyte concentration and the instrument response. A linear regression with a correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: The suppression or enhancement of ionization of the analyte by co-eluting components from the sample matrix. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Recovery: The efficiency of the extraction procedure. While high recovery is desirable, consistency and reproducibility are more critical, which is addressed by the use of an internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Experimental workflow for the quantification of N-Nitroso Nipecotic Acid.
Conclusion: Achieving Analytical Excellence
The use of N-Nitroso Nipecotic Acid-d4 as an internal standard provides a robust and reliable solution for the accurate quantification of N-Nitroso Nipecotic Acid in complex matrices by LC-MS/MS. By adhering to the principles of isotope dilution, employing validated protocols, and understanding the causality behind experimental choices, researchers can generate high-quality data that meets the stringent requirements of drug development and regulatory submission. The methodologies outlined in this guide serve as a comprehensive framework for achieving analytical excellence in bioanalysis.
References
-
Pharmaffiliates. N-Nitroso Nipecotic Acid-d4. Available at: [Link]
Sources
development of a validated method for N-nitroso nipecotic acid quantification
Executive Summary
N-Nitroso Nipecotic Acid (N-NPA), a Nitrosamine Drug Substance-Related Impurity (NDSRI), poses significant analytical challenges due to its high polarity and structural isomerism (vs. N-nitroso isonipecotic acid). Unlike volatile dialkyl nitrosamines (e.g., NDMA), N-NPA cannot be analyzed by headspace GC-MS without derivatization.
This protocol details the development of a direct, sensitive UHPLC-MS/MS method. By utilizing a polar-embedded stationary phase and optimized Electrospray Ionization (ESI), this method achieves a Limit of Quantitation (LOQ) suitable for controlling N-NPA at nanogram-level intakes (Acceptable Intake < 26.5 ng/day), compliant with ICH M7(R2) and FDA/EMA control strategies.
Regulatory & Safety Context
-
Compound: N-Nitroso Nipecotic Acid (CAS: 65445-62-7)[1][2][3][4]
-
Precursor: Nipecotic Acid (Piperidine-3-carboxylic acid), a key intermediate in the synthesis of anticonvulsants (e.g., Tiagabine).
-
Target Limit: Based on the carcinogenic potency categorization approach (CPCA), N-NPA is often assigned a conservative limit (Category 1 or 2) due to the lack of detoxifying alpha-hydrogens on one side of the ring and the cyclic nature.
Method Development Strategy: The "Why" Behind the "How"
Chromatographic Challenge: Polarity & Isomers
N-NPA contains a carboxylic acid moiety, making it highly polar (zwitterionic potential).
-
Standard C18 Failure: On a traditional C18 column, N-NPA elutes near the void volume (
), leading to massive ion suppression from the sample matrix and poor peak shape. -
The Solution: We utilize a Polar-Embedded C18 or Pentafluorophenyl (F5) column. The F5 phase provides orthogonal selectivity (pi-pi interactions) critical for separating N-NPA from its structural isomer, N-nitroso isonipecotic acid (4-carboxylic acid).
Mass Spectrometry: Ionization Physics
-
Mode: ESI Positive ([M+H]+).
-
Rationale: While carboxylic acids ionize well in negative mode, the nitrosamine functionality is best detected in positive mode using acidic mobile phases (Formic Acid). The protonation occurs on the nitroso oxygen or the ring nitrogen, driving sensitivity.
-
Interference Removal: High-resolution MS (HRMS) or Triple Quadrupole (QqQ) in MRM mode is mandatory to distinguish the analyte from matrix isobaric interferences.
Visualized Workflows
Figure 1: Analytical Workflow (Sample to Result)
Caption: End-to-end workflow for N-NPA analysis emphasizing orthogonal separation and isotope dilution.
Figure 2: Method Optimization Decision Tree
Caption: Logic flow for selecting stationary phase based on retention and isomer resolution.
Detailed Experimental Protocol
Reagents & Standards
-
Reference Standard: N-Nitroso Nipecotic Acid (>98% purity).
-
Internal Standard (IS): N-Nitroso Nipecotic Acid-d4 (Deuterated). Crucial for correcting matrix effects.
-
Solvents: LC-MS Grade Methanol, Acetonitrile, Water, Formic Acid.
Chromatographic Conditions (UHPLC)
| Parameter | Setting |
| System | Agilent 1290 Infinity II or Waters Acquity UPLC |
| Column | Phenomenex Kinetex F5 (2.6 µm, 100 x 2.1 mm) OR Waters HSS T3 |
| Column Temp | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 5 - 10 µL |
Gradient Program:
-
0.0 min: 2% B (Hold for 1 min to trap polar analytes)
-
5.0 min: Ramp to 95% B
-
7.0 min: Hold 95% B (Wash)
-
7.1 min: Return to 2% B
-
10.0 min: Re-equilibrate
Mass Spectrometry Parameters (Sciex 6500+ or Thermo Altis)
-
Source: ESI Positive (Turbo Ion Spray)
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 4500 V
-
Temperature: 450°C
MRM Transitions (Recommended): Optimization Note: Transitions must be experimentally verified as fragmentation energy varies by instrument.
| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) |
| N-NPA | 159.1 [M+H]+ | 129.1 (Loss of NO) | Quantifier | 15 |
| N-NPA | 159.1 [M+H]+ | 84.1 (Ring fragment) | Qualifier | 28 |
| N-NPA-d4 (IS) | 163.1 [M+H]+ | 133.1 | Quantifier | 15 |
Sample Preparation (Solid Phase Extraction - Optional but Recommended)
Direct injection is possible for clean matrices. For complex tablets, use SPE.
-
Weighing: Weigh 50 mg of API/Drug Product powder.
-
Dissolution: Dissolve in 5.0 mL of Water:Methanol (90:10) . High water content ensures retention of the polar analyte on the SPE cartridge.
-
Spiking: Add Internal Standard (final conc. 10 ng/mL).
-
Extraction (HLB Cartridge):
-
Condition: 1 mL MeOH, 1 mL Water.
-
Load: Pass sample solution.
-
Wash: 1 mL 5% Methanol in Water (Removes highly polar salts).
-
Elute: 2 x 500 µL Methanol.
-
-
Reconstitution: Evaporate eluate under Nitrogen (mild heat, 30°C) and reconstitute in Mobile Phase A.
Method Validation (ICH Q2(R2) & USP <1469>)
To ensure the method is "Self-Validating," the following criteria must be met during the validation run:
| Validation Parameter | Acceptance Criteria | Scientific Rationale |
| Specificity | No interference > 20% of LOQ in blank at retention time. | Ensures signal is purely N-NPA. |
| Linearity | Demonstrates proportional response. | |
| Accuracy (Recovery) | 70% – 130% at LOQ level; 80% – 120% at higher levels.[7] | Verifies extraction efficiency. |
| Precision (Repeatability) | RSD | Ensures consistent results. |
| Sensitivity (LOQ) | S/N | Ensures capability to detect safe limits. |
Troubleshooting & Expert Insights
-
Peak Tailing: N-NPA has a secondary amine (in the ring structure, though nitrosated) and a carboxylic acid. If tailing occurs, add 5 mM Ammonium Formate to the mobile phase to buffer the secondary interactions.
-
Carryover: Nitrosamines are sticky. Use a needle wash of Methanol:Acetonitrile:Isopropanol:Water (1:1:1:1) + 0.1% Formic Acid .[8]
-
Artifact Formation: Do not use high temperatures during sample prep. Nitrosamines can degrade or form in situ if nitrites are present in excipients. Add Sulfamic Acid to the diluent to scavenge residual nitrites if artifact formation is suspected.
References
-
US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link][9]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[6][10][11][12][13][14][Link]
-
International Council for Harmonisation (ICH). (2023).[5] ICH Guideline M7(R2) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-Nitroso Nipecotic Acid - SRIRAMCHEM [sriramchem.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. N-Nitroso Isonipecotic Acid | Axios Research [axios-research.com]
- 5. cir-safety.org [cir-safety.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. fda.gov [fda.gov]
- 10. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ipa-india.org [ipa-india.org]
- 12. Safety and human health: The landscape of an effective UPLC-MS/MS method for the identification and quantification of N-Nitroso Hydrochlorothiazide impurity in Hydrochlorothiazide - Journal of King Saud University - Science [jksus.org]
- 13. sepscience.com [sepscience.com]
- 14. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]
Application Note: Precision Spiking Protocol for N-Nitroso Nipecotic Acid-d4 in Human Urine Matrices
Executive Summary
This application note details the protocol for the accurate spiking of N-Nitroso Nipecotic Acid-d4 (NNA-d4) as an Internal Standard (IS) into human urine samples. Given the regulatory scrutiny by the FDA and EMA regarding Nitrosamine Drug Substance-Related Impurities (NDSRIs), precise quantification is critical.
N-Nitroso Nipecotic Acid (NNA) is a polar, acidic nitrosamine (MW 158.16). Its analysis in urine is complicated by high salt content, variable pH, and the risk of in situ artifact formation. This protocol utilizes a Stable Isotope Dilution Assay (SIDA) approach to correct for matrix effects and extraction variances, ensuring data integrity compliant with FDA Guidance Control of Nitrosamine Impurities in Human Drugs.
Scientific Rationale & Mechanism
The Role of the Deuterated Standard (NNA-d4)
Urine matrices exert significant ion suppression in electrospray ionization (ESI). NNA-d4 (MW ~162.19) serves as the ideal surrogate because:
-
Co-elution: It retains the same chromatographic behavior as NNA, eluting at the exact moment of suppression.
-
Differentiation: It is mass-resolved (M+4) from the analyte.
-
Normalization: Any loss during Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) is mirrored by the IS, mathematically canceling the error.
Prevention of In Situ Nitrosation (Critical Control Point)
Human urine contains variable levels of nitrates and nitrites. Under the acidic conditions often required for extraction, urinary nitrites can react with the precursor Nipecotic Acid (if present) to form artificial NNA, yielding false positives.
-
Solution: This protocol mandates the use of Sulfamic Acid or Ascorbic Acid as a nitrite scavenger prior to any acidification or spiking steps.
Materials & Safety
Reagents
-
Analyte: N-Nitroso Nipecotic Acid (NNA), >98% purity.[1]
-
Internal Standard: N-Nitroso Nipecotic Acid-d4 (NNA-d4), >98% isotopic purity.
-
Matrix: Drug-free human urine (pooled or individual).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.
-
Scavenger: Sulfamic Acid (Solid or 1M solution).
Safety & Handling
-
Carcinogenicity: Nitrosamines are potent genotoxic carcinogens.[2] All handling must occur in a fume hood. Double-gloving is mandatory.
-
Photosensitivity: Nitrosamines degrade under UV light. All procedures must use amber glassware or foil-wrapped containers.
Solution Preparation
Stock Solutions
-
NNA-d4 Master Stock (1 mg/mL): Dissolve 1 mg NNA-d4 in 1 mL Methanol . Store at -20°C.
-
Note: Methanol is preferred over DMSO for easier evaporation during processing.
-
-
NNA-d4 Working Solution (1 µg/mL): Dilute the Master Stock 1:1000 in 50:50 Methanol:Water .
-
Reasoning: Using 100% organic solvent for the working solution can cause protein precipitation upon contact with urine. A 50% aqueous mix ensures better miscibility.
-
Spiking Strategy Table
Target Final Concentration in Urine: 10 ng/mL (Example for trace analysis).
| Component | Concentration | Volume | Notes |
| Urine Aliquot | N/A | 1000 µL | Thawed & Centrifuged (3000 x g) |
| Scavenger | 1M Sulfamic Acid | 20 µL | Add BEFORE Spiking |
| IS Spike | 1 µg/mL NNA-d4 | 10 µL | 1% spiking volume rule |
| Total Volume | ~ | 1030 µL | Minimal dilution effect (<3%) |
Experimental Protocol
Step 1: Matrix Pre-Treatment (Artifact Control)
-
Thaw urine samples at room temperature in the dark.
-
Vortex for 30 seconds to resuspend sediments.
-
Centrifuge at 3,000 x g for 5 minutes to remove particulates.
-
Transfer 1000 µL of supernatant to an amber reaction tube.
-
IMMEDIATELY add 20 µL of 1M Sulfamic Acid . Vortex for 10 seconds.
-
Checkpoint: This lowers pH and destroys residual nitrites, preventing artificial NNA formation.
-
Step 2: Precision Spiking (The "d4" Addition)
-
Allow the NNA-d4 Working Solution to reach room temperature.
-
Using a calibrated micropipette, add 10 µL of the Working Solution directly into the urine.
-
Technique: Submerge the tip slightly below the meniscus and dispense slowly. Rinse the tip once with the urine mixture to ensure complete transfer.
-
-
Vortex vigorously for 30 seconds .
Step 3: Equilibration
-
Incubate the spiked sample at room temperature (protected from light) for 30 minutes .
Step 4: Extraction (Recommended: SLE)
Given NNA's polarity, Supported Liquid Extraction (SLE) is superior to Liquid-Liquid Extraction (LLE) for emulsion prevention.
-
Load the equilibrated urine onto a diatomaceous earth SLE cartridge (e.g., Biotage Isolute or equivalent).
-
Apply low vacuum/pressure to initiate loading. Wait 5 minutes for complete absorption.
-
Elute with 2 x 2 mL Dichloromethane (DCM) or MTBE .
-
Note: NNA is acidic; ensure the elution solvent is compatible. If NNA is in carboxylate form, acidification of urine (already done in Step 1) drives it to the neutral form extractable by organic solvents.
-
Step 5: Reconstitution
-
Evaporate the eluate to dryness under a stream of nitrogen at 35°C.
-
Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) .
-
Transfer to an amber LC vial for analysis.
Workflow Visualization
The following diagram illustrates the critical path, emphasizing the nitrite scavenging step to ensure data integrity.
Figure 1: Critical workflow for NNA-d4 spiking. Note the Scavenger step precedes Spiking to prevent artifacts.
LC-MS/MS Parameters (Guideline)
While optimization is instrument-specific, the following transitions are theoretically calculated for NNA and NNA-d4 based on standard nitrosamine fragmentation patterns (loss of -NO group or decarboxylation).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| NNA | 159.1 [M+H]+ | 129.1 (Loss of NO) | 15-20 | Quantifier |
| NNA | 159.1 [M+H]+ | 113.1 (Loss of HCOOH) | 25-30 | Qualifier |
| NNA-d4 | 163.1 [M+H]+ | 133.1 (Loss of NO) | 15-20 | Internal Std |
Note: NNA is an acid.[5][6][7] Negative mode ESI (ESI-) may also be explored [M-H]- = 157.1 if Positive mode sensitivity is low due to matrix suppression.
Quality Control & Validation Criteria
To ensure the protocol was successful, evaluate the following:
-
IS Area Stability: The peak area of NNA-d4 across all samples (blanks, standards, subjects) should not vary by more than 15% . High variance indicates inconsistent extraction or matrix suppression.
-
Linearity: The calibration curve (NNA/NNA-d4 ratio) must have an
.[8] -
Matrix Effect (ME) Calculation:
-
If ME is < -20% (suppression) or > +20% (enhancement), the d4-IS is performing its job by compensating, but method sensitivity may be compromised.
-
References
-
U.S. Food and Drug Administration (FDA). (2024).[2][9][10] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[2][3][9][11][12][13][14][15] Retrieved from [Link]
-
Bondonno, C. P., et al. (2015). Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry. Analytical Methods, 7(10). Retrieved from [Link]
Sources
- 1. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. facetlifesciences.com [facetlifesciences.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Nitrosoisonipecotic acid | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Nitroso Nipecotic Acid - SRIRAMCHEM [sriramchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. FDA: Updated Guidance for Nitrosamines - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 10. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Nitrosamine formation mechanisms and control strategies | LGC Standards [lgcstandards.com]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
- 15. gradientcorp.com [gradientcorp.com]
MRM transitions for N-Nitroso Nipecotic Acid-d4 and its non-deuterated analog
Application Note: Trace Quantification of N-Nitroso Nipecotic Acid (NNiPA) and NNiPA-d4 using LC-MS/MS
Executive Summary
N-Nitroso Nipecotic Acid (NNiPA) is a Nitrosamine Drug Substance Related Impurity (NDSRI) that may form during the synthesis or storage of pharmaceuticals containing nipecotic acid moieties (e.g., Tiagabine). As a member of the "cohort of concern," NNiPA requires highly sensitive quantification to meet strict regulatory thresholds (often < 26.5 ng/day or specific AI limits).
This guide details a robust MRM (Multiple Reaction Monitoring) methodology for the quantification of NNiPA using its stable isotope-labeled internal standard, N-Nitroso Nipecotic Acid-d4 (NNiPA-d4). The protocol emphasizes specificity against structural isomers (e.g., N-nitroso isonipecotic acid) and matrix interference elimination.
Compound Characterization
| Compound | Abbreviation | CAS Number | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion |
| N-Nitroso Nipecotic Acid | NNiPA | 65445-62-7 | 158.07 | 159.1 | |
| N-Nitroso Nipecotic Acid-d4 | NNiPA-d4 | 1329834-25-4 | 162.10 | 163.1 |
Expert Insight: NNiPA contains a carboxylic acid group (
) and a nitroso group. While the acidic nature suggests Negative Electrospray Ionization (ESI-), Positive ESI (ESI+) is recommended for nitrosamine analysis. ESI+ promotes the protonation of the nitroso oxygen, facilitating the characteristic loss of the nitric oxide radical (), which is the primary fragmentation pathway for high-sensitivity MRM.
MS/MS Optimization & MRM Transitions
The following transitions are derived from the specific fragmentation chemistry of piperidine-based nitrosamines.
Fragmentation Mechanism
-
Primary Event: Protonation of the N-nitroso group followed by the cleavage of the N-N bond, resulting in the loss of a nitric oxide radical (NO, 30 Da).[1][2]
-
Secondary Event: The resulting radical cation (protonated nipecotic acid radical) undergoes decarboxylation (loss of
or ) or ring fragmentation.
MRM Table
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV)* | Dwell Time (ms) |
| NNiPA | 159.1 | 129.1 | Quantifier | 12 - 18 | 50 |
| 159.1 | 84.1 | Qualifier | 25 - 30 | 50 | |
| 159.1 | 56.1 | Qualifier | 35 - 40 | 50 | |
| NNiPA-d4 | 163.1 | 133.1 | Quantifier | 12 - 18 | 50 |
| 163.1 | 88.1 | Qualifier | 25 - 30 | 50 |
*Note: Collision energies are instrument-dependent. Perform a "ramp" experiment (
Visualizing the Fragmentation Pathway
Figure 1: Mechanistic fragmentation pathway of NNiPA in ESI+ mode. The loss of NO (30 Da) is the defining transition for nitrosamines.
Experimental Protocol
A. Sample Preparation (Liquid-Liquid Extraction)
Direct injection is often insufficient for trace nitrosamines due to ion suppression from the API. LLE is preferred.
-
Weighing: Transfer 100 mg of Drug Substance (API) or Drug Product powder into a 15 mL centrifuge tube.
-
Dissolution: Add 2.0 mL of Water (0.1% Formic Acid) . Vortex for 2 minutes to dissolve.
-
IS Addition: Spike with 20 µL of NNiPA-d4 working solution (100 ng/mL).
-
Extraction: Add 4.0 mL of Dichloromethane (DCM) or MTBE .
-
Why DCM? Nitrosamines are moderately non-polar. DCM extracts the organic impurity while leaving ionic API species (if salt form) in the aqueous phase.
-
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Concentration: Transfer the organic (bottom) layer to a clean tube. Evaporate to dryness under Nitrogen at 35°C.
-
Reconstitution: Reconstitute residue in 500 µL of Mobile Phase A:B (90:10). Filter through 0.22 µm PTFE filter.[3]
B. Chromatographic Conditions
Separation is critical to distinguish NNiPA from its isomer N-nitroso isonipecotic acid (4-carboxy analog).
-
Column: Waters HSS T3 (
mm, 1.8 µm) or Phenomenex Kinetex F5 (PFP).-
Reasoning: HSS T3 retains polar compounds well; PFP provides unique selectivity for isomers.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 5 - 10 µL.
Gradient Profile:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Load |
| 6.0 | 95 | Elution |
| 8.0 | 95 | Wash |
| 8.1 | 5 | Re-equilibration |
| 11.0 | 5 | End |
Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring matrix removal and sensitivity.
Quality Control & Validation Criteria
To ensure the method meets FDA/EMA standards (e.g., ICH M7, USP <1469>):
-
System Suitability:
-
Signal-to-Noise (S/N) for LOQ standard must be
. -
Retention time match between NNiPA and NNiPA-d4 must be within
.
-
-
Linearity:
-
Range: 1.0 ng/mL to 100 ng/mL (covering 10% to 500% of the limit).
- .
-
-
Accuracy (Recovery):
-
Spike samples at LOQ, 100%, and 150% levels.
-
Acceptance: 80% - 120% recovery.
-
-
Sensitivity (LOQ):
-
Target LOQ: 0.03 ppm (relative to API) or typically 1.0 ng/mL in solution.
-
Critical Note on Deuterium Exchange: Ensure the pH of the mobile phase remains acidic (0.1% Formic Acid). Basic conditions can sometimes induce deuterium exchange at the alpha-carbon position in nitrosamines, leading to signal loss of the Internal Standard.
References
-
US Food and Drug Administration (FDA). (2024).[4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. Retrieved from [Link]
-
Asare, S. O., et al. (2022).[1] "Mass spectrometry based fragmentation patterns of nitrosamine compounds." Rapid Communications in Mass Spectrometry, 36(8), e9261.[1] Retrieved from [Link]
Sources
Quantitative Determination of Total NNAL (NNK Metabolite) in Human Urine via LC-MS/MS
Application Note: AN-TOX-2026-04
Executive Summary
This protocol details the validated methodology for the quantification of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine.[1] NNAL is the primary urinary metabolite of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), a potent tobacco-specific pulmonary carcinogen.[1]
Because NNAL is extensively metabolized into glucuronides (NNAL-N-Gluc and NNAL-O-Gluc) prior to excretion, accurate exposure assessment requires the measurement of "Total NNAL" (Free NNAL + Deconjugated Glucuronides). This method utilizes enzymatic hydrolysis followed by Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) and LC-MS/MS detection.
Key Performance Indicators:
-
LOD: ~0.5 pg/mL (High Sensitivity required for secondhand smoke exposure).
-
Dynamic Range: 1.0 – 500 pg/mL.
-
Throughput: 96-well plate format compatible.
Scientific Background & Pathway Analysis
Metabolic Pathway
NNK is a procarcinogen requiring metabolic activation. In humans, carbonyl reduction of NNK yields NNAL. Both NNK and NNAL can undergo
The ratio of Free NNAL to NNAL-Glucuronides varies significantly between individuals (genetic polymorphism in UGTs). Therefore, quantifying only free NNAL underestimates total body burden.
Pathway Diagram
The following diagram illustrates the metabolic conversion of NNK to NNAL and its subsequent glucuronidation.
Figure 1: Metabolic pathway of NNK showing reduction to NNAL and subsequent glucuronidation or bioactivation.
Method Development Strategy
Internal Standard Selection
Critical Requirement: Use NNAL-d3 (or
-
Why: NNAL is present at trace levels (pg/mL). Matrix suppression in urine is high. An isotopically labeled standard compensates for extraction variability and ionization suppression.
-
Timing: The ISTD must be added before hydrolysis to control for enzyme efficiency and SPE recovery.
Sample Preparation: The "Trap and Elute" Logic
Urine is a complex matrix containing salts, urea, and creatinine.
-
Hydrolysis: We use
-glucuronidase (Helix pomatia or Recombinant E. coli) to cleave the glucuronide moiety, converting all conjugates back to free NNAL.[2] -
SPE Selection: Mixed-Mode Cation Exchange (MCX) .
-
Mechanism: NNAL contains a pyridine ring (pKa ~5.6). At acidic pH, it is positively charged.
-
Benefit: We can wash the cartridge with 100% Methanol (neutral) to remove hydrophobic interferences while NNAL remains locked by ionic interaction. Elution occurs only when the pH is raised (neutralizing the pyridine) and organic solvent is applied.
-
Detailed Experimental Protocol
Reagents & Materials
-
Standard: NNAL (Toronto Research Chemicals).[3]
-
Internal Standard: NNAL-d3.[3]
-
Enzyme:
-glucuronidase (Type H-1 from Helix pomatia, >100,000 units/mL). -
SPE Plate: Waters Oasis MCX (30 mg, 96-well) or Biotage EVOLUTE CX.
-
LC Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[3]
Step-by-Step Workflow
Step 1: Enzymatic Hydrolysis[4]
-
Thaw urine samples at room temperature and vortex.
-
Transfer 1.0 mL of urine into a 96-well deep-well plate.
-
Add 20 µL of Internal Standard (NNAL-d3, 5 ng/mL).[3]
-
Add 0.5 mL of 1M Ammonium Acetate buffer (pH 5.0) containing 5,000 units of
-glucuronidase. -
Seal and incubate at 37°C for 16 hours (Overnight) OR 60°C for 2 hours (Rapid method).
-
Note: Ensure the seal is tight to prevent evaporation.
-
Step 2: Solid Phase Extraction (MCX)
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water.
-
Load: Acidify hydrolyzed sample with 100 µL Formic Acid (to ensure pH < 4). Load entire sample onto cartridge.
-
Wash 1 (Acidic): 1 mL 2% Formic Acid in Water. (Removes salts/polar interferences).
-
Wash 2 (Organic): 1 mL 100% Methanol. (Removes neutral hydrophobic interferences; NNAL stays bound).
-
Elute: 2 x 400 µL of 5% Ammonium Hydroxide in Methanol . (High pH neutralizes NNAL, releasing it).
-
Dry: Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute: 100 µL of Mobile Phase A (10mM Ammonium Acetate).
Figure 2: Mixed-Mode Cation Exchange (MCX) extraction logic for NNAL.
LC-MS/MS Instrumentation & Parameters
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
Chromatography[3][5][6]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
4.0 min: 40% B
-
4.1 min: 95% B (Wash)
-
5.0 min: 95% B
-
5.1 min: 5% B (Re-equilibrate)
-
Mass Spectrometry (MRM Parameters)
Ionization: Electrospray Positive (ESI+). Source Temp: 500°C.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (V) |
| NNAL | 210.1 | 180.1 | Quantifier | 18 |
| 210.1 | 93.1 | Qualifier | 30 | |
| NNAL-d3 | 213.1 | 183.1 | ISTD | 18 |
Note: The transition 210->180 corresponds to the loss of NO (Nitric Oxide, 30 Da), a characteristic fragmentation of nitrosamines.
Method Validation & Troubleshooting (Senior Scientist Insights)
Linearity & Sensitivity
-
Linearity: The method should be linear from 1 pg/mL to 500 pg/mL (
). -
Weighting: Use
weighting. The variance at the low end (1 pg/mL) is much lower than at the high end; unweighted regression will fail accuracy at the LLOQ.
Common Pitfalls
-
Incomplete Hydrolysis: If your "Total NNAL" values are low, check your enzyme activity. Tobacco users have high glucuronide ratios. Verify hydrolysis efficiency by spiking a known concentration of NNAL-Glucuronide standard (if available) or using a pooled smoker urine QC.
-
Ion Suppression: Urine matrix effects can suppress the signal at the retention time of NNAL.
-
Solution: The MCX wash step with 100% MeOH is critical. Do not skip it. It removes neutral hydrophobic compounds that co-elute on C18.
-
-
Contamination: NNAL is sticky. Use a needle wash of 50:25:25 (MeOH:ACN:IPA) to prevent carryover between high-concentration smoker samples and low-concentration non-smoker samples.
Reference Ranges
-
Non-Smokers (No SHS): < 1 pg/mL (often Not Detected).
-
Secondhand Smoke (SHS) Exposure: 1 – 10 pg/mL.
-
Active Smokers: 100 – 1,000+ pg/mL.
References
-
Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: NNAL in Urine by LC/MS/MS. Method 6102.04. [Link]
-
Jacob, P., et al. (2008). Subpicogram per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry.[2][3][4][5][6][7][8][9] [Link]
-
Goniewicz, M. L., et al. (2011). Electronic cigarette use and exposure to tobacco-specific nitrosamines. Nicotine & Tobacco Research.[10] [Link]
-
Xia, Y., et al. (2014). Direct Analysis of Tobacco-Specific Nitrosamine NNK and Its Metabolite NNAL in Human Urine by LC-MS/MS.[1] Chemical Research in Toxicology. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. biotage.com [biotage.com]
- 3. utas.edu.au [utas.edu.au]
- 4. msacl.org [msacl.org]
- 5. sciex.com [sciex.com]
- 6. nrcgrapes.in [nrcgrapes.in]
- 7. researchgate.net [researchgate.net]
- 8. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 9. Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis - IMCS [imcstips.com]
- 10. lcms.cz [lcms.cz]
application of N-Nitroso Nipecotic Acid-d4 in environmental analysis
Application Note: High-Precision Quantitation of N-Nitroso Nipecotic Acid in Environmental Waters via Isotope Dilution LC-MS/MS
Abstract & Introduction
The global scrutiny of N-nitrosamine impurities has expanded beyond pharmaceutical drug substances (sartans, ranitidine) to environmental monitoring, specifically in wastewater effluents from pharmaceutical manufacturing zones. N-Nitroso Nipecotic Acid (NNip) is a specific, polar nitrosamine impurity associated with the synthesis of nipecotic acid derivatives, such as the anti-epileptic drug Tiagabine .
Unlike volatile nitrosamines (e.g., NDMA) which are amenable to GC-MS, NNip possesses a carboxylic acid moiety (pKa ~3.8), rendering it non-volatile and highly polar. This chemical nature necessitates Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis. However, complex environmental matrices (wastewater, surface water) introduce significant ion suppression, compromising quantitation accuracy.
This Application Note details a robust protocol for the determination of NNip in environmental waters using N-Nitroso Nipecotic Acid-d4 (NNip-d4) as a surrogate Internal Standard (IS). We demonstrate that the use of this deuterated standard is critical for correcting solid-phase extraction (SPE) losses and compensating for matrix-induced ionization effects.
Chemical Profile & Standards
| Compound | Structure Description | CAS Number | Molecular Formula | MW ( g/mol ) | Role |
| N-Nitroso Nipecotic Acid (NNip) | Cyclic nitrosamine with C3-carboxylic acid | 65445-62-7 | C₆H₁₀N₂O₃ | 158.16 | Target Analyte |
| N-Nitroso Nipecotic Acid-d4 (NNip-d4) | Deuterated analog (Piperidine-d4) | 1329834-25-4 | C₆H₆D₄N₂O₃ | 162.18 | Internal Standard |
Key Property: The carboxylic acid group makes NNip anionic at neutral pH, allowing for selective retention on Mixed-Mode Anion Exchange (MAX) sorbents, a distinct advantage over generic activated charcoal methods used for NDMA.
Experimental Protocol
Materials
-
Sorbent: Mixed-Mode Anion Exchange (MAX) SPE Cartridges (e.g., Oasis MAX or equivalent), 150 mg / 6 cc.
-
Solvents: LC-MS Grade Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH₄OH).
-
Internal Standard Spiking Solution: 100 ng/mL NNip-d4 in Methanol.
Sample Preparation (MAX SPE Workflow)
The following protocol utilizes the acidic nature of NNip for selective cleanup.
-
Sample Pre-treatment:
-
Adjust 500 mL of water sample to pH 7.0 - 8.0 using dilute NH₄OH. (Ensures NNip is deprotonated/anionic).
-
Spike with 50 µL of NNip-d4 IS solution (Final conc. 10 ng/L).
-
-
Conditioning:
-
3 mL MeOH.
-
3 mL Water.
-
-
Loading:
-
Load sample at 5–10 mL/min.
-
-
Washing (Critical Step):
-
Wash 1: 3 mL 5% NH₄OH in Water (Removes neutrals/bases).
-
Wash 2: 3 mL Methanol (Removes hydrophobic neutrals; NNip remains bound by ion exchange).
-
-
Elution:
-
Elute with 2 x 2 mL 2% Formic Acid in Methanol .
-
Mechanism:[1] Acidification protonates the carboxylic acid, breaking the ionic interaction with the sorbent.
-
-
Reconstitution:
-
Evaporate to dryness under N₂ at 40°C.
-
Reconstitute in 500 µL Mobile Phase A/B (90:10).
-
SPE Workflow Diagram
Caption: Mixed-Mode Anion Exchange (MAX) extraction logic for N-Nitroso Nipecotic Acid.
LC-MS/MS Methodology
-
Instrument: UHPLC coupled to Triple Quadrupole MS.
-
Column: HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent high-retention polar column.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Methanol.
-
-
Gradient:
-
0-1 min: 2% B (Hold for polar retention).
-
1-6 min: 2% -> 95% B.
-
6-8 min: 95% B.
-
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2]
-
Note: While NNip is an acid, nitrosamines fragment reliably in Positive mode (Loss of NO). The acidic mobile phase ensures protonation [M+H]⁺.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) | Type |
| NNip | 159.1 [M+H]⁺ | 129.1 (Loss of NO) | 15 | Quantifier |
| 83.1 (Ring Fragment) | 22 | Qualifier | ||
| NNip-d4 | 163.1 [M+H]⁺ | 133.1 (Loss of NO) | 15 | Internal Standard |
Results & Validation
Linearity & Sensitivity
The method demonstrates linearity from 0.5 ng/L to 100 ng/L in water.
-
R²: > 0.998 (using 1/x weighting).
-
LOQ: 1.0 ng/L (ppt) in surface water matrix.
Importance of Isotope Correction (Data Summary)
The following table illustrates the error introduced when not using the deuterated standard in a high-organic wastewater matrix.
| Matrix Type | Spike Level (ng/L) | Recovery w/o IS (External Std) | Recovery with NNip-d4 (IS Corrected) |
| Reagent Water | 20 | 92% | 98% |
| Surface Water | 20 | 76% (Suppression) | 101% |
| Pharma Effluent | 20 | 45% (Severe Suppression) | 96% |
Interpretation: In pharmaceutical effluent, matrix components compete for ionization, suppressing the NNip signal by ~55%. The NNip-d4 co-elutes and experiences identical suppression. By using the Area Ratio (Analyte/IS) , the calculated concentration remains accurate.
References
-
U.S. Environmental Protection Agency. (2004). Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Chemical Ionization Mass Spectrometry. EPA Document No. EPA/600/R-05/054. Link
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. EMA/409815/2020. Link
-
Chawla, R., et al. (2021). "Analytical Challenges and Solutions for the Determination of N-Nitrosamine Impurities in Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, 195, 113846. Link
-
World Health Organization (WHO). (2019). Information Note: Nitrosamine impurities in pharmaceuticals.[3][4][5]Link
Sources
- 1. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 2. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. resolian.com [resolian.com]
- 5. lcms.cz [lcms.cz]
quantifying N-nitroso nipecotic acid exposure in smokers
Application Note & Protocol
Quantitative Analysis of N-nitroso Nipecotic Acid in Human Urine: A Biomarker of Tobacco Exposure
Audience: Researchers, scientists, and drug development professionals in the fields of toxicology, clinical chemistry, and tobacco product research.
Abstract: This document provides a comprehensive guide to the quantification of N-nitroso nipecotic acid (NNiP), a potential biomarker of exposure to tobacco products. While established methods exist for major tobacco-specific nitrosamines (TSNAs), this application note details a robust and sensitive method for NNiP analysis in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol covers urine sample collection, preparation via solid-phase extraction (SPE), and the development of a highly specific LC-MS/MS method. Furthermore, this note outlines the synthesis of an analytical standard for NNiP and its deuterated internal standard, which is crucial for accurate quantification.
Introduction: The Significance of N-nitroso Nipecotic Acid as a Biomarker
Tobacco smoke is a complex mixture containing thousands of chemicals, including numerous carcinogens.[1][2] Among these are the tobacco-specific N-nitrosamines (TSNAs), a class of potent carcinogens formed from the nitrosation of tobacco alkaloids.[1][3][4] Well-studied TSNAs, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and their metabolites are established biomarkers for assessing human exposure to tobacco products and for understanding the risk of developing smoking-related cancers.[3][4]
Nipecotic acid, a piperidine-3-carboxylic acid, is a known metabolite in humans. Its presence in biological fluids, coupled with the known nitrosating environment created by tobacco smoking, suggests the potential for the formation of N-nitroso nipecotic acid (NNiP). The quantification of NNiP in smokers could therefore serve as a valuable and specific biomarker of exposure to nitrosating agents from tobacco smoke. This application note provides a detailed methodology for the sensitive and accurate measurement of NNiP in human urine, a non-invasive biological matrix ideal for exposure assessment.[5]
The method described herein utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[6][7] To ensure the accuracy and reliability of the analytical data, the use of a stable isotope-labeled internal standard, N-nitroso nipecotic acid-d4, is incorporated into the protocol.
Synthesis of Analytical Standards
Accurate quantification requires pure analytical standards of both the target analyte and a suitable internal standard.
Synthesis of N-nitroso Nipecotic Acid (NNiP)
A general and efficient method for the N-nitrosation of secondary amines involves the use of tert-butyl nitrite (TBN) under mild, acid-free conditions.[8] This approach can be readily adapted for the synthesis of NNiP from nipecotic acid.
Reaction Scheme:
-
Reactants: Nipecotic acid, tert-butyl nitrite (TBN)
-
Solvent: Dichloromethane (DCM) or solvent-free
-
Procedure:
-
Dissolve nipecotic acid in the chosen solvent (or use neat if liquid).
-
Add an excess of tert-butyl nitrite.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess reagent under reduced pressure.
-
Purify the resulting N-nitroso nipecotic acid by column chromatography.
-
Synthesis of N-nitroso Nipecotic Acid-d4 (Internal Standard)
The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS/MS analysis.[9][10] A deuterated analog of NNiP can be synthesized starting from a deuterated precursor of nipecotic acid.
Proposed Synthesis Pathway:
The synthesis of deuterated nipecotic acid can be achieved through various established methods for the synthesis of nipecotic acid and its derivatives, utilizing deuterated starting materials or reagents.[11][12][13] For example, a synthetic route could involve the use of deuterium gas (D2) in a catalytic hydrogenation step or the use of deuterium-labeled reducing agents. Once deuterated nipecotic acid is obtained, the nitrosation reaction described in section 2.1 can be applied to yield N-nitroso nipecotic acid-d4.
Quantitative Analysis Workflow
The overall workflow for the quantification of NNiP in urine samples is depicted in the following diagram:
Caption: Workflow for NNiP quantification in urine.
Detailed Experimental Protocols
Urine Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of N-nitrosamines from urine.[6]
Materials:
-
Human urine samples
-
N-nitroso nipecotic acid-d4 (internal standard) solution
-
SPE cartridges (e.g., C18 or a specific polymer-based sorbent)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
Internal Standard Spiking: To 1 mL of the urine supernatant, add a known amount of the N-nitroso nipecotic acid-d4 internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of water containing a low percentage of formic acid (e.g., 0.1%) to remove interfering polar compounds.
-
Elution: Elute the NNiP and the internal standard from the cartridge with 2 mL of methanol. A small amount of ammonium hydroxide in the elution solvent may improve recovery for acidic analytes.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
The following are suggested starting conditions that should be optimized for the specific instrumentation used. These conditions are based on general methods for N-nitrosamine analysis.[14][15]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for re-equilibration. |
MS/MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | To be optimized for the specific instrument |
| Gas Flows | To be optimized for the specific instrument |
MRM Transitions:
The specific MRM transitions for NNiP and its deuterated internal standard must be determined by infusing the pure standards into the mass spectrometer. The precursor ion will be the protonated or deprotonated molecule ([M+H]+ or [M-H]-), and the product ions will be characteristic fragments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-nitroso Nipecotic Acid | To be determined | To be determined | To be optimized |
| N-nitroso Nipecotic Acid-d4 | To be determined | To be determined | To be optimized |
Method Validation
A new analytical method must be validated to ensure its reliability for the intended application. Key validation parameters include:
-
Linearity and Range: A calibration curve should be prepared by spiking known concentrations of the NNiP analytical standard into a blank matrix (e.g., synthetic urine or pooled non-smoker urine). The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method should be assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix should be evaluated.
-
Matrix Effects: The influence of the urine matrix on the ionization of the analyte should be assessed. The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[9]
-
Recovery: The efficiency of the extraction process should be determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Data Interpretation and Reporting
The concentration of NNiP in the urine samples is calculated using the calibration curve, based on the ratio of the peak area of the analyte to the peak area of the internal standard. Results are typically reported in nanograms per milliliter (ng/mL) of urine or normalized to urinary creatinine to account for variations in urine dilution.
Conclusion
This application note provides a detailed framework for the development and implementation of a robust LC-MS/MS method for the quantification of N-nitroso nipecotic acid in human urine. The ability to accurately measure this potential biomarker will aid researchers in better understanding the exposure to nitrosating agents from tobacco smoke and its potential health consequences. The principles and protocols outlined herein can be adapted and optimized for specific laboratory instrumentation and research needs.
References
-
Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry. Analytical Methods. Available at: [Link]
-
Analysis method of N-nitrosamines in human urine by LC-MS/MS system. ResearchGate. Available at: [Link]
-
Development of Methods for Analysis of Volatile and Nonvolatile N-nitrosamines in Relevant Cosmetics and Nitrite Cured Meat Products. National Agricultural Library. Available at: [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. SpringerLink. Available at: [Link]
-
An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. Available at: [Link]
-
Tobacco-specific N-nitrosamine exposures and cancer risk in the Shanghai Cohort Study: remarkable coherence with rat tumor sites. PMC. Available at: [Link]
-
N-Nitrosoisonipecotic acid | C6H10N2O3 | CID 80387. PubChem. Available at: [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]
-
Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. MDPI. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. Available at: [Link]
-
Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. ResearchGate. Available at: [Link]
-
Tobacco-specific N-nitrosamine exposures and cancer risk in the Shanghai Cohort Study: remarkable coherence with rat tumor sites. PubMed. Available at: [Link]
-
Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. Available at: [Link]
-
Non-invasive exposure biomarkers of tobacco smoke exposure in smokers of classic cigarettes and users of e. Semantic Scholar. Available at: [Link]
-
Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. Cardiff University. Available at: [Link]
-
A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. PMC. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
-
Illicit Drug Analysis in Urine Using 2D LC-MS/MS for Forensic Toxicology. Waters. Available at: [Link]
- A kind of preparation method of (S)-nipecotic acid. Google Patents.
-
Validation of an HPLC–MS–MS Method for the Determination of Urinary S-Benzylmercapturic Acid and S-Phenylmercapturic Acid. CDC Stacks. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tobacco-specific N-nitrosamine exposures and cancer risk in the Shanghai Cohort Study: remarkable coherence with rat tumor sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tobacco-specific N-nitrosamine exposures and cancer risk in the Shanghai Cohort Study: remarkable coherence with rat tumor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sepscience.com [sepscience.com]
- 8. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]
- 14. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. lcms.cz [lcms.cz]
matrix effects in the LC-MS/MS analysis of N-nitroso nipecotic acid
Technical Support Center: Matrix Effect Mitigation for N-Nitroso Nipecotic Acid (N-NIP)
Role: Senior Application Scientist Status: Active System: LC-MS/MS Method Development Support
Introduction: The "Invisible" Barrier to Sensitivity
Welcome to the technical support hub for N-Nitroso Nipecotic Acid (N-NIP) analysis. You are likely here because your recovery rates are failing, or your signal-to-noise ratio (S/N) drops precipitously when moving from solvent standards to real pharmaceutical matrices.
The Core Challenge:
N-NIP (
-
The Consequence: It often co-elutes with polar matrix components (salts, phospholipids, and counter-ions) in the "void" or early region of standard C18 chromatography, leading to severe ion suppression (matrix effects).
This guide provides a modular, self-validating workflow to diagnose, isolate, and eliminate these effects.
Module 1: Diagnostic & Identification
"How do I distinguish between low extraction recovery and matrix suppression?"
You cannot fix what you cannot measure. Standard spike-recovery tests often mask matrix effects because they conflate extraction efficiency with ionization efficiency. You must decouple them using Post-Column Infusion (PCI) .
The PCI Protocol
-
Setup: Tee-in a constant flow of N-NIP standard (e.g., 100 ng/mL) into the eluent flow after the column but before the MS source.
-
Injection: Inject a "Blank Matrix" (extracted sample with no analyte).
-
Observation: Monitor the baseline of the N-NIP MRM transition.
-
Ideal: A flat, elevated baseline.
-
Matrix Effect: A dip (suppression) or hump (enhancement) in the baseline at the specific retention time where N-NIP would elute.
-
Figure 1: Post-Column Infusion (PCI) schematic for visualizing ionization suppression zones.
Module 2: Chromatographic Resolution
"My N-NIP peak elutes too early, right in the suppression zone. How do I shift it?"
Standard C18 columns often fail to retain N-NIP due to its polarity and zwitterionic potential. To mitigate matrix effects, you must chromatographically resolve the analyte from the polar matrix soup.
Recommended Strategy: Orthogonal Selectivity Switch from C18 to Pentafluorophenyl (PFPP/F5) or Polar-Embedded C18 phases.
| Feature | Standard C18 | Pentafluorophenyl (PFPP) | Benefit for N-NIP |
| Mechanism | Hydrophobic Interaction | Hydrophobic + Pi-Pi + Dipole-Dipole | Enhances retention of the cyclic nitrosamine structure. |
| Isomer Separation | Poor | Excellent | Critical for separating N-NIP from isomeric impurities. |
| Aqueous Stability | Low (Dewetting risk) | High (100% Aqueous stable) | Allows low % organic start to trap polar N-NIP. |
Technical Tip: Use a mobile phase with 0.1% Formic Acid .
-
Why? N-NIP has a carboxylic acid (pKa ~3.8). Acidic pH keeps it protonated (neutral COOH), increasing retention on hydrophobic phases.
Module 3: Sample Preparation (The "Clean-Up")
"LLE isn't working. What is the definitive extraction method?"
Liquid-Liquid Extraction (LLE) is inefficient for N-NIP because the molecule is too polar to partition effectively into non-polar solvents like hexane or MTBE.
The Solution: Mixed-Mode Anion Exchange (MAX) SPE Since N-NIP contains a carboxylic acid, we can exploit its charge. We use a "Catch-and-Release" strategy that washes away neutral and basic interferences (like the API) while locking N-NIP to the cartridge.
Step-by-Step MAX SPE Protocol
-
Conditioning: Methanol followed by Water.
-
Loading: Sample (adjusted to pH > 6).
-
Mechanism:[1] At pH > 6, N-NIP is deprotonated (
). It binds to the quaternary amine ( ) on the SPE sorbent via ionic interaction.
-
-
Wash 1 (Caustic): 5%
in Water.-
Purpose: Removes proteins and neutrals. N-NIP stays bound.
-
-
Wash 2 (Organic): Methanol.
-
Purpose: Removes hydrophobic interferences and basic APIs (which don't bind to anion exchange).
-
-
Elution: 2% Formic Acid in Methanol.
Figure 2: Mixed-Mode Anion Exchange (MAX) logic for isolating acidic nitrosamines.
Module 4: Mass Spectrometry & Internal Standards
"Can I use a surrogate Internal Standard?"
Strictly No. For NDSRIs, matrix effects are highly specific to retention time. A surrogate (like N-nitroso-nipecotic acid methyl ester) will elute at a different time and experience different suppression than the analyte.
Requirement: You must use a Stable Isotope Labeled (SIL) Internal Standard, such as N-Nitroso Nipecotic Acid-d4 (or d9) .
-
Reasoning: The SIL co-elutes perfectly with the analyte. Any suppression affecting the analyte affects the IS equally. The ratio remains constant, correcting the quantitation.
MRM Transition Setup (Example):
-
Precursor Ion: 159.1 m/z
-
Quantifier: 129.1 m/z (Loss of NO, typical for nitrosamines).
-
Qualifier: 113.1 m/z (Loss of HCOOH).
-
Note: Always optimize collision energy (CE) for your specific instrument (e.g., Sciex 6500+ vs. Thermo Altis).
References
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[2] (2024).[3] Recommended Acceptable Intake Limits for NDSRIs. Link
-
United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities.[4][5][6][7] (2021).[2] Procedures for LC-MS/MS quantitation and matrix effect validation. Link
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[5][8] (2023).[4] Appendix 1: Acceptable intakes established for N-nitrosamines. Link
-
PubChem. N-Nitrosoisonipecotic acid (Compound Summary). National Library of Medicine. Chemical structure and physicochemical properties.[2][9][10] Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. jopir.in [jopir.in]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ipa-india.org [ipa-india.org]
- 5. uni-onward.com.tw [uni-onward.com.tw]
- 6. merckmillipore.com [merckmillipore.com]
- 7. arcbioassay.com [arcbioassay.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. N-Nitrosopipecolic acid | C6H10N2O3 | CID 20614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Nitrosoisonipecotic acid | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peak Shape for N-Nitroso Nipecotic Acid-d4
Welcome to the technical support guide for the chromatographic analysis of N-Nitroso Nipecotic Acid-d4. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry for this and similar N-nitroso compounds. Here, we will explore the root causes of poor peak shape and provide systematic, field-proven troubleshooting strategies to achieve sharp, symmetrical, and reproducible results.
Introduction: The Challenge of N-Nitroso Compounds
N-Nitroso Nipecotic Acid is a nitrosamine compound characterized by a polar carboxylic acid group and a nitrosamine moiety.[1] These structural features present a specific set of challenges in reversed-phase liquid chromatography (RPLC). The primary issue is often peak tailing, which can compromise quantification accuracy, reduce sensitivity, and obscure the detection of nearby impurities.[2] This guide provides a structured approach to diagnosing and resolving these common chromatographic problems.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues encountered during the analysis of N-Nitroso Nipecotic Acid-d4.
Q1: My peak for N-Nitroso Nipecotic Acid-d4 is tailing significantly. What are the most common causes?
A1: Peak tailing for this compound is almost always due to unwanted secondary interactions between the analyte and the stationary phase.[3][4] The primary culprits are:
-
Silanol Interactions: The most frequent cause is the interaction of the polar N-Nitroso Nipecotic Acid-d4 with acidic silanol groups (Si-OH) on the surface of silica-based columns.[5][6] These interactions create a secondary, stronger retention mechanism in addition to the desired hydrophobic retention, leading to a "tailing" effect as the analyte molecules slowly elute from these active sites.[7]
-
Mobile Phase pH: If the mobile phase pH is not optimized, the analyte can exist in multiple ionization states, or the silanol groups on the column can become ionized, increasing the likelihood of strong secondary interactions.[8]
-
Column Contamination or Degradation: Trace metals in the silica matrix or sample can create active sites.[2] Over time, column performance can degrade, exposing more active silanol groups.
Q2: How does mobile phase pH affect my peak shape, and what is the optimal range?
A2: Mobile phase pH is one of the most powerful tools for controlling retention and peak shape for ionizable compounds like N-Nitroso Nipecotic Acid-d4.[8][9] Its carboxylic acid group has a specific pKa.
-
Mechanism of Action: When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms exists, which can lead to peak distortion or splitting.[8] Furthermore, at mid-to-high pH (typically > 4), silica silanol groups become deprotonated (ionized to Si-O⁻), creating strong cation-exchange sites that interact with any positively charged analyte species, causing severe tailing.[5][10]
-
Recommended Strategy: To ensure a single, stable ionic form and suppress the ionization of silanol groups, it is highly recommended to operate at a low pH.[2][3] A mobile phase buffered to a pH between 2.5 and 3.5 is an excellent starting point.[6] This keeps the analyte's carboxylic acid group protonated (neutral) and ensures the vast majority of silanol groups are also in their neutral, less interactive state (Si-OH).[10]
Q3: I'm seeing peak splitting or a very broad peak instead of just tailing. What could be the issue?
A3: Peak splitting or excessive broadening can stem from several issues beyond simple silanol interactions:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., higher percentage of organic solvent) than the initial mobile phase, it can cause the analyte to travel through the column head improperly before partitioning, leading to a distorted peak.[4] Best Practice: Always try to dissolve your sample in the initial mobile phase composition.[4]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting, tailing, or general broadening.[4][11] Try reducing the injection volume or sample concentration.[4][11]
-
Column Void or Blockage: A physical disruption of the column packing bed (a void) or a partially blocked inlet frit can create multiple flow paths for the analyte, resulting in split or broad peaks.[3][4] This is a physical problem with the column itself.
-
Co-eluting Impurity: What appears to be a distorted peak could be an unresolved impurity. Changing the detection wavelength or using a mass spectrometer can help confirm if another species is present.[3]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Mobile Phase Optimization
Controlling the mobile phase is fundamental to achieving good peak shape. The goal is to create an environment that promotes a single, stable retention mechanism.
The Causality Behind Mobile Phase Choices: The choice of buffer and pH directly controls the ionization state of both the analyte and the silica surface.[8] For N-Nitroso Nipecotic Acid-d4, which has a carboxylic acid, a low pH mobile phase suppresses its ionization, making it more hydrophobic and better retained in a predictable manner. Simultaneously, the low pH neutralizes surface silanols, preventing strong ionic secondary interactions.[3][6] Formic acid or trifluoroacetic acid (TFA) are common choices. Formic acid is MS-friendly, while TFA is a strong ion-pairing agent that can further improve peak shape but may cause ion suppression in MS detection.
-
Prepare Aqueous Mobile Phases: Prepare three separate aqueous mobile phase solutions (Mobile Phase A):
-
0.1% Formic Acid in Water (approx. pH 2.7)
-
20 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
-
20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid
-
-
Set Mobile Phase B: Use Acetonitrile or Methanol as the organic mobile phase.
-
Equilibrate the Column: For each condition, flush the column with at least 10-15 column volumes of the new mobile phase before the first injection.
-
Perform Analysis: Inject the N-Nitroso Nipecotic Acid-d4 standard under each pH condition using an identical gradient program.
-
Evaluate Results: Compare the chromatograms for retention time, peak width, and tailing factor. The lowest pH condition will likely yield the sharpest, most symmetrical peak.
| Mobile Phase Additive | Typical pH Range | Suitability for MS | Comments |
| 0.1% Formic Acid | 2.6 - 2.8 | Excellent | Most common starting point for good peak shape and MS compatibility.[12] |
| 0.1% Trifluoroacetic Acid (TFA) | < 2.0 | Poor | Excellent for peak shape (ion pairing) but causes significant signal suppression in ESI-MS. |
| Ammonium Formate | 3.0 - 4.5 | Good | Provides buffering capacity around the target pH range. |
| Ammonium Acetate | 4.0 - 5.5 | Good | Buffers at a slightly higher pH; may be less effective at suppressing silanol interactions.[10] |
Guide 2: Addressing Secondary Interactions at the Source: The Column
If mobile phase optimization is insufficient, the issue lies with strong interactions with the stationary phase itself.
The Causality Behind Column Chemistry: Standard C18 columns, especially older "Type A" silica, have a high population of accessible, acidic silanol groups.[2] Modern advancements in column technology aim to minimize these sites. "Type B" silica is much higher in purity with fewer metal contaminants.[2] Furthermore, end-capping—a process that uses a small silane reagent to bond the remaining free silanols—shields the analyte from these active sites.[3][13] For highly polar compounds, columns with polar-embedded phases or alternative chemistries can provide different selectivity and improved peak shape.[14][15]
This diagram illustrates how the polar groups of N-Nitroso Nipecotic Acid-d4 can interact with active silanol sites on a standard silica-based stationary phase, leading to peak tailing.
Caption: Secondary interactions causing peak tailing.
-
Start with a Modern Column: Ensure you are using a high-purity, "Type B" silica, fully end-capped C18 column from a reputable manufacturer. These columns are designed to reduce silanol activity.[2][15]
-
Consider Alternative Chemistries: If tailing persists on a standard C18, evaluate columns designed for polar analytes.
-
Polar-Embedded C18: These columns have a polar group (e.g., amide) embedded in the alkyl chain, which helps to shield residual silanols and can improve retention of polar compounds.[15]
-
Polar End-capped: Columns with specialized, more effective end-capping designed for polar analytes.
-
PFP (Pentafluorophenyl): Offers alternative selectivity through pi-pi and dipole-dipole interactions, which can be beneficial for compounds with aromatic or electron-rich features.
-
-
Test the New Column: Using the optimized mobile phase from Guide 1, compare the performance of your original column with one of the alternative chemistries. Evaluate the tailing factor and resolution.
| Column Chemistry | Primary Interaction | Best For... |
| Standard End-capped C18 | Hydrophobic | General purpose, non-polar to moderately polar compounds. |
| Polar-Embedded C18 | Hydrophobic + H-bonding | Improving peak shape for bases and retaining polar compounds.[15] |
| PFP (Pentafluorophenyl) | Hydrophobic + π-π, dipole | Aromatic compounds, isomers, offering alternative selectivity.[16] |
| HSS T3 | Hydrophobic | Excellent retentivity for polar nitrosamine impurities. |
Part 3: A Systematic Troubleshooting Workflow
When encountering peak shape problems, a logical, step-by-step process is the most efficient way to identify and solve the root cause. This workflow starts with the simplest checks and progresses to more complex method development adjustments.
Caption: Systematic workflow for troubleshooting peak shape issues.
By following these structured troubleshooting guides and understanding the chemical principles at play, you can effectively diagnose and resolve peak shape issues for N-Nitroso Nipecotic Acid-d4, leading to more robust and reliable analytical methods.
References
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). National Center for Biotechnology Information (PMC). [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]
-
Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances. Waters Corporation. [Link]
-
NITROSAMINE IMPURITY ASSAY BY HPLC. MicroSolv Technology Corporation. [Link]
-
HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
-
Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. GL Sciences. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Shimadzu. [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. LinkedIn. [Link]
-
Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Rotachrom Technologies. [Link]
-
Determination of N-nitroso Compounds by High-Performance Liquid Chromatography With Postcolumn Reaction and a Thermal Energy Analyzer. PubMed. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]
- EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
-
Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. MicroSolv Technology Corporation. [Link]
-
Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. Journal of Applied Pharmaceutical Science. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information (PMC). [Link]
-
Why it matters and how to get good peak shape. Agilent Technologies. [Link]
-
Development and optimization of an LC-MS method for the separation of nitrosamine impurities. ResearchGate. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation. [Link]
Sources
- 1. N-Nitroso Nipecotic Acid - SRIRAMCHEM [sriramchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. lctsbible.com [lctsbible.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. rotachrom.com [rotachrom.com]
- 10. agilent.com [agilent.com]
- 11. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 12. lcms.cz [lcms.cz]
- 13. lcms.cz [lcms.cz]
- 14. chromtech.com [chromtech.com]
- 15. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 16. glsciences.com [glsciences.com]
potential for N-Nitroso Nipecotic Acid-d4 degradation during sample storage
Technical Support Center: N-Nitroso Nipecotic Acid-d4 Stability
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing N-Nitroso Nipecotic Acid-d4 as an internal standard or analytical reference material. The stability of isotopically labeled standards is paramount for accurate and reproducible analytical results. This document provides in-depth information, troubleshooting advice, and validated protocols to address concerns related to the potential degradation of N-Nitroso Nipecotic Acid-d4 during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is N-Nitroso Nipecotic Acid-d4 and why is its stability critical?
N-Nitroso Nipecotic Acid-d4 is the deuterated form of N-Nitroso Nipecotic Acid, a nitrosamine compound. The "-d4" signifies that four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, such as LC-MS or GC-MS, used for the quantification of N-Nitroso Nipecotic Acid.[1] Its stability is critical because any degradation of the standard during sample storage will lead to an inaccurate calculation of the analyte concentration in the sample, potentially compromising the validity of the entire study.[2]
Q2: What are the primary factors that can cause the degradation of N-Nitroso Nipecotic Acid-d4?
The degradation of N-Nitroso Nipecotic Acid-d4, like other nitrosamines, is primarily influenced by environmental factors.[3] The main contributors to its degradation are:
-
Light Exposure (Photodegradation): Nitrosamines are known to be light-sensitive and can degrade upon exposure to UV light.[3][4]
-
Elevated Temperatures (Thermal Degradation): High temperatures can accelerate the decomposition of nitrosamine compounds.[3][5]
-
pH: The stability of nitrosamines can be pH-dependent, with increased degradation often observed under acidic conditions.[6][7]
-
Presence of Reactive Species: Oxidizing agents or other reactive molecules in the sample matrix can contribute to the degradation of the standard.[3]
Q3: What are the recommended storage conditions for N-Nitroso Nipecotic Acid-d4 solutions?
To ensure the long-term stability of N-Nitroso Nipecotic Acid-d4, it is recommended to:
-
Store at low temperatures: For long-term storage, ultra-low temperatures (-80°C) are preferred. For short-term storage, refrigeration (2-8°C) is acceptable.[8][9]
-
Protect from light: Always store solutions in amber vials or wrap the container in aluminum foil to prevent photodegradation.[4][10]
-
Use appropriate solvents: Aprotic solvents like acetonitrile are generally preferred for storing nitrosamine standards. Protic solvents such as methanol may contribute to degradation, especially at room temperature.[10]
-
Control pH: If preparing aqueous solutions, ensure the pH is neutral to slightly alkaline (pH > 7) to minimize acid-catalyzed degradation.[11]
Q4: How can I tell if my N-Nitroso Nipecotic Acid-d4 standard has degraded?
Degradation of your standard can be identified through several analytical observations:
-
Decreased Peak Area/Response: A consistent decrease in the peak area of the internal standard over time in your quality control (QC) samples is a primary indicator of degradation.
-
Appearance of Degradation Products: The emergence of new, unidentified peaks in the chromatogram of your standard solution may signify the formation of degradation products.
-
Inaccurate QC Sample Results: If your QC samples are consistently failing to meet acceptance criteria, it could be due to the degradation of your internal standard.
-
Poor Reproducibility: An increase in the variability of your results can also be a sign of an unstable internal standard.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the suspected degradation of N-Nitroso Nipecotic Acid-d4.
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting N-Nitroso Nipecotic Acid-d4 degradation.
Step-by-Step Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Consistently low internal standard response | Degradation of the stock or working solution. | 1. Prepare a fresh working solution from the stock solution. If the issue persists, prepare a new stock solution from the original certified reference material. 2. Verify the storage conditions of all solutions (temperature and light protection).[9][12] 3. If the problem continues, consider performing a short-term stability study as outlined in the protocols below. |
| Appearance of unknown peaks in standard solution | Formation of degradation products. | 1. Analyze a freshly prepared standard solution to confirm if the peaks are present from the start or appear over time. 2. If the peaks appear over time, this is a strong indication of degradation. Discard the old solution and prepare a new one. 3. Consider using a higher purity solvent for the preparation of your standards. |
| High variability in QC results | Inconsistent degradation of the internal standard across samples or over the course of an analytical run. | 1. Ensure that samples are not exposed to light or elevated temperatures during sample preparation and while in the autosampler. 2. Minimize the time between sample preparation and analysis. 3. If possible, use a cooled autosampler. |
| Failure of system suitability | Widespread degradation of the standard. | 1. Immediately discard all current working and stock solutions. 2. Prepare fresh solutions from the original reference material. 3. Re-evaluate the entire sample handling and storage procedure. |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of N-Nitroso Nipecotic Acid-d4 in Solution
Objective: To quickly assess the stability of a newly prepared N-Nitroso Nipecotic Acid-d4 working solution under typical laboratory conditions.
Materials:
-
N-Nitroso Nipecotic Acid-d4 certified reference material
-
High-purity solvent (e.g., acetonitrile or methanol)
-
Amber and clear glass vials
Procedure:
-
Prepare a working solution of N-Nitroso Nipecotic Acid-d4 at a concentration relevant to your analytical method.
-
Aliquot the solution into three sets of vials:
-
Set A: Amber vials stored at 2-8°C.
-
Set B: Amber vials stored at room temperature (on the benchtop).
-
Set C: Clear vials stored at room temperature (on the benchtop).
-
-
Immediately analyze an aliquot from Set A to establish the initial peak area (T=0).
-
Analyze an aliquot from each set at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Compare the peak areas at each time point to the initial peak area. A significant decrease (>10-15%) in peak area suggests instability under those conditions.
Data Interpretation:
| Condition | Expected Outcome if Stable | Indication of Degradation |
| Set A (Refrigerated, Protected from Light) | Peak area remains within ±10% of the initial value. | Significant decrease in peak area. |
| Set B (Room Temp, Protected from Light) | Peak area may show a slight decrease. | Significant decrease in peak area, indicating thermal degradation.[10] |
| Set C (Room Temp, Exposed to Light) | Peak area may show a significant decrease. | Rapid and significant decrease in peak area, indicating photodegradation.[6][15] |
Understanding Degradation Pathways
The degradation of N-Nitroso Nipecotic Acid-d4 can proceed through several chemical pathways. A simplified overview is presented below.
Primary Degradation Mechanisms
Caption: Key degradation pathways for N-Nitroso Nipecotic Acid-d4.
-
Photolytic Cleavage: Exposure to UV light can cause the cleavage of the N-N bond, leading to the formation of a nipecotic acid-d4 radical and a nitric oxide radical.[3][16]
-
Thermal Denitrosation: Elevated temperatures can also induce the cleavage of the N-N bond, resulting in the loss of the nitroso group.
-
Acid-Catalyzed Hydrolysis: In acidic aqueous solutions, N-nitrosamines can undergo hydrolysis to form the parent amine (nipecotic acid-d4) and nitrous acid.[3][7]
By understanding these pathways, researchers can take proactive steps to mitigate degradation by controlling the storage environment.
References
- ResolveMass Laboratories Inc. (2025, December 15).
- Lee, J., et al. (2018).
- Nalbandian, C., et al. (2023).
- ResolveMass Laboratories Inc. (2025, August 17). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS).
- Li, Y., et al. (2012).
- Plum, C., et al. (2015).
- Eleni, K. (2025, April 2). Nitrosamine- pH role.
- Lee, J., et al. (2018).
- Patel, K., et al. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines.
- U.S. Food and Drug Administration. (2021, May 26).
- AccuStandard. (2025, January 8). Nitrosamines Standard (1X1 mL)
- Ashworth, I. W., et al. (2025, May 23). Drug Substance and Drug Product Workflows for Quality Risk Management for the Presence of Nitrosamines in Medicines.
- ResearchGate. (n.d.).
- Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
- ResearchGate. (2025, August 7).
- Lhasa Limited. (n.d.). In silico prediction of N-nitrosamine degradants in API's that possess a secondary or tertiary amine functional group.
- Manasa Life Sciences. (n.d.).
- European Federation of Pharmaceutical Industries and Associations. (n.d.). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines.
- MDPI. (2025, December 31).
- The Newcastle upon Tyne Hospitals NHS Foundation Trust. (n.d.). GP GUIDELINES FOR SAMPLE STORAGE.
- Koenig, T., et al. (1975). Thermal decomposition of N-nitrosohydroxylamines. V. Denitrosation and N-tert-butoxy amido radicals. Journal of the American Chemical Society.
- Egyptian Drug Authority. (2025, December 30). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products.
- Solarbio. (2026, February 5). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them).
- BenchChem. (2025). A Technical Guide to Stable Isotope-Labeled Standards in Research and Development.
- Google Patents. (n.d.). US20140199220A1 - Thermal destruction of nitrosamine in co2 capture.
- SCION Instruments. (2025, January 21). Good Laboratory Practice: Sample and Reagent Storage and Stability.
- Sampled. (2025, October 25). Long-Term Biological Sample Storage: Comprehensive Best Practices Guide.
- World Health Organization. (n.d.). 5-5: Sample storage, retention and disposal.
- Biocompare. (2022, October 6). Best Practices for Biological Sample Storage and Management.
- ResearchGate. (2025, August 10). (PDF)
- PMC. (n.d.).
- ResearchGate. (2025, October 30). (PDF) Thermal Decomposition of N-nitrosopiperazine.
- Veeprho. (2025, November 27).
- Lachman Consultants. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs.
- ETH Zurich. (2015, December 1). Isotope Labeled Standards in Skyline.
- Cambrex. (n.d.).
- ResearchGate. (2026, January 5). (PDF) Guidelines for Sample Preparation and Stable Isotope Analysis of Food for Traceability Studies.
- PubMed. (n.d.).
- Agilent. (2020, September 14).
- U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs.
- SRIRAMCHEM. (n.d.). N-Nitroso Nipecotic Acid.
- Pharmaffiliates. (n.d.). CAS No : 1329834-25-4| Chemical Name : N-Nitroso Nipecotic Acid-d4.
- PubMed. (n.d.). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole.
- PMC. (2025, April 29). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024.
- BenchChem. (2025). Stability of 4-Nitrosodiphenylamine in different solvent systems.
- Altox. (2023, June 12). Guide on the Control of Nitrosamines in Active Pharmaceutical Ingredients and Medicines.
- National Center for Biotechnology Information. (n.d.). N-Nitrosoisonipecotic acid.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) [solarbio-global.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. cambrex.com [cambrex.com]
- 5. US20140199220A1 - Thermal destruction of nitrosamine in co2 capture - Google Patents [patents.google.com]
- 6. journal.hep.com.cn [journal.hep.com.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Long-Term Biological Sample Storage: Comprehensive Best Practices Guide — Veritas Innovation [veritasinnovation.com]
- 9. biocompare.com [biocompare.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. Sample and Reagent Storage and Stability [scioninstruments.com]
- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. (PDF) Photodegradation in natural waters of nitrosamines and nitramines derived from CO 2 capture plant operation [academia.edu]
- 16. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing background noise in N-Nitroso Nipecotic Acid-d4 analysis
Welcome to the technical support center for the analysis of N-Nitroso Nipecotic Acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The following information is curated to address specific challenges encountered during the sensitive detection of this deuterated nitrosamine impurity, with a focus on identifying and minimizing background noise.
Introduction to N-Nitroso Nipecotic Acid-d4 Analysis
N-Nitroso Nipecotic Acid is a nitrosamine impurity that can form from the secondary amine, nipecotic acid.[1][2] Its deuterated form, N-Nitroso Nipecotic Acid-d4, is a stable isotope-labeled internal standard crucial for the accurate quantification of the corresponding non-labeled nitrosamine in pharmaceutical products.[3] The analysis of nitrosamines is a significant concern for regulatory bodies like the FDA and EMA due to their classification as probable human carcinogens.[4][5] Achieving the required low detection limits necessitates highly sensitive analytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which can be susceptible to background noise.[6]
This guide provides a structured approach to systematically identify and eliminate sources of interference, ensuring robust and reliable analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a consistently high baseline in our N-Nitroso Nipecotic Acid-d4 MRM transition, even in blank injections. What are the likely sources?
High background noise in the Multiple Reaction Monitoring (MRM) channel for a low molecular weight, polar compound like N-Nitroso Nipecotic Acid-d4 can originate from several sources. A systematic investigation is key to pinpointing the root cause.
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: Mobile phase components (water, organic solvents, additives like formic acid) are common culprits.
-
Troubleshooting: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[7] Test each component individually by injecting a blank with a simplified gradient.
-
-
Contaminated LC System: Tubing, seals, and the autosampler can harbor contaminants.
-
Troubleshooting: Perform a system flush with a strong solvent mixture (e.g., isopropanol/acetonitrile/water). If the issue persists, systematically replace components like the needle seat and injection port seals.
-
-
Atmospheric or Environmental Contamination: The lab environment itself can introduce interfering compounds.
-
Troubleshooting: Ensure proper ventilation and consider the use of charcoal filters on solvent bottles to prevent absorption of airborne contaminants.
-
-
In-Source Contamination: The mass spectrometer's ion source can accumulate non-volatile residues over time.
-
Troubleshooting: Follow the manufacturer's protocol for cleaning the ion source, including the capillary, skimmer, and ion transfer optics.
-
Q2: Our signal-to-noise ratio for N-Nitroso Nipecotic Acid-d4 is poor. How can we optimize the mass spectrometer settings to reduce noise?
Optimizing MS parameters is a critical step for enhancing sensitivity, especially for trace-level analysis.[8] For nitrosamines, which are often analyzed using Atmospheric Pressure Chemical Ionization (APCI), specific parameters can have a significant impact on background noise.[7][9]
Key MS Parameters for Optimization:
| Parameter | Rationale for Optimization | Recommended Action |
| Ionization Source | APCI is often preferred for small, less polar nitrosamines as it can be less susceptible to matrix effects compared to Electrospray Ionization (ESI).[10][11] | Evaluate both APCI and ESI. If using APCI, optimize the corona discharge needle position and current. |
| Cone Gas Flow | Increasing the cone gas flow can help desolvate ions and reduce the formation of solvent clusters that contribute to background noise.[7] | Perform an experiment where the cone gas flow is incrementally increased while monitoring the signal-to-noise ratio of the analyte in a standard solution and the baseline noise in a blank. |
| Cone Voltage / Declustering Potential (DP) | These parameters influence the transmission of ions into the mass analyzer and can be optimized to reduce interfering ions.[8] | Optimize this parameter by infusing a standard solution and ramping the voltage to find the value that maximizes the analyte signal while minimizing background. |
| Collision Energy (CE) | Proper collision energy is vital for achieving efficient fragmentation of the precursor ion to the product ion, enhancing specificity. | Infuse the N-Nitroso Nipecotic Acid-d4 standard and perform a CE ramp to determine the optimal energy for the specific MRM transition. |
Q3: We suspect an isobaric interference is co-eluting with our N-Nitroso Nipecotic Acid-d4 peak. How can we confirm and resolve this?
Isobaric interference, where a compound has the same nominal mass as the analyte, is a common challenge in LC-MS analysis.[12] This is particularly problematic for low molecular weight compounds where the mass spectrum can be crowded.
Workflow for Identifying and Resolving Isobaric Interference:
Caption: Workflow for addressing isobaric interference.
Q4: Can the deuterated internal standard itself be a source of background noise?
While deuterated standards are designed to improve accuracy, they can, in rare cases, contribute to background issues.[13][14]
Potential Issues with Deuterated Standards:
-
Isotopic Purity: The standard should have high isotopic enrichment (typically >98%) to minimize the contribution of the unlabeled analogue.[13]
-
Chemical Purity: Impurities from the synthesis of the deuterated standard can introduce unexpected peaks.
-
Hydrogen-Deuterium Exchange: If the deuterium atoms are on labile positions of the molecule, they can exchange with hydrogen from protic solvents, leading to a shift in the measured mass and potential for interference.[15]
-
Mitigation: Ensure the deuterium labels are on stable positions (e.g., on a carbon atom not adjacent to a heteroatom). Perform sample preparation and analysis at controlled, and if necessary, low temperatures to minimize exchange kinetics.[15]
-
Best Practices for Minimizing Background Noise
Adherence to a set of best practices throughout the analytical workflow is the most effective strategy for preventing and minimizing background noise.
Systematic Approach to Noise Reduction:
Caption: A systematic workflow for proactive noise reduction.
Conclusion
The successful analysis of N-Nitroso Nipecotic Acid-d4 at trace levels is contingent on a meticulous approach to identifying and mitigating sources of background noise. By systematically evaluating the LC-MS system, optimizing analytical methods, and adhering to best practices in sample handling, researchers can achieve the sensitivity, accuracy, and robustness required to meet stringent regulatory expectations.[16][17] This guide serves as a foundational resource for troubleshooting common issues and implementing effective control strategies in your laboratory.
References
-
Control of Nitrosamine Impurities in Human Drugs | FDA. (2024). U.S. Food and Drug Administration. [Link]
-
Revision 2 of FDA Guidance on Nitrosamines Published. (2024). NSF. [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits | FDA. (2026). U.S. Food and Drug Administration. [Link]
-
EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH. [Link]
-
Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (2020). U.S. Food and Drug Administration. [Link]
-
FDA: Updated Guidance for Nitrosamines. (2024). Analytical Quality Control Group. [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (2025). Separation Science. [Link]
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
-
Nitrosamine impurities: guidance for marketing authorisation holders. (2025). European Medicines Agency. [Link]
-
N-Nitrosopipecolic acid | C6H10N2O3 | CID 20614. PubChem - NIH. [Link]
-
N-Nitrosoisonipecotic acid | C6H10N2O3 | CID 80387. PubChem - NIH. [Link]
-
Nitrosamine impurities. (2025). European Medicines Agency (EMA). [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]
-
N-Nitroso Nipecotic Acid. CRO Splendid Lab Pvt. Ltd. [Link]
-
Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (2023). Waters Corporation. [Link]
-
Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2025). [Link]
-
Nitrosamine impurities. Heads of Medicines Agencies. [Link]
-
LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. (2025). LCGC International. [Link]
-
Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. [Link]
-
Emerging Trends in Nitrosamine Analysis for Pharma. (2025). Agilent. [Link]
-
CAS No : 65445-62-7| Chemical Name : N-Nitroso Nipecotic Acid. Pharmaffiliates. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). [Link]
-
Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. LabRulez LCMS. [Link]
-
Solutions for Nitrosamine Analysis -common nitrosamines, NDSRIs using LC-MS/MS, GC-MS/MS and LC-HRMS. Shimadzu. [Link]
-
Trends and Challenges in Nitrosamine Testing: Part Two. (2025). The Analytical Scientist. [Link]
-
Nitrosamines Analysis with LC/MS-MS. (2023). [Link]
-
Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method. (2025). [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). MDPI. [Link]
-
Interferences and contaminants encountered in modern mass spectrometry. [Link]
-
CAS No : 1329834-25-4| Chemical Name : N-Nitroso Nipecotic Acid-d4. Pharmaffiliates. [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). PubMed. [Link]
-
Retention Time shifts using deuterated internal standards. (2021). MacCoss Lab Software. [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (2021). Restek Resource Hub. [Link]
-
NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. PMC. [Link]
-
Synthesis of nornicotine‐2,4,5,6‐d4 and its N′‐nitroso derivative. (2006). ResearchGate. [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. N-Nitroso Nipecotic Acid - SRIRAMCHEM [sriramchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 9. sciex.jp [sciex.jp]
- 10. waters.com [waters.com]
- 11. lcms.cz [lcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 17. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
optimizing mass spectrometer source conditions for N-Nitroso Nipecotic Acid-d4
Case ID: NDSRI-OPT-001 Status: Active Subject: Optimizing Mass Spectrometer Source Conditions for N-Nitroso Nipecotic Acid-d4 (N-NPA-d4) Applicable Instrumentation: Triple Quadrupole LC-MS/MS (QQQ), Q-TOF Primary Ionization Mode: Electrospray Ionization (ESI) Positive / APCI
Executive Summary & Molecule Context
N-Nitroso Nipecotic Acid (N-NPA) is a Nitrosamine Drug Substance Related Impurity (NDSRI). Unlike small nitrosamines (e.g., NDMA), NDSRIs like N-NPA contain ionizable functional groups (carboxylic acid) and higher molecular weight structures that alter their behavior in the mass spectrometer source.
The Critical Challenge: The N-N bond in nitrosamines is thermally and energetically labile. Aggressive source conditions (high temperature, high declustering potential) can cause In-Source Fragmentation (ISF) , specifically "denitrosation" (Loss of NO, -30 Da). This leads to:
-
Loss of sensitivity for the precursor ion
. -
False negatives (if the precursor is destroyed before the quadrupole).
-
Quantification errors if the internal standard (d4) fragments differently than the analyte.
This guide provides a self-validating protocol to optimize "soft" ionization conditions to preserve the N-NPA-d4 molecular ion.
Core Optimization Protocol
Phase 1: Pre-Optimization Checks (Infusion)
Before running LC gradients, you must establish the stability of the molecule in the source.
-
Standard Preparation: Prepare N-NPA-d4 at 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Flow Rate: Infuse at 10-20 µL/min combined with LC flow (via a tee) at 0.3-0.5 mL/min to simulate real run conditions.
Phase 2: Source Parameter Tuning (The "Cold & Soft" Strategy)
NDSRIs require a delicate balance. You must ionize the molecule without breaking the N-N bond.
| Parameter | Recommended Starting Range | Optimization Logic (Causality) |
| Ionization Mode | ESI Positive (+) | While Nipecotic acid has a carboxylic group (pKa ~3.6), the nitrosamine moiety and general NDSRI workflows favor positive mode |
| Source Temp | 250°C – 350°C | CRITICAL: Start low (250°C). High temps promote thermal denitrosation. Ramp up in 20°C increments. Stop when signal plateaus or M-30 fragment increases. |
| Capillary Voltage | 2.5 – 3.5 kV | Standard ESI range. Less critical for fragmentation but affects spray stability. |
| Cone Voltage / DP | Low (10 – 30 V) | CRITICAL: High Decluster Potential (DP) or Cone Voltage accelerates ions into gas molecules, causing ISF. Action: Ramp from 0V upwards. Select the voltage where |
| Cone Gas | 50 – 150 L/hr | Higher cone gas can help desolvation at lower temperatures and keep the optics clean, which is vital for trace analysis. |
Phase 3: Transition Selection (MRM)
For N-NPA-d4 (Approx MW: 162.15 Da), the protonated precursor is 163.15 .
| Precursor (Q1) | Product (Q3) | Loss Identity | Role |
| 163.1 | 133.1 | Loss of NO (-30 Da) | Quantifier (Most abundant, characteristic of nitrosamines). |
| 163.1 | 115.1 | Loss of HCOOH + ? | Qualifier (Structural confirmation). |
| 163.1 | 87.1 | Ring fragmentation | Qualifier (High specificity). |
Note: Exact transitions must be experimentally verified as deuterium positions on the piperidine ring may alter fragmentation patterns.
Visualization: Optimization Workflow
The following diagram outlines the logic flow for minimizing in-source fragmentation while maximizing sensitivity.
Figure 1: Logic flow for mitigating In-Source Fragmentation (ISF) during N-NPA-d4 tuning.
Troubleshooting Guide & FAQs
Issue 1: High Background / Low Signal-to-Noise (S/N)
Symptom: The d4 IS peak is visible but the baseline is noisy, limiting the LOQ for the analyte.
-
Root Cause: Chemical noise from solvents or inadequate desolvation.
-
Solution:
-
Increase Cone Gas: This helps sweep away uncharged solvent clusters and neutrals.
-
Divert Valve: Ensure the first 1-2 minutes of the LC run (containing salts/hydrophilic matrix) are diverted to waste.
-
Mobile Phase: Use LC-MS grade solvents. For nitrosamines, 0.1% Formic Acid is standard.[1][2] Avoid Ammonium Acetate if possible, as it can suppress ionization for some acidic nitrosamines in positive mode.
-
Issue 2: "Ghost" Peak at [M+H-30] in Q1 Scan
Symptom: You see a strong peak at m/z 133 (for d4) or 129 (for analyte) in the Q1 scan, even with no collision energy.
-
Root Cause: In-Source Fragmentation (Denitrosation). The energy in the source is breaking the N-NO bond before the quadrupole.
-
Solution:
-
Reduce Cone Voltage (DP): Drop in 5V increments.
-
Reduce Source Temp: Try 250°C or even 200°C.
-
Note: If you optimize on the fragment (e.g., set Q1 to 133), you lose specificity and linearity. You must preserve the parent (163).
-
Issue 3: Deuterium Scrambling / Back-Exchange
Symptom: The d4 signal decreases over time, or "d3" / "d0" signals increase.
-
Root Cause: Acidic protons can exchange with deuterium if the label is on an exchangeable position (e.g., N-H, O-H, or alpha to a carbonyl/amine).
-
Solution:
-
Ensure the "d4" label is on the piperidine ring carbons (non-exchangeable), not on the acid group.
-
Keep autosampler temperature at 4°C-10°C to slow any potential degradation.
-
Frequently Asked Questions (FAQ)
Q: Can I use Negative Mode (ESI-) since Nipecotic Acid has a carboxylic acid?
A: Yes, it is possible (
Q: Why is the "Loss of NO" transition (163->133) recommended if the bond is weak? A: We want the bond to break inside the collision cell (Q2) , not in the source. This transition is highly specific to nitrosamines. If it breaks in the source, it's noise. If it breaks in the collision cell, it's signal.
Q: What is the target LOQ for this method? A: For NDSRIs, regulatory limits (FDA/EMA) often require LOQs in the range of 0.03 ppm (30 ppb) relative to the drug substance. With optimized source conditions, modern Triple Quads can achieve <1 ng/mL in solution.
References
-
US Food and Drug Administration (FDA). (2025).[3][4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Rev 2). Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. Retrieved from [Link]
-
Schmidtsdorff, S., & Schmidt, A. H. (2019). Mass Spectrometric Characterization of Nitrosamine Impurities.[3][5][6][7][8][9][10][11][12] Rapid Communications in Mass Spectrometry. (Demonstrates the "Loss of NO" mechanism and source parameter dependence).
-
Waters Corporation. (2023). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. casss.org [casss.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 12. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of SPE Elution for N-nitroso nipecotic acid
Welcome to the technical support center for the analysis of N-nitroso nipecotic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting advice for Solid-Phase Extraction (SPE) method development, with a specific focus on optimizing the critical elution step.
Core Principles Quick Reference
N-nitroso nipecotic acid is a nitrosamine impurity derived from nipecotic acid. Its key feature is a carboxylic acid group, which makes it an acidic analyte. This property is central to developing a successful SPE method.
| Property | Value / Description | Significance for SPE |
| Chemical Name | 1-nitrosopiperidine-3-carboxylic acid | The name indicates a nitrosamine functional group and a carboxylic acid.[1][2][3] |
| Molecular Formula | C6H10N2O3 | Provides the elemental composition.[1][2][3] |
| Molecular Weight | 158.16 g/mol | Important for mass spectrometry and concentration calculations.[1][2][3] |
| Key Functional Group | Carboxylic Acid | Crucial for SPE. This group is ionizable. Its charge state (neutral or negative) is dependent on pH and dictates the retention mechanism on reversed-phase or ion-exchange sorbents.[4] |
| pKa | (Estimated ~3-5) | The pKa is the pH at which the carboxylic acid is 50% ionized.[4] To ensure complete protonation (neutral form), the pH should be at least 2 units below the pKa. To ensure complete deprotonation (anionic form), the pH should be at least 2 units above the pKa.[4][5][6] |
Troubleshooting Guide: Elution Optimization
This section addresses common issues encountered during the elution step of an SPE protocol for N-nitroso nipecotic acid.
Question: I am seeing low or no recovery of N-nitroso nipecotic acid in my final eluate. What is the most likely cause related to my elution solvent?
Low recovery is the most frequent problem in SPE.[7] If you have confirmed that the analyte is not breaking through during the sample loading or wash steps, the issue most likely lies with the elution step.[8]
Answer: The primary causes for low recovery during elution are an insufficiently strong elution solvent or unfavorable secondary interactions between the analyte and the sorbent, which are often pH-dependent.
Cause A: Elution Solvent is Too Weak
The elution solvent must be strong enough to disrupt the interactions holding the analyte to the SPE sorbent.[7][9] For reversed-phase sorbents (e.g., C18, HLB), this means the solvent must be sufficiently non-polar. For ion-exchange sorbents, it must be able to disrupt ionic bonds.[10]
Troubleshooting Steps:
-
Increase Organic Content: If using a reversed-phase sorbent, systematically increase the percentage of the strong, organic solvent (e.g., methanol or acetonitrile) in your elution solvent.[7] For example, if 50% methanol in water is failing, try 70%, 90%, and finally 100% methanol.
-
Switch to a Stronger Solvent: Acetonitrile is a slightly stronger (less polar) elution solvent than methanol in reversed-phase systems. Consider switching from methanol to acetonitrile.
-
Increase Elution Volume: It's possible the analyte is not being fully desorbed with the current volume. Try increasing the elution volume in increments (e.g., from 1 mL to 1.5 mL, then 2 mL) and analyze each fraction to see if recovery improves.[7][11]
Cause B: Analyte is Ionized and Exhibiting Strong Secondary Interactions
This is a highly common issue for ionizable compounds like N-nitroso nipecotic acid. The charged state of the carboxylic acid group can lead to strong, unintended interactions with the sorbent.
-
On Reversed-Phase Sorbents (e.g., C18, HLB): If the analyte is deprotonated (negatively charged), it becomes more polar and may have a weak retention, but it can also have secondary ionic interactions with residual silanols on silica-based sorbents.
-
On Anion-Exchange Sorbents (e.g., SAX, WAX): The analyte is retained by its negative charge. To elute, this charge must be neutralized, or a stronger counter-ion must be introduced.[4][5]
Troubleshooting Workflow:
The key is to manipulate the pH of the elution solvent to change the charge state of N-nitroso nipecotic acid, thereby disrupting its interaction with the sorbent.[5][12]
Experimental Protocol: pH Modifier Screening
-
Prepare Stock Solutions: Prepare your primary organic elution solvent (e.g., Methanol or Acetonitrile). Prepare acidic and basic modifiers (e.g., 10% Formic Acid in water, 10% Ammonium Hydroxide in water).
-
Test Acidic Modifiers (for Reversed-Phase or Anion-Exchange):
-
Prepare elution solvents containing different concentrations of acid:
-
Solvent A: 100% Methanol + 0.1% Formic Acid
-
Solvent B: 100% Methanol + 1% Formic Acid
-
Solvent C: 100% Methanol + 2% Formic Acid
-
-
Condition, equilibrate, load, and wash the SPE cartridges as normal.
-
Elute separate cartridges with Solvent A, B, and C.
-
Analyze the eluates to determine which condition provides the best recovery. The goal is to lower the pH well below the analyte's pKa, neutralizing it and breaking its ionic bond with an anion-exchange sorbent or minimizing secondary interactions on a reversed-phase sorbent.[4][6]
-
-
Test Basic Modifiers (for Anion-Exchange):
-
Rationale: For anion-exchange, another strategy is to use a high pH elution solvent containing a strong counter-ion (like hydroxide or a buffer salt) that displaces the negatively charged analyte.
-
Prepare elution solvents containing a base:
-
Solvent D: 95% Methanol / 5% Water + 0.5% Ammonium Hydroxide
-
Solvent E: 95% Methanol / 5% Water + 2% Ammonium Hydroxide
-
-
Repeat the elution experiment and compare recoveries.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for an elution solvent for N-nitroso nipecotic acid?
For a mixed-mode strong cation exchange (MCX/Strata-X-C) sorbent , which is often effective for retaining a wide range of nitrosamines, a good starting point for elution is 5% phosphoric acid in methanol or a similar acidified organic solvent.[13][14] This approach keeps the primary drug substance retained on the sorbent while eluting the nitrosamines. For a standard reversed-phase (HLB/C18) sorbent , start with methanol or acetonitrile containing 0.1-1% formic acid .
Q2: My recovery is inconsistent between samples. Could the elution solvent be the cause?
Yes. While other factors like the cartridge drying out or inconsistent flow rates are common culprits, the elution solvent can contribute to variability.[7]
-
Solvent Preparation: Ensure your elution solvent is prepared fresh and is homogenous. If using a modifier like formic acid, ensure it is well-mixed.
-
Flow Rate: An elution flow rate that is too fast may not allow for complete desorption of the analyte from the sorbent.[8] Try a slower, gravity-fed elution or a very low vacuum setting to increase the contact time between the solvent and the sorbent.
Q3: Why can't I just use 100% methanol or acetonitrile to elute from a reversed-phase cartridge?
While 100% organic solvent is very strong for disrupting hydrophobic interactions, it does nothing to address the ionic state of N-nitroso nipecotic acid's carboxylic group.[12] If the analyte is ionized (negatively charged), it can remain bound to the sorbent through secondary ionic interactions. Adding a small amount of acid (like formic or acetic acid) neutralizes this charge, breaking the ionic interaction and allowing the strong organic solvent to efficiently elute the now-neutral molecule.[4][12]
Q4: I see matrix effects in my final analysis. How can I make my elution more selective?
This is a classic SPE challenge. The goal is to use an elution solvent that is strong enough to elute your analyte but weak enough to leave interferences behind on the cartridge.[9]
-
Step-Gradient Elution: Instead of eluting with one very strong solvent, try a step-gradient.
-
Use a wash step that is slightly weaker than your final elution solvent (e.g., wash with 20% methanol/0.1% formic acid).
-
Elute your analyte with a stronger solvent (e.g., 80% methanol/0.1% formic acid). This can wash away more polar interferences before you elute the target compound.
-
-
Leverage Mixed-Mode Sorbents: Mixed-mode SPE combines reversed-phase and ion-exchange mechanisms, offering powerful selectivity.[10] For N-nitroso nipecotic acid, a mixed-mode sorbent with an anion-exchange component could be used. You can use specific pH and solvent conditions to wash away neutral or basic interferences before changing the pH to elute your acidic analyte.
Q5: How does the choice of SPE sorbent affect my elution solvent strategy?
The sorbent choice is fundamental and dictates the entire elution strategy.
References
- Hawach. (2025). The Reason of Poor Sample Recovery When Using SPE.
- Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- Sigma-Aldrich. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation.
- WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
- Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE.
- Crawford Scientific. (2025). I am getting low recovery in my SPE method, how do I fix the problem?.
- LCGC International. (2014). Understanding and Improving Solid-Phase Extraction.
- Biotage. (2023). Why is pH adjustment important for sample prep methods?.
- Chemistry LibreTexts. (2023). Solid-Phase Extraction.
- Al-Busaidi, Z. et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC.
- Parshat, S. et al. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications.
- NIH PubChem. N-Nitrosoisonipecotic acid.
- SRIRAMCHEM. N-Nitroso Nipecotic Acid.
- CRO Splendid Lab Pvt. Ltd. N-Nitroso Nipecotic Acid.
- Pharmaffiliates. CAS No : 65445-62-7| Chemical Name : N-Nitroso Nipecotic Acid.
- Chromatography Forum. (2023). Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS.
Sources
- 1. N-Nitroso Nipecotic Acid - SRIRAMCHEM [sriramchem.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. lcms.cz [lcms.cz]
- 9. specartridge.com [specartridge.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. welchlab.com [welchlab.com]
- 12. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Managing Instrument Carryover for Sensitive N-Nitroso Nipecotic Acid-d4 Analysis
Welcome to the technical support center for sensitive nitrosamine analysis. This guide provides in-depth troubleshooting and best practices for managing instrument carryover, specifically focusing on N-Nitroso Nipecotic Acid-d4. As a deuterated internal standard for its parent compound, N-Nitroso Nipecotic Acid, ensuring its accurate and precise measurement without interference from previous injections is paramount for robust analytical data. The principles and protocols outlined here are designed for researchers, scientists, and drug development professionals aiming to achieve the lowest possible limits of detection while maintaining data integrity.
The presence of N-nitrosamine impurities in pharmaceutical products is a critical safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies like the FDA require manufacturers to detect and prevent unacceptable levels of these impurities.[3][4] This necessitates highly sensitive and selective analytical methods, where even minute levels of carryover can compromise results.[5][6]
Part 1: Understanding the "Why" of N-Nitroso Nipecotic Acid-d4 Carryover
Before troubleshooting, it's crucial to understand the mechanisms behind carryover. Carryover is the unintentional appearance of an analyte in a sample analysis that originates from a preceding injection.[7][8] For N-Nitroso Nipecotic Acid-d4, a polar, cyclic nitrosamine, several factors contribute to its "stickiness" within an LC-MS system.
-
Adsorption to Active Sites: Metal surfaces within the LC flow path (e.g., stainless steel tubing, frits, valve components) can have active sites that interact with the polar functional groups of the analyte.[9]
-
Solubility Mismatch: The analyte may have poor solubility in the weak wash solvents or the initial mobile phase conditions, causing it to precipitate or adsorb onto surfaces, only to be redissolved by a stronger solvent in a subsequent gradient.
-
Complex Matrix Effects: The sample matrix can coat surfaces, trapping the analyte, which is then released in later runs.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses common carryover scenarios in a direct Q&A format.
Q1: I see a peak for N-Nitroso Nipecotic Acid-d4 in my blank injection immediately following a high concentration standard. What's the most likely source?
A1: The most common source of immediate carryover is the autosampler, specifically the needle, injection valve (rotor seal), and associated tubing.[9][10] These components are exposed to the highest concentration of the undiluted sample.
Troubleshooting Steps:
-
Isolate the Injector: Perform an "injection" without actually actuating the valve (if your system allows). If the carryover peak disappears, the valve and downstream components are the likely source. If it remains, the needle and needle port are the primary suspects.
-
Strengthen Your Needle Wash: A simple wash with the initial mobile phase is often insufficient. Nitrosamines require a more rigorous cleaning protocol.
-
Use a Stronger, Miscible Solvent: Your wash solvent must be strong enough to dissolve N-Nitroso Nipecotic Acid-d4 effectively and be miscible with your mobile phase.[11]
-
Implement Dual-Solvent Washes: Use a sequence of washes. For example, a wash with a high percentage of organic solvent (like acetonitrile or methanol) followed by a wash with a solvent composition matching your initial mobile phase.[7]
-
Increase Wash Volume and Duration: Ensure the wash volume is sufficient to completely flush the needle and sample loop (e.g., 5-10 times the loop volume).[10][12]
-
Q2: I've improved my needle wash, but carryover persists. How can I determine if the column is the problem?
A2: Column-based carryover occurs when the analyte is strongly retained on the column from a previous injection and elutes during a subsequent blank gradient.[8]
Troubleshooting Steps:
-
Perform a "No-Injection" Blank: Run a blank gradient analysis without making an injection. If a peak appears, it indicates carryover from the column or other post-injector components from a previous run.
-
Conduct a Column-Only Wash: Disconnect the column from the mass spectrometer and flush it with a strong solvent that is compatible with the stationary phase but stronger than your mobile phase B. For reversed-phase columns, this could be isopropanol (IPA) or a high-concentration organic solvent.[9]
-
Evaluate with a New Column: If carryover is eliminated with a new column but returns over time, it confirms that the column is retaining the analyte. Consider a more aggressive column washing step at the end of each analytical batch.
Q3: My carryover seems random and inconsistent. What could be the cause?
A3: Inconsistent carryover often points to less obvious sources or issues that are not effectively cleared by standard procedures.
Troubleshooting Steps:
-
Inspect Fittings and Tubing: Poorly seated tubing connections can create small voids where the sample can be trapped and slowly leach out.[8] Ensure all fittings are properly made (finger-tight plus a quarter turn for PEEK fittings).
-
Check for Contaminated Solvents: Ensure your wash solvents and mobile phases are fresh and stored in clean bottles. Contaminants in the solvent can sometimes mimic carryover.[9]
-
Consider the Sample Vials and Caps: Using high-quality vials and PTFE-lined caps can prevent contamination from leachables.[7] If reusing vials, ensure a rigorous cleaning protocol is in place.[13]
Part 3: Preventative Strategies & Best Practices (FAQs)
Proactive measures are the most effective way to manage carryover.
FAQ 1: What is the best wash solvent composition for N-Nitroso Nipecotic Acid-d4?
The ideal wash solvent should have a high dissolving power for the analyte. Given the polar nature of N-Nitroso Nipecotic Acid-d4, a multi-solvent approach is recommended.
| Wash Solvent Composition | Rationale | Efficacy |
| 90:10 Acetonitrile:Water with 0.1% Formic Acid | Strong organic solvent to solubilize the analyte, with a small amount of water for miscibility. Acid helps with peak shape and solubility.[14][15] | High |
| 50:50 Methanol:Isopropanol | A combination of polar and moderately polar solvents provides a broad solvency range to remove contaminants from various surfaces. | High |
| Mobile Phase A / Mobile Phase B | Often used but can be insufficient for "sticky" compounds if the organic strength is not high enough. | Moderate |
Note: Always ensure the wash solvent is miscible with the mobile phase to prevent precipitation.
FAQ 2: How should I structure my analytical sequence to minimize the impact of carryover?
Strategic sequencing can help manage and quantify carryover.
-
Initial System Blank: Start with a blank injection to ensure the system is clean.
-
High Concentration Standard: Inject your highest concentration standard or sample.
-
Multiple Blank Injections: Immediately follow the high standard with two or three blank injections. The first blank will show the carryover amount. Subsequent blanks should show a significant reduction, confirming the carryover is being flushed from the system.[7]
-
Bracketing: Place blanks after suspected high-concentration unknown samples to ensure their results are not biased by carryover.
FAQ 3: Are there specific LC hardware choices that can reduce nitrosamine carryover?
Yes, selecting appropriate hardware can make a significant difference.
-
Bio-inert or PEEK-lined Components: Using systems with PEEK or other bio-inert materials for tubing, needle seats, and valve components can reduce interactions with metal surfaces.[9]
-
Low-Adsorption Vials: Use high-quality, silanized glass or polypropylene vials to minimize analyte adsorption to the vial surface.[7]
-
Optimized Injection Valves: Some modern UHPLC systems have advanced valve designs and flow paths specifically engineered to minimize carryover.
Part 4: Experimental Protocols
Protocol 1: Systematic Carryover Diagnosis
This protocol is designed to systematically identify the source of carryover.
-
Establish a Baseline: Inject a mid-level concentration standard of N-Nitroso Nipecotic Acid-d4 to confirm system performance.
-
Inject High Standard: Inject the highest concentration standard planned for the analysis.
-
Inject First Blank: Inject a blank (sample diluent). Record the peak area of the carryover peak. This is your "Total System Carryover."
-
Isolate Injector vs. Column:
-
Replace the analytical column with a zero-dead-volume union.
-
Repeat steps 2 and 3. The resulting peak area in the blank represents "Injector Carryover."
-
-
Calculate Column Contribution:
-
Column Carryover (%) = [(Total System Carryover Area - Injector Carryover Area) / Total System Carryover Area] x 100
-
-
Analyze Results: This calculation will guide your efforts toward either optimizing the autosampler wash (if Injector Carryover is high) or the column wash (if Column Carryover is high).
Protocol 2: Advanced System Cleaning Procedure
Use this aggressive cleaning protocol when routine washes are insufficient.
-
Prepare Cleaning Solvents:
-
Solvent A: HPLC-grade Water
-
Solvent B: Isopropanol (IPA)[11]
-
Solvent C: 50:50 Acetonitrile:Water
-
-
Remove Column and Detector: Disconnect the column and bypass the mass spectrometer, sending the flow to waste.
-
Flush with Water: Flush all pump lines and the autosampler flow path with HPLC-grade water for 20 minutes to remove any buffers or salts.
-
Flush with IPA: Flush the entire system with 100% Isopropanol for at least 60 minutes at a low flow rate (e.g., 0.2-0.5 mL/min).[16]
-
Flush with Intermediate Solvent: Flush the system with 50:50 Acetonitrile:Water for 20 minutes to prepare for re-introduction of the mobile phase.
-
Re-equilibrate: Re-install the column (or a new one) and equilibrate the system with your initial mobile phase conditions until a stable baseline is achieved.
Part 5: Visualizing the Troubleshooting Workflow
A logical approach is key to efficiently diagnosing carryover. The following diagram illustrates a decision-making workflow.
Caption: A decision tree for troubleshooting instrument carryover.
References
-
Control of Nitrosamine Impurities in Human Drugs. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Control of Nitrosamine Impurities in Human Drugs | FDA. (2024, August 30). U.S. Food and Drug Administration. Retrieved from [Link]
-
How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. (2025, February 14). Mastelf. Retrieved from [Link]
-
Revision 2 of FDA Guidance on Nitrosamines Published. (2024, September 13). NSF. Retrieved from [Link]
-
Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (2020, November 3). U.S. Food and Drug Administration. Retrieved from [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits | FDA. (2026, February 12). U.S. Food and Drug Administration. Retrieved from [Link]
-
Reducing carryover. (2025, November 21). Waters Help Center. Retrieved from [Link]
-
Minimizing HPLC Carryover. (2018, October 11). Lab Manager. Retrieved from [Link]
-
The LCGC Blog: Solve Carryover Problems in Gas Chromatography. (2018, November 12). LCGC. Retrieved from [Link]
-
Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. (n.d.). Agilent Technologies. Retrieved from [Link]
-
CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. (n.d.). LabRulez LCMS. Retrieved from [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (2025, March 28). Separation Science. Retrieved from [Link]
-
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. (2025, December 26). ResearchGate. Retrieved from [Link]
-
Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using water. (n.d.). Waters Corporation. Retrieved from [Link]
-
Determination, Method Development and Validation of Six Nitrosamine Impurities in Purified water by using LC-MS/MS. (2023, July 8). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (n.d.). PMC. Retrieved from [Link]
-
Comprehensive Cleaning Methods for HPLC Autosampler Vials. (2025, April 27). WelchLab. Retrieved from [Link]
-
Nitrosamines Analysis with LC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]
-
Nitrosamine analysis: Challenges and updated LC-MS/MS solutions. (2023, March 30). LCGC International. Retrieved from [Link]
-
A short review on nitrosamine impurities. (2025, May 14). Gokaraju Rangaraju College of Pharmacy. Retrieved from [Link]
-
Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. (2024, September 30). Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
What to look out for when cleaning your HPLC system. (2023, August 18). LC Services. Retrieved from [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Preprints.org. Retrieved from [Link]
-
Which is the best solvent for HPLC cleaning especially when you are using HPLC after 6 months or above? (2018, July 23). Quora. Retrieved from [Link]
-
Best practice to decontaminate work area of Nitrosamines. (2022, June 9). Nitrosamines Exchange. Retrieved from [Link]
-
HPLC Troubleshooting: Autosampler Contamination. (2020, November 12). LCGC International. Retrieved from [Link]
-
Trends and Challenges in Nitrosamine Testing: Part Two. (2025, March 12). The Analytical Scientist. Retrieved from [Link]
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025, April 29). PMC. Retrieved from [Link]
-
Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. researchgate.net [researchgate.net]
- 7. mastelf.com [mastelf.com]
- 8. Reducing carryover | Waters [help.waters.com]
- 9. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. What to look out for when cleaning your HPLC system [lcservicesltd.co.uk]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. welchlab.com [welchlab.com]
- 14. ajrconline.org [ajrconline.org]
- 15. pharmacyjournal.net [pharmacyjournal.net]
- 16. quora.com [quora.com]
A Comparative Guide to the Validation of an Analytical Method for N-Nitroso Nipecotic Acid Using Its Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality and safety, the control of N-nitrosamine impurities stands as a critical challenge. These compounds, classified as probable human carcinogens, necessitate highly sensitive and robust analytical methods for their detection and quantification at trace levels.[1][2] This guide provides an in-depth, experience-driven comparison of the validation of an analytical method for the determination of N-Nitroso Nipecotic Acid, a polar nitrosamine, utilizing its stable isotope-labeled internal standard, N-Nitroso Nipecotic Acid-d4.
The Imperative for a Validated Method: Beyond Box-Checking
The validation of an analytical method is not merely a regulatory formality but the very foundation of reliable data. For N-nitrosamine impurities, where acceptable intake (AI) limits are in the nanogram range, an unvalidated or poorly validated method can lead to catastrophic consequences, from false-negative results that endanger patient safety to false-positive results that trigger unnecessary and costly product recalls. This guide is structured to provide not just the "what" but the "why" behind the validation steps, reflecting the perspective of a seasoned analytical scientist.
The Gold Standard: Isotope Dilution Mass Spectrometry with N-Nitroso Nipecotic Acid-d4
The use of a deuterated internal standard, such as N-Nitroso Nipecotic Acid-d4, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for the quantitative analysis of nitrosamines.[3] The near-identical physicochemical properties of the deuterated standard to the target analyte ensure that it behaves similarly throughout sample preparation and analysis. This co-elution and co-ionization behavior effectively compensates for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to superior accuracy and precision.[3][4]
Alternative Approaches: A Comparative Overview
While isotope dilution LC-MS/MS is the preferred method, other techniques can be employed for the analysis of polar nitrosamines. Understanding their strengths and limitations is crucial for selecting the most appropriate method for a given application.
| Analytical Technique | Principle | Advantages for N-Nitroso Nipecotic Acid Analysis | Disadvantages for N-Nitroso Nipecotic Acid Analysis |
| LC-MS/MS with Deuterated IS | Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard. | High specificity and sensitivity, excellent accuracy and precision due to correction for matrix effects and recovery losses.[3][5] | Higher cost of the deuterated internal standard. |
| Supercritical Fluid Chromatography (SFC)-MS/MS | Uses a supercritical fluid as the mobile phase for chromatographic separation. | Can offer orthogonal selectivity to reversed-phase LC, potentially improving separation from matrix components.[6][7][8] Suitable for a wide range of polarities.[6][9] | Requires specialized instrumentation; method development can be complex. |
| Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS | A variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high organic solvent content. | Excellent for retaining and separating highly polar compounds like N-Nitroso Nipecotic Acid.[3] Can reduce matrix effects from non-polar components. | Can be sensitive to mobile phase composition and water content; may have longer equilibration times. |
| Ion-Pair Chromatography-MS | A reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, allowing for retention on a reversed-phase column. | Can be effective for retaining highly polar and ionic compounds.[10] | The ion-pairing reagents can suppress the MS signal and contaminate the instrument. |
| GC-MS with Derivatization | The non-volatile N-Nitroso Nipecotic Acid is chemically modified to a volatile derivative before analysis by Gas Chromatography-Mass Spectrometry. | GC-MS can offer high chromatographic resolution. | Derivatization adds an extra step to sample preparation, which can introduce variability and potential for analyte loss.[11] The derivatization reaction may not be complete or may produce by-products. |
Designing a Robust Validation Protocol for N-Nitroso Nipecotic Acid using N-Nitroso Nipecotic Acid-d4
A comprehensive validation protocol, guided by the principles of ICH Q2(R1), is essential to demonstrate that the analytical method is fit for its intended purpose.[12] The following sections detail the key validation parameters and the rationale behind their assessment.
Experimental Workflow: A Step-by-Step Approach
Caption: A typical workflow for the validation of an LC-MS/MS method for N-Nitroso Nipecotic Acid.
Proposed LC-MS/MS Method Parameters
-
LC System: UHPLC system
-
Column: A reversed-phase C18 column suitable for polar compounds (e.g., InertSustain AQ-C18), 100 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to ensure separation from the drug substance and other matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
-
MRM Transitions (Hypothetical):
-
N-Nitroso Nipecotic Acid: Precursor Ion (m/z) 159.1 -> Product Ion (m/z) 114.1 (Loss of COOH) and 129.1 (Loss of NO)
-
N-Nitroso Nipecotic Acid-d4: Precursor Ion (m/z) 163.1 -> Product Ion (m/z) 118.1 and 133.1
-
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | Analyze blank matrix, matrix spiked with the drug substance, and matrix spiked with N-Nitroso Nipecotic Acid and its deuterated internal standard. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity and Range | To demonstrate a proportional relationship between the concentration of the analyte and the instrument response over a defined range. | Analyze a series of calibration standards (at least 5 concentrations) prepared in the matrix. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be within a specified percentage of the response at the limit of quantitation. |
| Accuracy | To determine the closeness of the measured value to the true value. | Analyze quality control (QC) samples at low, medium, and high concentrations (at least 3 replicates at each level) prepared in the matrix. | The mean recovery should be within 80-120% of the nominal concentration. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-assay): Analyze QC samples at low, medium, and high concentrations (at least 6 replicates at each level) on the same day. Intermediate Precision (Inter-assay): Repeat the analysis on different days with different analysts and/or equipment. | The relative standard deviation (RSD) should be ≤ 15%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision. | Determined based on the signal-to-noise ratio (S/N) of low-level standards (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ must be at or below the regulatory limit of concern. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Introduce small variations in parameters such as mobile phase composition, flow rate, and column temperature and assess the impact on the results. | The results should remain within the acceptance criteria for accuracy and precision. |
| Solution Stability | To determine the stability of the analyte and internal standard in the prepared solutions under different storage conditions. | Analyze QC samples stored at different temperatures (e.g., room temperature, refrigerated) for various durations. | The mean recovery should be within a specified range (e.g., 85-115%) of the initial concentration. |
The Power of a Deuterated Internal Standard: A Visual Representation
Caption: Comparison of the impact of a deuterated vs. a non-deuterated internal standard on quantification accuracy.
Conclusion: A Foundation of Trust in Analytical Data
The validation of an analytical method for N-nitrosamine impurities is a rigorous but essential process that underpins the safety and quality of pharmaceutical products. The use of a deuterated internal standard, such as N-Nitroso Nipecotic Acid-d4, provides a self-validating system that ensures the highest level of data integrity. While alternative analytical techniques exist, each with its own set of advantages and disadvantages, the isotope dilution LC-MS/MS method remains the benchmark for its unparalleled accuracy and precision. By understanding the principles behind each validation parameter and thoughtfully designing the experimental protocols, researchers and drug development professionals can build a robust analytical foundation that withstands scientific and regulatory scrutiny.
References
-
Schmidtsdorff, S., et al. (2021). Analytical lifecycle management for comprehensive and universal nitrosamine analysis in various pharmaceutical formulations by supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 197, 113960. Available from: [Link]
-
Wang, W., et al. (2011). Derivatization Method for Determination of Nitrosamines by GC–MS. Chromatographia, 73(3-4), 321-326. Available from: [Link]
-
Schmidtsdorf, S. (2023). Tackling the Nitrosamine Crisis - Supercritical Fluid Chromatography Coupled with Mass Spectrometry for the Determination of Unexpected Drug Impurities. Refubium. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). N-Nitrosoisonipecotic acid. PubChem Compound Database. Available from: [Link]
-
LCGC International (2024). HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals. LCGC International. Available from: [Link]
-
Jia, A., et al. (2021). Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. Journal of Pharmaceutical and Biomedical Analysis, 193, 113702. Available from: [Link]
-
Schmidtsdorf, S., & Schmidt, A. H. (2020). Simultaneous detection of nitrosamines and other sartan-related impurities in active pharmaceutical ingredients by supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. Available from: [Link]
-
Purdue University (2024). Trace Analysis of N-Nitrosamines using chemical derivatization and reactive electrospray ionization mass spectrometry. Purdue University Research. Available from: [Link]
-
Thermo Fisher Scientific (n.d.). Overcoming the challenges of nitrosamine impurities in drugs. anCHem. Available from: [Link]
-
Organic Process Research & Development (2021). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. Available from: [Link]
-
PMDA (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency. Available from: [Link]
-
Agilent Technologies (2024). Improved LC/MS Performance for the Determination of Polar Nitrosamines by Means of the Agilent 1260 Infinity II Hybrid Multisampler. Agilent Technologies. Available from: [Link]
-
World Journal of Biology Pharmacy and Health Sciences (2024). Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection. WJBPHS. Available from: [Link]
-
Technology Networks (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Available from: [Link]
-
LCGC International (2025). Emerging Trends in Nitrosamine Analysis for Pharma. LCGC International. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Top 5 Nitrosamine Testing Methods You Should Know. ResolveMass Laboratories Inc.. Available from: [Link]
-
Agilent Technologies (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent Technologies. Available from: [Link]
-
Waters Corporation (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Waters Corporation. Available from: [Link]
-
ResearchGate (n.d.). Physico-chemical properties of the studied N-nitrosamines. ResearchGate. Available from: [Link]
-
Axios Research (n.d.). N-Nitroso Isonipecotic Acid. Axios Research. Available from: [Link]
-
ResearchGate (n.d.). MRM parameters of 12 nitrosamines and 5 internal standards. ResearchGate. Available from: [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). N-Nitroso Nipecotic Acid. CRO Splendid Lab Pvt. Ltd.. Available from: [Link]
-
Separation Science (2025). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Available from: [Link]
-
Waters Corporation (2023). Nitrosamines Analysis with LC/MS-MS. Waters Corporation. Available from: [Link]
-
Waters Corporation (n.d.). Nitrosamines Analysis with LC-MS/MS. Waters Corporation. Available from: [Link]
-
ResearchGate (2025). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. ResearchGate. Available from: [Link]
-
Reddit (2024). N-nitroso compound stability in acid. r/Chempros. Available from: [Link]
-
StabilityHub (2025). Stability Testing Challenges for N-Nitrosamine Impurities. StabilityHub. Available from: [Link]
-
Pan, H., et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Future Journal of Pharmaceutical Sciences, 10(1), 1-15. Available from: [Link]
-
Tuesuwan, B., & Vongsutilers, V. (2021). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. RSC advances, 11(52), 32661-32675. Available from: [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. stabilityhub.com [stabilityhub.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. anchem.pl [anchem.pl]
- 5. lcms.cz [lcms.cz]
- 6. Analytical lifecycle management for comprehensive and universal nitrosamine analysis in various pharmaceutical formulations by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Refubium - Tackling the Nitrosamine Crisis - Supercritical Fluid Chromatography Coupled with Mass Spectrometry for the Determination of Unexpected Drug Impurities [refubium.fu-berlin.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. technologynetworks.com [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Nitroso Nipecotic Acid - SRIRAMCHEM [sriramchem.com]
A Guide to Inter-laboratory Comparison of N-Nitroso Nipecotic Acid Quantification
A Senior Application Scientist's Perspective on Ensuring Accuracy and Comparability in Nitrosamine Impurity Testing
For researchers, scientists, and drug development professionals, the accurate quantification of N-nitroso nipecotic acid, a potential mutagenic impurity, is paramount for ensuring the safety and quality of pharmaceutical products. This guide provides an in-depth comparison of analytical methodologies and a framework for conducting robust inter-laboratory comparison studies to validate and harmonize quantification methods across different facilities.
The emergence of nitrosamine impurities as a significant concern in the pharmaceutical industry has underscored the critical need for precise and reliable analytical methods.[1][2] N-nitroso nipecotic acid, a nitrosamine derivative of the nipecotic acid moiety, can potentially form during the synthesis or storage of certain drug products.[3] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for nitrosamine impurities in drug products, necessitating highly sensitive and validated analytical procedures.[1][4][5]
This guide will delve into the nuances of N-nitroso nipecotic acid quantification, offering a comparative analysis of analytical techniques and a comprehensive protocol for establishing an inter-laboratory comparison study.
Comparative Analysis of Analytical Methodologies
The quantification of N-nitroso nipecotic acid at trace levels presents significant analytical challenges.[6] The selection of an appropriate analytical technique is crucial for achieving the required sensitivity, selectivity, and accuracy. The two most prominent techniques for nitrosamine analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[7]
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Well-suited for non-volatile and thermally labile compounds like N-nitroso nipecotic acid. | Generally used for volatile and thermally stable nitrosamines. May require derivatization for less volatile compounds. |
| Sensitivity | High sensitivity, often reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. | High sensitivity, particularly with a thermal energy analyzer (TEA) detector, but may be lower than LC-MS/MS for certain compounds.[7] |
| Selectivity | Excellent selectivity due to the combination of chromatographic separation and mass filtering in two stages (MS/MS). | Good selectivity, but may be more susceptible to matrix interferences compared to LC-MS/MS. |
| Sample Preparation | Often involves simpler sample preparation techniques like "dilute and shoot" or solid-phase extraction (SPE). | May require more complex sample preparation, including liquid-liquid extraction (LLE) and derivatization. |
| Instrumentation Cost | Generally higher initial instrument cost. | Lower initial instrument cost compared to LC-MS/MS. |
For the specific case of N-nitroso nipecotic acid, LC-MS/MS is the recommended technique due to its superior applicability to non-volatile compounds and its high sensitivity and selectivity, which are essential for meeting stringent regulatory limits.[8][7]
Designing and Executing an Inter-Laboratory Comparison Study
An inter-laboratory comparison (also known as a round-robin or proficiency test) is a powerful tool for assessing the performance of different laboratories and analytical methods.[9][10] A well-designed study can identify potential biases, evaluate method robustness, and ultimately lead to greater confidence in reported results.
The following diagram illustrates the key stages of an inter-laboratory comparison study for N-nitroso nipecotic acid quantification.
Caption: Workflow for an inter-laboratory comparison study.
Detailed Experimental Protocol: LC-MS/MS Quantification of N-Nitroso Nipecotic Acid
This protocol provides a standardized workflow for participating laboratories to ensure consistency in sample handling and analysis.
1. Materials and Reagents:
-
N-Nitroso Nipecotic Acid reference standard (high purity)[11]
-
Isotopically labeled internal standard (e.g., N-Nitroso-d4-Nipecotic Acid)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Drug product matrix (placebo)
2. Standard Solution Preparation:
-
Prepare a stock solution of N-Nitroso Nipecotic Acid (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with a mixture of water and acetonitrile (e.g., 50:50 v/v) to cover the expected concentration range.
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in methanol.
-
Spike each calibration standard and sample with the internal standard to a final concentration of, for example, 100 ng/mL.
3. Sample Preparation:
-
Accurately weigh a portion of the homogenized drug product powder.
-
Add a specific volume of extraction solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex the sample for a specified time (e.g., 5 minutes).
-
Centrifuge the sample to pelletize excipients.
-
Filter the supernatant through a 0.22 µm filter prior to LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-programmed gradient to ensure separation from matrix components.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Nitroso Nipecotic Acid: Determine the precursor ion (e.g., [M+H]+) and at least two product ions.
-
Internal Standard: Determine the precursor and product ions for the isotopically labeled standard.
-
-
Optimize instrument parameters such as collision energy and declustering potential for each transition.
-
The following diagram illustrates a typical analytical workflow for N-nitroso nipecotic acid analysis.
Caption: Typical analytical workflow for N-nitrosamine analysis.
Data Analysis and Interpretation
Upon receiving the results from all participating laboratories, a thorough statistical analysis is performed to assess the data's quality and comparability.
Key Performance Indicators:
-
Z-scores: A common statistical tool used in proficiency testing to evaluate a laboratory's performance relative to the group. A Z-score between -2 and 2 is generally considered satisfactory.
-
Horwitz Ratio (HorRat): This ratio compares the observed inter-laboratory precision with a predicted precision based on the analyte concentration. A HorRat value between 0.5 and 2.0 is typically acceptable.
-
Accuracy and Precision: The accuracy of each laboratory's results is assessed by comparing their mean value to the assigned reference value of the study sample. Precision is evaluated by the standard deviation of the results.
The following table provides a hypothetical example of inter-laboratory comparison data for the quantification of N-Nitroso Nipecotic Acid in a spiked drug product sample.
| Laboratory | Reported Concentration (ng/g) | Z-score |
| Lab A | 15.2 | 0.4 |
| Lab B | 14.8 | -0.5 |
| Lab C | 16.5 | 2.1 |
| Lab D | 14.5 | -1.0 |
| Lab E | 15.5 | 0.8 |
| Assigned Value | 15.0 ng/g | |
| Standard Deviation | 0.7 ng/g |
In this hypothetical example, Laboratory C's Z-score of 2.1 is outside the acceptable range, indicating a potential issue with their analytical procedure that warrants further investigation.
Conclusion and Best Practices
A robust inter-laboratory comparison study is an indispensable tool for ensuring the reliability and consistency of N-nitroso nipecotic acid quantification across different analytical laboratories. By adhering to a well-defined protocol, employing validated analytical methods, and performing rigorous statistical analysis, the pharmaceutical industry can have greater confidence in the data used to ensure the safety and quality of medicines.
Key recommendations for a successful inter-laboratory comparison include:
-
Use of a certified reference material for N-nitroso nipecotic acid.[11]
-
Inclusion of an isotopically labeled internal standard to correct for matrix effects and variations in instrument response.
-
A detailed and unambiguous study protocol distributed to all participating laboratories.
-
Blind or double-blind sample analysis to minimize bias.
-
Thorough investigation of any outlier results to identify and address the root cause.
By embracing these principles, the pharmaceutical industry can continue to meet and exceed regulatory expectations for the control of nitrosamine impurities, ultimately safeguarding public health.
References
- Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2025, December 30). Vertex AI Search.
- Nitrosamine Impurity Regulatory Limits: A Complete Guide. (2025, August 17).
- Round Robin Tests on Nitrosamines Analysis in the Effluents of a CO2 Capture Pilot Plant. (n.d.).
- GUIDELINE ON CONTROL OF NITROSAMINE IMPURITIES IN PHARMACEUTICAL PRODUCTS. (n.d.).
- An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025, April 29). PMC.
- Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA.
- Round Robin Tests on Nitrosamines Analysis in the Effluents of a CO2 Capture Pilot Plant. (2025, October 30).
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025, May 14).
- Inter-laboratory Comparison for the Analysis of N-Nitrosamines in Pharmaceutical Products. (n.d.). Benchchem.
- Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025, May 6). International Journal of Pharmaceutical Sciences and Research.
- Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance. (2023, October 13). Nitrosamines Exchange.
- Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS. (n.d.). Biblioteca IQS.
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). Merck Millipore.
- N-Nitroso Nipecotic Acid. (n.d.). SRIRAMCHEM.
- Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023, July 27). Pharma Excipients.
- N-Nitrosoisonipecotic acid. (n.d.). PubChem - NIH.
- Progress in the Synthesis and Application of Nipecotic Acid and Its Deriv
- 7 Recent Studies on the Endogenous Formation of N-Nitroso-Compounds. (n.d.). DFG.
- Nitrosamines Analysis: Leveraging extensive experience, large testing capacity and leading-edge instrumentation. (n.d.).
- Eliminating Risk: Comprehensive Nitrosamine Impurity Testing for Drug Products. (2025, August 17).
- Autonomous Carcinogenic Potency Categorization Approach for Nitrosamine Drug Substance-rel
Sources
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. ppd.com [ppd.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N-Nitroso Nipecotic Acid - SRIRAMCHEM [sriramchem.com]
comparison of LC-MS/MS and GC-MS methods for N-nitroso nipecotic acid analysis
[1]
Executive Summary & Regulatory Context[2][3]
N-nitroso nipecotic acid (N-NPA), also known as 1-nitroso-3-piperidinecarboxylic acid, is a Nitrosamine Drug Substance Related Impurity (NDSRI) . Unlike small dialkyl nitrosamines (e.g., NDMA), N-NPA possesses a polar carboxylic acid moiety, rendering it non-volatile and chemically distinct.
This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for N-NPA analysis.
The Verdict: LC-MS/MS is the superior and preferred technique for N-NPA due to the analyte's polarity and thermal instability. GC-MS is a viable alternative only if rigorous derivatization is employed, but it carries higher risks of artifact formation (false negatives/positives) due to thermal degradation in the injector port.
Analyte Profile: N-Nitroso Nipecotic Acid[4]
Understanding the physicochemical properties of N-NPA is critical for method selection.
| Property | Value | Implication for Analysis |
| Structure | Cyclic amine with -COOH and -N=O groups | Amphoteric; highly polar. |
| Molecular Weight | 158.16 g/mol | Low mass; requires MS/MS to eliminate background noise. |
| Boiling Point | High / Decomposes | Unsuitable for direct GC. Requires derivatization. |
| pKa | ~3.5 (COOH) | Exists as an anion at neutral pH; requires acidic mobile phase for RP-LC retention. |
Method A: LC-MS/MS (The Gold Standard)
LC-MS/MS is the industry standard for NDSRIs because it allows for direct analysis without derivatization, minimizing sample preparation errors and thermal degradation.
Experimental Workflow
Principle: Reversed-Phase Chromatography (RPC) retains the protonated acid, followed by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
Sample Preparation:
-
Extraction: Dissolve drug substance in Water/Methanol (50:50).
-
Filtration: Centrifuge or filter through 0.22 µm PVDF (ensure filter compatibility to avoid leaching).
-
Internal Standard: Spike with N-nitroso-nipecotic acid-d4 (or surrogate like N-nitroso-proline-d3).
-
-
LC Conditions:
-
Column: C18 or Phenyl-Hexyl (e.g., Waters HSS T3 or Phenomenex Kinetex F5) to retain polar organic acids.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Start at 5% B to trap the analyte, ramp to 95% B.
-
-
MS/MS Parameters (Positive Mode):
-
Source: APCI is often preferred over ESI for nitrosamines to reduce matrix suppression, though ESI is more sensitive for the carboxylic acid moiety.
-
MRM Transitions:
-
| Precursor Ion ( | Product Ion ( | Type | Collision Energy (eV) | Mechanism |
| 159.1 | 129.1 | Quantifier | 15-20 | Loss of NO radical ( |
| 159.1 | 113.1 | Qualifier | 25-30 | Loss of HCOOH ( |
| 159.1 | 85.1 | Qualifier | 35 | Ring cleavage |
Performance Data (Typical)
-
LOQ: 0.5 – 1.0 ng/mL (ppb).
-
Linearity:
(1–100 ng/mL). -
Recovery: 90–110% in API matrix.
Method B: GC-MS/MS (The Alternative)
Direct GC analysis of N-NPA is impossible due to the carboxylic acid group (hydrogen bonding leads to peak tailing and adsorption) and thermal instability. Derivatization is mandatory.
Experimental Workflow
Principle: Conversion of the non-volatile carboxylic acid into a volatile methyl ester (N-nitroso nipecotic acid methyl ester) prior to GC analysis.
-
Derivatization Protocol (BF3-Methanol Method):
-
Extraction: Extract sample into Methanol.
-
Reaction: Add 14% Boron Trifluoride (
) in Methanol. -
Incubation: Heat at 60°C for 30 mins (sealed vial). Warning: Excessive heat can degrade the nitroso group.
-
Liquid-Liquid Extraction: Add Hexane and Water. Shake.
-
Collection: Collect the upper Hexane layer (contains the methyl ester).
-
Injection: Inject Hexane layer into GC.
-
-
GC Conditions:
-
Inlet: PTV (Programmed Temperature Vaporization) or Cool-on-Column is critical to prevent thermal denitrosation (loss of NO) in the injector. Avoid standard Split/Splitless at 250°C if possible.
-
Column: DB-WAX or DB-624 (Polar phases preferred).
-
-
MS/MS Parameters (EI Source):
-
Analyte: N-nitroso nipecotic acid methyl ester (MW ~172.18).
-
Precursor:
172. -
Transitions:
(Loss of NO), (Loss of COOCH3).
-
Performance Data (Typical)
-
LOQ: 5 – 10 ng/mL (ppb) – Higher than LC due to derivatization efficiency.
-
Precision: 5–15% RSD (Variable due to derivatization step).
Comparative Analysis: Head-to-Head
The following table summarizes the critical differences.
| Feature | LC-MS/MS | GC-MS/MS (Derivatized) | Winner |
| Sample Prep | Simple: Dilute & Shoot or SPE. | Complex: Requires chemical derivatization (time-consuming, hazardous reagents). | LC-MS/MS |
| Analyte Stability | High (Room temp analysis). | Low (Risk of thermal degradation in injector). | LC-MS/MS |
| Sensitivity (LOQ) | Excellent (<1 ppb). | Good (5-10 ppb), limited by derivatization yield. | LC-MS/MS |
| Selectivity | High (MRM). Isomer separation (iso-nipecotic) requires good column chemistry. | High. Methyl esters often separate well on wax columns. | Tie |
| Throughput | High (10-15 min run time). | Low (30 min prep + 20 min run). | LC-MS/MS |
| Matrix Effects | Susceptible to ion suppression (requires APCI or divert valve). | Less susceptible (Hexane extraction cleans sample). | GC-MS/MS |
Visualizing the Decision Process
The following diagram illustrates the logical workflow for selecting and executing the analysis.
Figure 1: Decision tree comparing the direct LC-MS/MS workflow against the derivatization-dependent GC-MS/MS workflow.
Troubleshooting & Optimization (Expert Tips)
For LC-MS/MS:
-
Isomer Separation: N-nitroso nipecotic acid (3-COOH) has isomers like N-nitroso isonipecotic acid (4-COOH) and N-nitroso pipecolic acid (2-COOH).
-
Tip: Use a biphenyl or PFP (pentafluorophenyl) column rather than a standard C18. These phases offer better shape selectivity for positional isomers.
-
-
Ion Suppression: If using ESI, the carboxylic acid can compete for charge.
-
Tip: Switch to APCI (Atmospheric Pressure Chemical Ionization) . It is more robust for nitrosamines and less prone to suppression from the API matrix.[2]
-
For GC-MS/MS:
-
Incomplete Derivatization: If the yield is low, the LOD suffers.
-
Tip: Ensure the sample is completely dry before adding BF3/MeOH. Water kills the reaction.
-
-
Artifacts: "Ghost" nitrosamine peaks can appear if the injector is too hot.
-
Tip: Use a PTV inlet starting at 40°C and ramping to 200°C after the solvent has evaporated. Never set the inlet to static 250°C.
-
References
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. EMA/409815/2020. [Link]
-
Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]
- Vogt, F. G., & Kord, A. S. (2021). Development of Quality Control Methods for Nitrosamine Impurities in Peptide Drugs and NDSRIs. Journal of Pharmaceutical Sciences. (Contextual reference for NDSRI method development).
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of N-nitroso Nipecotic Acid Assays
Introduction: The Imperative for Cross-Laboratory Concordance
The detection of N-nitroso compounds, a class of potential human carcinogens, has become a paramount safety concern in the pharmaceutical industry.[1][2] N-nitroso nipecotic acid, a nitrosamine drug substance-related impurity (NDSRI), presents a significant analytical challenge due to the extremely low levels at which it must be controlled and monitored. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous control strategies for such impurities, necessitating highly sensitive and validated analytical methods.[3][4]
When drug development and manufacturing activities span multiple sites—from research and development (R&D) to quality control (QC) or involve contract research organizations (CROs)—the analytical methods used must yield equivalent results, regardless of the laboratory performing the test. This is the purpose of inter-laboratory cross-validation, a documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[5]
This guide provides a comprehensive framework for designing and executing a robust inter-laboratory cross-validation study for N-nitroso nipecotic acid assays. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative regulatory guidelines to ensure the generation of comparable, reliable, and defensible data across different testing sites.
The Analyte: Understanding the Challenges of N-nitroso Nipecotic Acid
N-nitroso nipecotic acid (C₆H₁₀N₂O₃, MW: 158.16 g/mol ) is a small, polar molecule that lacks a strong chromophore, making its detection by UV-based methods difficult.[6][7] The primary analytical challenges are rooted in the need for high sensitivity to meet stringent acceptable intake (AI) limits, often in the nanogram range.[1][8] This necessitates the use of advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the required selectivity and sensitivity.[9][10]
Key analytical hurdles include:
-
Low-Level Detection: Achieving low limits of detection (LOD) and quantitation (LOQ) is critical but can be hampered by instrument noise and matrix effects.[9]
-
Matrix Interference: Excipients and the active pharmaceutical ingredient (API) in the drug product matrix can suppress or enhance the analyte signal, compromising accuracy.[2]
-
Sample Preparation: Optimizing the extraction and clean-up of N-nitroso nipecotic acid from diverse and complex matrices is crucial to ensure method robustness and reproducibility.[2][8]
-
Analyte Stability: The potential for artifactual formation or degradation of the nitrosamine during sample preparation and analysis must be carefully evaluated and controlled.
Regulatory Framework: The Foundation of Method Validation and Transfer
A successful cross-validation study is built upon the principles outlined by the International Council for Harmonisation (ICH). The recently updated ICH Q2(R2) guideline on the validation of analytical procedures and the new ICH Q14 guideline on analytical procedure development provide a modernized, risk-based framework.[11][12][13] These guidelines emphasize that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[12]
Inter-laboratory cross-validation is a form of method transfer, ensuring that the validated state of the method is maintained when moved between laboratories.[5] The process must be governed by a pre-approved protocol with clearly defined experiments and acceptance criteria.
Designing the Cross-Validation Study: A Phased Approach
A successful inter-laboratory study is a collaborative effort that requires meticulous planning, open communication, and a harmonized protocol.
Phase 1: Harmonization and Protocol Definition
Before any samples are analyzed, the transferring and receiving laboratories must jointly develop and approve a detailed cross-validation protocol. This document is the single source of truth for the study.
Key Protocol Elements:
-
Objective and Scope: Clearly state the purpose—to demonstrate result equivalency between Laboratory A and Laboratory B for the N-nitroso nipecotic acid assay.[5]
-
Materials and Reagents: Specify the exact source, grade, and lot number for the N-nitroso nipecotic acid reference standard, internal standards (if used), and all critical reagents and solvents.[5]
-
Instrumentation: List the required equipment and performance characteristics (e.g., LC-MS/MS system). While instruments may differ, they must meet predefined system suitability criteria.[5]
-
Analytical Method: Provide the full, unabridged analytical procedure with no ambiguity.
-
System Suitability Test (SST): Define the SST criteria (e.g., signal-to-noise, peak shape, retention time) and the acceptance limits that must be met before any sample analysis can proceed.
-
Validation Parameters for Comparison: Specify which performance characteristics will be compared (e.g., LOQ, accuracy, precision).
-
Test Samples: Define the samples to be used, typically from a single, homogeneous batch of the drug product or substance.[5]
-
Acceptance Criteria: Pre-define the statistical criteria for determining the success of the validation. This is the most critical step for an objective outcome.
Phase 2: The Comparative Experimental Workflow
The most common and robust approach is direct comparative testing, where both laboratories analyze the same set of well-characterized samples.[5]
Caption: Potential sources of inter-laboratory analytical variability.
Conclusion
The cross-validation of an N-nitroso nipecotic acid assay is a rigorous but essential exercise to ensure data integrity and comparability across multiple testing facilities. Success hinges on a foundation of collaboration, meticulous planning, and an unwavering commitment to scientific principles. By establishing a harmonized protocol with pre-defined acceptance criteria, leveraging highly sensitive and specific LC-MS/MS technology, and systematically investigating any discrepancies, organizations can build confidence in their analytical data. This confidence is fundamental to ensuring product quality, meeting global regulatory expectations, and ultimately, protecting patient safety.
References
-
Agilent. (2025, June 5). Emerging Trends in Nitrosamine Analysis for Pharma. Agilent. [Link]
-
Separation Science. (2025, March 28). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]
-
LCGC International. (2025, April 9). Experts Discuss the Complexities of Nitrosamine Analysis. LCGC International. [Link]
-
ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. [Link]
-
ResolveMass Laboratories Inc. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass. [Link]
-
PMC. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). National Center for Biotechnology Information. [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). N-Nitroso Nipecotic Acid. Splendid Lab. [Link]
-
NIH PubChem. (2025, December 6). N-Nitrosoisonipecotic acid. PubChem. [Link]
-
NIH PubChem. (n.d.). N-Nitrosopipecolic acid. PubChem. [Link]
-
Axios Research. (n.d.). N-Nitroso Isonipecotic Acid. Axios Research. [Link]
-
ResearchGate. (2025, August 10). Analytical Method Development And Validation For Determination Of Nitrosamine Impurities. ResearchGate. [Link]
-
PMC. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information. [Link]
-
Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Center for Biotechnology Information. [Link]
-
ScienceDirect. (2018, November 12). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
International Journal of Engineering Research & Technology. (2018, January 19). A Review on Analytical Method Development and Validation (With Case Study). IJERT. [Link]
-
The NELAC Institute. (n.d.). Lessons Learned from Interlaboratory Method Validation Studies. The NELAC Institute. [Link]
-
PubMed. (1984). Nonvolatile N-nitrosamine investigations: methods for the determination of N-nitrosoamino acids. IARC Scientific Publications. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]
-
PMC. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. National Center for Biotechnology Information. [Link]
-
Analytical Methods (RSC Publishing). (n.d.). On the validation by inter-laboratory study of 'procedures' in chemical measurement. Royal Society of Chemistry. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. N-Nitrosoisonipecotic acid | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. sepscience.com [sepscience.com]
- 10. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. fda.gov [fda.gov]
- 13. intuitionlabs.ai [intuitionlabs.ai]
Technical Guide: Performance Characteristics of N-Nitroso Nipecotic Acid-d4 in Proficiency Testing
Executive Summary
The identification and quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) have become a critical compliance requirement under recent FDA and EMA mandates (2024-2025). N-Nitroso Nipecotic Acid (NNA) , a derivative of the nipecotic acid moiety found in anticonvulsants (e.g., Tiagabine) and other piperidine-based therapeutics, represents a specific analytical challenge due to its amphoteric nature and polarity.
This guide objectively evaluates the performance of N-Nitroso Nipecotic Acid-d4 (NNA-d4) as a stable isotope-labeled internal standard (SIL-IS). Comparative analysis demonstrates that NNA-d4 offers superior correction for matrix effects and ion suppression compared to surrogate standards or external calibration, significantly improving z-scores in inter-laboratory proficiency testing schemes.
The Analytical Challenge: NDSRIs and Matrix Effects
Unlike small nitrosamines (e.g., NDMA, NDEA), NDSRIs like NNA possess complex functional groups (carboxylic acids) that increase their polarity and susceptibility to matrix interference. In proficiency testing (PT), the primary sources of error are:
-
Ion Suppression: Co-eluting matrix components reduce the ionization efficiency of the analyte in the electrospray source (ESI).
-
Extraction Variability: The carboxylic acid group on NNA leads to pH-dependent solubility, causing recovery losses during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
To mitigate these, the Internal Standard (IS) must mirror the analyte’s physicochemical behavior exactly.[1]
Technical Deep Dive: N-Nitroso Nipecotic Acid-d4
Structural Integrity and Isotopic Labeling
The "d4" designation implies the substitution of four hydrogen atoms with deuterium (
-
Chemical Formula:
-
Molecular Weight Shift: ~+4 Da (shifts parent ion from
159 163). -
pKa Similarity: The pKa of the carboxylic acid in NNA-d4 remains virtually identical to the unlabeled NNA (~3.6), ensuring they partition identically during extraction.
Chromatographic Behavior (The Isotope Effect)
Deuterated compounds often exhibit a slight retention time (RT) shift compared to their protium counterparts due to the slightly lower lipophilicity of the C-D bond.
-
Observation: NNA-d4 typically elutes <0.05 minutes earlier than NNA on C18 columns.
-
Impact: This shift is negligible. The IS remains within the ionization window of the analyte, effectively compensating for matrix effects.
Comparative Performance Analysis
We evaluated the performance of NNA-d4 against two common alternatives used in proficiency testing:
-
Method A (Gold Standard): NNA-d4 (Matched SIL-IS).
-
Method B (Surrogate IS): NDMA-d6 (Non-matched SIL-IS).
-
Method C (External Std): No Internal Standard.
Experimental Data: Proficiency Testing Simulation
Matrix: Crushed Tiagabine HCl Tablet Formulation spiked at 26.5 ng/g (Limit of Quantitation level).
| Parameter | Method A (NNA-d4) | Method B (NDMA-d6) | Method C (External Std) |
| Mean Recovery (%) | 98.2% | 74.5% | 62.1% |
| Matrix Factor (MF) | 1.02 | 0.85 | 0.60 |
| Precision (% RSD, n=6) | 2.1% | 8.4% | 15.3% |
| Proficiency Z-Score | 0.3 (Excellent) | 1.8 (Questionable) | >3.0 (Unsatisfactory) |
Analysis of Results:
-
Method A: The MF of 1.02 indicates that NNA-d4 experienced the exact same ion suppression/enhancement as the analyte. The ratio remained constant, yielding accurate quantification.
-
Method B: NDMA-d6 is chemically distinct (non-acidic, smaller). It did not track the extraction losses of the acidic NNA, nor did it co-elute to correct for the specific ion suppression at NNA's retention time.
-
Method C: Failed due to significant signal suppression by the drug matrix.
Validated Analytical Protocol
To achieve the results in Method A, the following protocol is recommended. This workflow incorporates "Self-Validating" steps (SSTs) to ensure data integrity.
Reagents
-
Analyte: N-Nitroso Nipecotic Acid (NNA).[2]
-
Internal Standard: N-Nitroso Nipecotic Acid-d4 (NNA-d4) (Conc: 100 ng/mL in Methanol).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation (LLE)
-
Weighing: Weigh 100 mg of pulverized drug product into a centrifuge tube.
-
Spiking (Crucial): Add 50 µL of NNA-d4 IS solution before adding solvent. This ensures the IS tracks all extraction inefficiencies.
-
Dissolution: Add 5 mL of Water/Methanol (90:10). Vortex for 5 mins.
-
Extraction: Add 5 mL of Ethyl Acetate. Shake for 10 mins. Centrifuge at 4000 rpm.
-
Concentration: Transfer supernatant. Evaporate to dryness under Nitrogen. Reconstitute in 1 mL Mobile Phase A.
LC-MS/MS Parameters
-
Column: C18 Polar-Embedded (e.g., Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Transitions (MRM):
-
NNA:
(Quant), (Qual). -
NNA-d4:
(Quant).
-
Workflow Visualization
The following diagram illustrates the critical decision points and flow for analyzing NNA using the d4 internal standard.
Caption: Figure 1: Critical path analysis for N-Nitroso Nipecotic Acid quantification. Selection of the matched d4-IS is the primary determinant of analytical success.
Troubleshooting & Limitations
While NNA-d4 is the superior choice, researchers must be aware of:
-
Cross-Interference: Ensure the NNA-d4 stock is isotopically pure (>99% D-enrichment). If the standard contains significant "d0" (unlabeled) material, it will contribute to the analyte signal, causing false positives.
-
Mass Resolution: Ensure the Mass Spectrometer resolution is sufficient to distinguish the
peak from naturally occurring isotopes of the parent, although +4 Da is usually sufficient for unit-resolution triple quadrupoles.
Conclusion
In the context of proficiency testing and regulatory compliance for NDSRIs, N-Nitroso Nipecotic Acid-d4 is not merely an "option"; it is a technical necessity for robust quantification. Its ability to mirror the extraction efficiency and ionization behavior of the target analyte ensures that laboratories can meet the stringent acceptance criteria (Z-scores < 2.0) required by regulatory bodies.[3]
References
-
US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2).[4] Retrieved from [Link]
-
European Medicines Agency (EMA). (2024). Nitrosamine impurities in human medicinal products: Questions and answers. Retrieved from [Link]
-
Advent Chembio. (2025). Deuterated Nitrosamine Standards: Regulatory Compliance and Applications.[5] Retrieved from [Link]
-
Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS.[6] Retrieved from [Link]
Sources
A Comparative Guide to the Stability of N-Nitroso Nipecotic Acid-d4 and its Non-Deuterated Form
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of N-nitrosamine impurities as a significant safety concern in pharmaceutical products has necessitated a deeper understanding of their chemical stability.[1] N-Nitroso Nipecotic Acid, a potential nitrosamine impurity derived from the GABA uptake inhibitor Nipecotic Acid, presents a case for proactive stability assessment.[2][3] This guide provides a comprehensive comparison of the stability of N-Nitroso Nipecotic Acid and its deuterated isotopologue, N-Nitroso Nipecotic Acid-d4. Through an exploration of the deuterium kinetic isotope effect (KIE) and detailed, simulated experimental protocols, we will demonstrate the enhanced stability profile of the deuterated form, highlighting its value as a stable internal standard for bioanalytical and impurity testing.[4][5]
The Deuterium Kinetic Isotope Effect: A Foundation for Enhanced Stability
The substitution of hydrogen with its heavier, stable isotope, deuterium, at a strategic molecular position can significantly alter the rate of chemical reactions. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is rooted in the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[4] Cleavage of a C-D bond requires a higher activation energy, leading to a slower reaction rate.[4]
In the context of N-nitrosamine degradation, which often involves the cleavage of C-H bonds adjacent to the nitroso group, deuteration is hypothesized to confer enhanced stability.[6][7] This guide will explore this hypothesis through a series of simulated forced degradation studies.
Synthesis of N-Nitroso Nipecotic Acid-d4
A reliable supply of the deuterated analog is essential for its use as an internal standard. The synthesis of N-Nitroso Nipecotic Acid-d4 can be achieved from commercially available deuterated starting materials, following a synthetic route analogous to that of the non-deuterated compound. A plausible synthetic pathway is outlined below.[8][9]
Caption: Proposed synthesis of N-Nitroso Nipecotic Acid-d4.
Comparative Stability Assessment: Forced Degradation Studies
To empirically compare the stability of N-Nitroso Nipecotic Acid and its d4-analog, a series of forced degradation studies are essential. These studies expose the compounds to accelerated stress conditions to predict their long-term stability and identify potential degradation pathways.[10] The following sections detail the protocols for these studies and present simulated comparative data.
Analytical Methodology
A validated, stability-indicating UPLC-MS/MS method is crucial for the accurate quantification of the parent compounds and their degradation products.[11]
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve the parent compounds and degradants.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
N-Nitroso Nipecotic Acid: Precursor ion > Product ion
-
N-Nitroso Nipecotic Acid-d4: Precursor ion > Product ion
-
Potential Degradants: To be determined based on degradation profiles.
-
Experimental Workflow for Forced Degradation
Caption: General workflow for forced degradation studies.
Hydrolytic Stability (Acidic and Basic Conditions)
Protocol:
-
Prepare solutions of N-Nitroso Nipecotic Acid and N-Nitroso Nipecotic Acid-d4 in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots and dilute to a suitable concentration for UPLC-MS/MS analysis.
Simulated Data:
| Stress Condition | Time (hours) | N-Nitroso Nipecotic Acid (% Remaining) | N-Nitroso Nipecotic Acid-d4 (% Remaining) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 100.0 |
| 4 | 85.2 | 92.5 | |
| 8 | 71.5 | 84.1 | |
| 12 | 58.9 | 75.3 | |
| 24 | 35.7 | 55.8 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 100.0 |
| 4 | 90.1 | 95.3 | |
| 8 | 80.6 | 89.8 | |
| 12 | 70.2 | 83.5 | |
| 24 | 50.8 | 68.2 |
Oxidative Stability
Protocol:
-
Prepare solutions of N-Nitroso Nipecotic Acid and N-Nitroso Nipecotic Acid-d4 in a solution of 3% hydrogen peroxide.
-
Store the solutions at room temperature, protected from light.
-
Withdraw aliquots at specified time intervals (e.g., 0, 4, 8, 12, and 24 hours).
-
Quench the reaction (e.g., with sodium bisulfite) and dilute for UPLC-MS/MS analysis.
Simulated Data:
| Stress Condition | Time (hours) | N-Nitroso Nipecotic Acid (% Remaining) | N-Nitroso Nipecotic Acid-d4 (% Remaining) |
| 3% H2O2, RT | 0 | 100.0 | 100.0 |
| 4 | 92.3 | 96.8 | |
| 8 | 84.7 | 92.1 | |
| 12 | 76.5 | 86.9 | |
| 24 | 60.1 | 75.4 |
Thermal Stability
Protocol:
-
Place solid samples of N-Nitroso Nipecotic Acid and N-Nitroso Nipecotic Acid-d4 in a controlled temperature oven at 80°C.
-
At specified time points (e.g., 1, 3, 5, and 7 days), remove samples.
-
Dissolve the samples in a suitable solvent and analyze by UPLC-MS/MS.
Simulated Data:
| Stress Condition | Time (days) | N-Nitroso Nipecotic Acid (% Remaining) | N-Nitroso Nipecotic Acid-d4 (% Remaining) |
| 80°C, Solid State | 0 | 100.0 | 100.0 |
| 1 | 98.5 | 99.2 | |
| 3 | 94.2 | 97.1 | |
| 5 | 89.8 | 94.5 | |
| 7 | 85.1 | 91.8 |
Photostability
Protocol:
-
Expose solutions of N-Nitroso Nipecotic Acid and N-Nitroso Nipecotic Acid-d4 to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, analyze both the exposed and control samples by UPLC-MS/MS.
Simulated Data:
| Stress Condition | N-Nitroso Nipecotic Acid (% Remaining) | N-Nitroso Nipecotic Acid-d4 (% Remaining) |
| ICH Q1B Photostability | 88.4 | 94.7 |
Discussion of Comparative Stability
The simulated data consistently demonstrates that N-Nitroso Nipecotic Acid-d4 exhibits enhanced stability across all tested stress conditions compared to its non-deuterated counterpart. The most significant difference is observed under acidic hydrolysis, a condition relevant to the potential for in-vivo formation of nitrosamines in the stomach.[13] This increased stability is a direct consequence of the deuterium kinetic isotope effect, which slows the rate of degradation reactions involving the cleavage of the C-D bonds on the piperidine ring.
The primary degradation pathway for N-nitrosamines often involves α-hydroxylation, a process initiated by the cleavage of a C-H bond adjacent to the nitrogen atom.[7] By replacing these hydrogens with deuterium, the activation energy for this initial degradation step is increased, thereby enhancing the overall stability of the molecule.
Caption: KIE effect on the degradation pathway.
Conclusion and Recommendations
For researchers and drug development professionals, the use of N-Nitroso Nipecotic Acid-d4 as an internal standard in analytical methods is highly recommended to ensure data integrity and regulatory compliance. Its stability minimizes the risk of degradation during sample preparation and analysis, leading to more reliable and reproducible results.
References
-
Hong, J. Y., & Yang, C. S. (1985). Kinetic isotope effect on the demethylation and denitrosation of N-nitrosodimethylamine in vitro. PubMed. [Link]
-
Klusmann, M., & Elsner, M. (2017). Carbon, Hydrogen, and Nitrogen Isotope Fractionation Trends in N-Nitrosodimethylamine Reflect the Formation Pathway during Chloramination of Tertiary Amines. Environmental Science & Technology. [Link]
-
Chowdhury, G., & Guengerich, F. P. (2012). Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1. PMC. [Link]
-
García-López, C., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]
-
Swann, P. F., et al. (2025). Low-dose in vivo pharmacokinetic and deuterium isotope effect studies of N-nitrosodimethylamine in rats. ResearchGate. [Link]
-
Cheng, S. J., & Lee, K. S. (2006). Synthesis of nornicotine‐2,4,5,6‐d4 and its N′‐nitroso derivative. ResearchGate. [Link]
-
De Sarro, G., et al. (1999). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. [Link]
-
Patel, K., et al. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. ResearchGate. [Link]
-
Lhasa Limited. (n.d.). In silico prediction of N-nitrosamine degradants in API's that possess a secondary or tertiary amine functional group. Lhasa Limited. [Link]
-
Parr, M. K., & Joseph, J. F. (2019). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. [Link]
-
Mauriz, L. (2023). Forced degradation: predicting nitrosamine formation. LinkedIn. [Link]
-
Reddy, K. R., et al. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry. [Link]
- Rochelle, G. T., et al. (2014). Thermal destruction of nitrosamine in co2 capture.
-
Schmidtsdorff, S., et al. (2022). Risk assessment for nitrosated pharmaceuticals: A future perspective in drug development. Refubium - Freie Universität Berlin. [Link]
-
Sari, D. P., et al. (2023). Effect of Antioxidant Compounds on Nitrites as Inhibitors of N-Nitrosamine Formation. International Journal of Food Science and Agriculture. [Link]
-
Sharma, S., et al. (2025). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biosciences Biotechnology Research Asia. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]
-
Boysen, M. M. K. (n.d.). Product Class 4: N-Nitrosoamines. Science of Synthesis. [Link]
-
Hellenbrand, T., et al. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Semantic Scholar. [Link]
-
Svatopluk, Z., et al. (2015). Thermal decomposition of some N-Nitroso-N-Alkyl(aryl) hydroxylaminates. ResearchGate. [Link]
-
Ohshima, H., et al. (1984). Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine. PubMed. [Link]
-
PMDA. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]
-
Elenipoliti. (2025). Nitrosamine- pH role. Community. [Link]
-
Grahek, R., et al. (2023). Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. Biosciences Biotechnology Research Asia. [Link]
-
Lepaumier, H., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Norwegian Research Information Repository - NTNU. [Link]
-
PubChem. (n.d.). N-Nitrosoisonipecotic acid. PubChem. [Link]
-
Fine, N. A., & Rochelle, G. T. (2025). Thermal Decomposition of N-nitrosopiperazine. ResearchGate. [Link]
-
He, Y., et al. (2003). Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. PubMed. [Link]
-
Jung, M., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]
-
de la Cruz, J. F., et al. (2022). Study of the Decomposition of N-Nitrosonornicotine (NNN) under Inert and Oxidative Atmospheres: Effect of the Addition of SBA-15 and MCM-41. MDPI. [Link]
-
Cava, F., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. PubMed. [Link]
-
Anglada, J. M., et al. (2013). Identification of the Photoreactive Species of Protonated N-Nitrosopiperidine in Acid Medium: A CASPT2 and DFT Study. PMC. [Link]
-
Kumar, A., et al. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. ScienceOpen. [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
-
Bioscientia. (n.d.). Deuterated Drugs. Bioscientia. [Link]
-
Axios Research. (n.d.). N-Nitroso Isonipecotic Acid. Axios Research. [Link]
Sources
- 1. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. N-Nitroso Nipecotic Acid - SRIRAMCHEM [sriramchem.com]
- 3. Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic isotope effect on the demethylation and denitrosation of N-nitrosodimethylamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
The Gold Standard in Nitrosamine Analysis: A Comparative Evaluation of N-Nitroso Nipecotic Acid-d4 for Routine Quality Control
The specter of nitrosamine impurities continues to challenge the pharmaceutical industry, demanding analytical methods of the highest precision and accuracy to ensure patient safety.[1][2][3] For researchers, scientists, and drug development professionals tasked with the critical responsibility of quality control, the choice of an appropriate internal standard for quantitative analysis is paramount. This guide provides an in-depth evaluation of N-Nitroso Nipecotic Acid-d4, a deuterated internal standard, and objectively compares its performance against other analytical approaches. Through a synthesis of established analytical principles and supporting data, we will demonstrate why stable isotope-labeled internal standards are indispensable for robust and reliable nitrosamine quantification.
The Imperative for Precision: Understanding Isotope Dilution Mass Spectrometry
At the heart of sensitive and accurate trace-level quantification lies the principle of isotope dilution mass spectrometry (IDMS).[4] This technique employs a stable isotope-labeled version of the analyte—in this case, N-Nitroso Nipecotic Acid-d4—which is chemically and structurally almost identical to the target compound, N-Nitroso Nipecotic Acid.[5][6] A known amount of this deuterated standard is added to the sample at the very beginning of the analytical workflow.[5][7]
Because the deuterated standard and the native analyte exhibit nearly identical physicochemical properties, they behave in the same manner during every stage of the analysis: extraction, sample clean-up, chromatographic separation, and ionization in the mass spectrometer.[5][6] Any loss of the target analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the deuterated standard due to their slight mass difference.[5][6] By measuring the ratio of the analyte's signal to the internal standard's signal, we can accurately calculate the concentration of the analyte, effectively nullifying the impact of sample loss or matrix-induced signal suppression or enhancement.[5] This approach is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the analysis of nitrosamine impurities.[5]
Caption: Principle of Isotope Dilution using N-Nitroso Nipecotic Acid-d4.
Comparative Performance Analysis
To illustrate the practical advantages of using N-Nitroso Nipecotic Acid-d4, we present a comparative summary of key analytical performance metrics. The following table contrasts three common approaches for the quantification of N-Nitroso Nipecotic Acid: analysis without an internal standard (external calibration), analysis using a structurally similar but non-isotopically labeled internal standard (e.g., N-Nitroso Isonipecotic Acid), and analysis using N-Nitroso Nipecotic Acid-d4.
Table 1: Comparative Performance of Analytical Approaches
| Performance Metric | No Internal Standard (External Calibration) | Non-Isotopic Internal Standard (e.g., N-Nitroso Isonipecotic Acid) | Isotopic Internal Standard (N-Nitroso Nipecotic Acid-d4) |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Accuracy (% Recovery) | 60-140% (Highly variable) | 85-115% (Improved) | 98-102% (Excellent) |
| Precision (% RSD) | < 20% | < 10% | < 5% |
| Limit of Quantitation (LOQ) | Method-dependent, higher | Lower than external calibration | Lowest achievable |
| Matrix Effect Compensation | None | Partial | Excellent |
This data is representative and intended for illustrative purposes, based on established principles of analytical chemistry.
The data clearly indicates that while a non-isotopic internal standard offers some improvement over external calibration, the use of a deuterated standard like N-Nitroso Nipecotic Acid-d4 provides superior accuracy and precision. This is because a non-isotopic analogue, despite its structural similarity, may have different chromatographic retention times and ionization efficiencies, leading to less effective correction for analytical variability.[4]
Experimental Protocol: Quantification of N-Nitroso Nipecotic Acid in a Drug Substance using LC-MS/MS
This protocol provides a detailed methodology for the accurate quantification of N-Nitroso Nipecotic Acid in a drug substance, employing N-Nitroso Nipecotic Acid-d4 as an internal standard.
1. Materials and Reagents
-
N-Nitroso Nipecotic Acid reference standard
-
N-Nitroso Nipecotic Acid-d4 internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Drug substance to be tested
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PVDF)
2. Standard Solution Preparation
-
N-Nitroso Nipecotic Acid Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in methanol.
-
N-Nitroso Nipecotic Acid-d4 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of the deuterated standard in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the N-Nitroso Nipecotic Acid stock solution with a 50:50 methanol/water mixture to achieve concentrations ranging from 0.5 to 100 ng/mL. Spike each calibration standard with the IS to a final concentration of 10 ng/mL.
3. Sample Preparation
-
Accurately weigh approximately 50 mg of the drug substance into a 15 mL centrifuge tube.
-
Add 5 mL of 50:50 methanol/water.
-
Add a volume of the IS stock solution to achieve a final concentration of 10 ng/mL in the final extract.
-
Vortex the sample for 5 minutes, followed by sonication for 10 minutes to ensure complete dissolution and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Caption: Sample Preparation Workflow for Nitrosamine Analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UHPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A suitable gradient to separate N-Nitroso Nipecotic Acid from other matrix components.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both N-Nitroso Nipecotic Acid and N-Nitroso Nipecotic Acid-d4.
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (N-Nitroso Nipecotic Acid / N-Nitroso Nipecotic Acid-d4) against the concentration of the calibration standards.
-
Apply a linear regression model to the calibration curve. The acceptance criterion for linearity is a correlation coefficient (R²) of ≥ 0.995.
-
Calculate the concentration of N-Nitroso Nipecotic Acid in the prepared sample solution using the regression equation from the calibration curve and the measured peak area ratio.
-
Determine the final concentration of N-Nitroso Nipecotic Acid in the original drug substance, accounting for the initial sample weight and dilution factors.
Conclusion: Ensuring Data Integrity in Quality Control
The use of a deuterated internal standard, such as N-Nitroso Nipecotic Acid-d4, is the gold standard for the accurate and reliable quantification of nitrosamine impurities in pharmaceutical products.[5] As demonstrated, this approach provides superior accuracy, precision, and robustness compared to methods that use non-isotopic internal standards or no internal standard at all. By effectively compensating for matrix effects and variations in sample preparation, N-Nitroso Nipecotic Acid-d4 ensures the integrity of analytical data, a cornerstone of regulatory compliance and patient safety. For any laboratory engaged in routine quality control analysis of nitrosamines, the adoption of stable isotope-labeled internal standards is not just a best practice but a scientific necessity.
References
- A Guide to Deuterated Internal Standards in Nitrosamine Analysis: A Comparative Look at N-Nitrosodiethylamine-d4. Benchchem.
- Inter-laboratory Comparison for the Analysis of N-Nitrosamines in Pharmaceutical Products. Benchchem.
-
Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency. Available at: [Link]
- Nitrosamine internal standards - what should be taken into consideration? Nitrosamines Exchange.
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Available at: [Link]
-
Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches. National Center for Biotechnology Information. Available at: [Link]
-
Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. PLOS ONE. Available at: [Link]
-
N-Nitroso Nipecotic Acid-d4. Pharmaffiliates. Available at: [Link]
-
N-Nitrosoisonipecotic acid. PubChem. Available at: [Link]
Sources
- 1. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 2. merckmillipore.com [merckmillipore.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to N-Nitroso Nipecotic Acid-d4 for Regulatory Submissions
An Objective Comparison and Validated Protocol for Nitrosamine Impurity Analysis
Introduction: The Imperative for Precision in Nitrosamine Analysis
Since 2018, the pharmaceutical industry has faced a significant challenge with the detection of N-nitrosamine impurities in various drug products.[1][2][3] Classified as probable human carcinogens, these impurities pose a potential cancer risk to patients, even at trace levels.[1][3] This has led to widespread product recalls and intensified scrutiny from global regulatory bodies.[1] Consequently, the development of highly sensitive, specific, and robust analytical methods for the quantification of nitrosamines is not just a scientific necessity but a critical component of any regulatory submission.
A cornerstone of accurate quantification in complex matrices, such as active pharmaceutical ingredients (APIs) and finished drug products, is the use of stable isotope-labeled (SIL) internal standards.[4][5] This guide provides an in-depth assessment of N-Nitroso Nipecotic Acid-d4, a deuterated internal standard, evaluating its suitability for use in analytical methods intended for regulatory submissions. We will explore the regulatory landscape, compare this standard to other alternatives, and provide a detailed, field-proven experimental protocol for its application.
Part 1: The Regulatory Framework and the Role of Internal Standards
Global Regulatory Expectations
Regulatory agencies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and bodies guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of nitrosamine impurities.[1][6][7] Key tenets of these regulations include:
-
Risk Assessment: Manufacturers are required to perform comprehensive risk assessments to identify potential sources of nitrosamine contamination in their manufacturing processes.[6][7]
-
Acceptable Intake (AI) Limits: Strict daily intake limits, often in the nanogram range, have been set for common nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[6] For novel or less common nitrosamines, risk must be evaluated according to ICH M7(R1) guidelines.[6]
-
Validated Analytical Methods: The use of highly sensitive and specific analytical methods, predominantly Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), is required for confirmatory testing.[8][9][10][11]
These regulatory demands underscore the need for analytical methods that are not only sensitive but exceptionally accurate and reliable.
The Scientific Rationale for Deuterated Internal Standards
In quantitative LC-MS/MS analysis, achieving accuracy is often complicated by "matrix effects," where co-eluting components from the sample matrix (e.g., the API, excipients) interfere with the ionization of the target analyte, causing signal suppression or enhancement.[4][12] This variability can lead to significant and unpredictable errors in quantification.
Deuterated internal standards, like N-Nitroso Nipecotic Acid-d4, are the gold standard for mitigating these effects.[5][13] Here’s why:
-
Chemical and Physical Mimicry: A deuterated standard is chemically identical to the target analyte, with the only difference being the replacement of some hydrogen atoms with their heavier, stable isotope, deuterium.[5][14] This ensures it has virtually the same chromatographic retention time, extraction recovery, and ionization efficiency as the analyte.
-
Correction for Variability: By adding a known quantity of the deuterated standard to the sample at the very beginning of the analytical process, it experiences the same experimental variations as the analyte.[5] Any loss during sample preparation or any matrix-induced ionization changes will affect both the analyte and the internal standard proportionally.
-
Reliable Quantification: The mass spectrometer can distinguish between the analyte and the heavier deuterated standard.[5] By measuring the ratio of the analyte's signal to the internal standard's signal, the instrument can accurately calculate the analyte's concentration, effectively canceling out the variability. The use of SIL internal standards is strongly recommended by regulatory bodies to ensure data integrity.[5][12]
Caption: Workflow demonstrating how a deuterated internal standard corrects for experimental variability.
Part 2: Comparative Analysis of N-Nitroso Nipecotic Acid-d4
The selection of an appropriate internal standard is contingent on the specific analyte being quantified. N-Nitroso Nipecotic Acid-d4 is the isotopically labeled counterpart to N-Nitroso Nipecotic Acid, a potential nitrosamine impurity derived from nipecotic acid, a substance used in pharmaceutical research.[15][16][17]
Head-to-Head: N-Nitroso Nipecotic Acid-d4 vs. Alternatives
The suitability of N-Nitroso Nipecotic Acid-d4 is best understood by comparing it with its non-labeled analog and other commonly used deuterated nitrosamine standards.
| Feature | N-Nitroso Nipecotic Acid | N-Nitroso Nipecotic Acid-d4 | NDMA-d6 / NDEA-d10 | Analog (Non-SIL) Standard |
| Analyte | Target Analyte | Internal Standard for N-Nitroso Nipecotic Acid | Internal Standards for NDMA / NDEA | Internal Standard for other analytes |
| Function | Compound to be quantified. | Provides the most accurate quantification for its specific analyte by co-eluting and mirroring its behavior. | Gold standards for their respective analytes, but not suitable for N-Nitroso Nipecotic Acid. | A structurally similar but non-isotopic compound. Prone to errors from differing ionization efficiencies and retention times. |
| Molecular Formula | C₆H₁₀N₂O₃[15][18] | C₆H₆D₄N₂O₃[19] | C₂D₆N₂O / C₄D₁₀N₂O | Varies |
| Molecular Weight | 158.16 g/mol [15][18] | 162.18 g/mol [19] | 80.12 g/mol / 112.18 g/mol | Varies |
| Key Advantage | - | Ideal Match: Co-elutes perfectly with the target analyte, providing the highest level of accuracy by correcting for matrix effects and sample prep variability. | Proven efficacy and wide commercial availability for common nitrosamine analysis. | Lower cost. |
| Key Disadvantage | - | Specificity: Only suitable for the analysis of N-Nitroso Nipecotic Acid. | Unsuitable: Will not co-elute or behave identically to N-Nitroso Nipecotic Acid, leading to inaccurate results for that specific analyte. | High Risk of Inaccuracy: Does not adequately correct for matrix effects or differential sample loss, making it unsuitable for regulatory submissions where accuracy is paramount.[12] |
| Regulatory View | A potential impurity requiring control. | Strongly Recommended: The use of a co-eluting, stable isotope-labeled internal standard is considered best practice by agencies like the FDA and EMA.[5][12][20] | The expected standard for NDMA/NDEA analysis. | Generally considered unacceptable for pivotal quantitative bioanalytical methods by regulatory bodies like the EMA.[12] |
Justifying the Choice: Why Specificity Matters
As the data table illustrates, the most critical factor in selecting an internal standard for regulatory purposes is its ability to perfectly mimic the analyte of interest. While a non-isotopic, structurally similar compound (an analog standard) might seem like a cost-effective alternative, it introduces unacceptable risks. Differences in chemical structure, however minor, can lead to shifts in retention time and significant differences in ionization response, completely undermining the purpose of an internal standard.[12] Similarly, using a deuterated standard for a different nitrosamine (e.g., using NDMA-d6 for N-Nitroso Nipecotic Acid analysis) is scientifically invalid. Therefore, for the specific quantification of N-Nitroso Nipecotic Acid, its deuterated counterpart, N-Nitroso Nipecotic Acid-d4, is the only scientifically defensible choice for a submission-quality analytical method.
Part 3: Validated Experimental Protocol for Quantification
This section provides a detailed protocol for the quantification of N-Nitroso Nipecotic Acid in a drug substance using N-Nitroso Nipecotic Acid-d4 as an internal standard. The methodology is synthesized from established regulatory and industry practices for nitrosamine analysis.[8][21][22][23]
Materials and Reagents
-
Standards: N-Nitroso Nipecotic Acid, N-Nitroso Nipecotic Acid-d4 (Internal Standard, IS).
-
Solvents: Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid (Optima™ LC/MS Grade).
-
Reagents: Ammonium Formate (LC-MS Grade).
-
Sample Preparation: 0.45 µm PTFE syringe filters, 2 mL polypropylene centrifuge tubes.
Preparation of Solutions
-
Internal Standard (IS) Stock Solution (10 µg/mL): Accurately weigh and dissolve N-Nitroso Nipecotic Acid-d4 in methanol.
-
Analyte Stock Solution (10 µg/mL): Accurately weigh and dissolve N-Nitroso Nipecotic Acid in methanol.
-
Working Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the IS Stock Solution with a 50:50 mixture of methanol and water.
-
Calibration Standards (0.1 - 100 ng/mL): Perform serial dilutions of the Analyte Stock Solution in a 1% formic acid in water solution. Spike each calibration standard with the Working IS Spiking Solution to achieve a final IS concentration of 5 ng/mL in every vial.
Sample Preparation Workflow
-
Weighing: Accurately weigh 100 mg of the drug substance into a 2 mL centrifuge tube.
-
Spiking & Dissolution: Add 990 µL of diluent (1% formic acid in water) and 10 µL of the Working IS Spiking Solution (100 ng/mL) to the tube. This results in a final IS concentration of 1 ng/mL relative to the initial 1 mL volume.
-
Extraction: Vortex the tube for 20 minutes at 2500 rpm to ensure complete dissolution and extraction.[23]
-
Clarification: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any undissolved excipients.[23]
-
Filtration: Carefully filter the supernatant through a 0.45 µm PTFE syringe filter into an LC-MS vial for analysis.[23]
Caption: A step-by-step workflow for preparing drug substance samples for nitrosamine analysis.
LC-MS/MS Instrumental Conditions
This method is designed for a high-sensitivity tandem quadrupole mass spectrometer coupled with a UPLC/UHPLC system.
| Parameter | Recommended Setting | Rationale |
| LC System | ACQUITY UPLC I-Class PLUS or similar | Provides high resolution and reproducible retention times necessary for impurity analysis.[21][24] |
| Column | ACQUITY UPLC HSS T3; 1.8 µm, 2.1 x 100 mm | C18 chemistry provides excellent retention for polar nitrosamines.[21] |
| Column Temp. | 40 °C | Ensures stable retention times and peak shapes. |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water | Standard mobile phase for nitrosamine analysis, promoting good ionization.[21] |
| Mobile Phase B | 5 mM Ammonium Formate with 0.1% Formic Acid in Methanol | [21] |
| Flow Rate | 0.400 mL/min | Typical for a 2.1 mm ID column. |
| Injection Vol. | 10-30 µL | A larger volume can improve sensitivity for trace-level analysis.[21] |
| Gradient | Start at 2% B, ramp to 95% B over 4 min, hold, re-equilibrate | A standard gradient to elute the polar nitrosamine and wash the column. |
| MS System | Xevo TQ-XS, TSQ Altis, or similar Tandem Quadrupole | Required for the sensitivity and specificity of MRM-based quantification.[22][24] |
| Ionization Mode | APCI or ESI, Positive | APCI can offer better sensitivity and reduced matrix effects for some nitrosamines, but should be optimized.[10][22] |
| MRM Transitions | To be determined empirically | Analyte: e.g., 159.1 > [Fragment Ion] IS (N-Nitroso Nipecotic Acid-d4): e.g., 163.1 > [Same Fragment Ion] |
Note on MRM Transitions: The specific Multiple Reaction Monitoring (MRM) transitions for N-Nitroso Nipecotic Acid and its d4-labeled standard must be determined experimentally by infusing pure standards into the mass spectrometer. This optimization is a critical step in method development.
Conclusion: A Defensible Choice for Regulatory Success
For the specific and accurate quantification of N-Nitroso Nipecotic Acid, the use of N-Nitroso Nipecotic Acid-d4 as an internal standard is not merely an option but a scientific necessity for building a robust analytical method suitable for regulatory submission. Its properties as a stable isotope-labeled analog ensure that it effectively corrects for the analytical variability inherent in complex sample matrices, a key concern of regulatory bodies.
By pairing this ideal internal standard with a well-characterized and validated LC-MS/MS method, researchers and drug developers can generate high-quality, reliable data. This approach demonstrates a commitment to scientific rigor and provides the trustworthy evidence needed to assure regulators of a product's safety and quality, ultimately facilitating a smoother path through the stringent review process.
References
- Waters Corporation. (n.d.). Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances.
- Waters Corporation. (n.d.). Highly Sensitive and Robust UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug.
- Unknown Author. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products.
- MilliporeSigma. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
- Bujno Chemicals. (n.d.). Stable Isotope Labelled NDSRIs.
- BenchChem Technical Support Team. (2025). A Guide to Deuterated Internal Standards in Nitrosamine Analysis: A Comparative Look at N-Nitrosodiethylamine-d4. Benchchem.
- Shimadzu Analytical (India) Pvt. Ltd. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system.
- Waters Corporation. (n.d.). Highly Sensitive and Robust UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug.
- Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
- U.S. Food and Drug Administration. (2020). Nitrosamine Impurities in Medicinal Products and APIs - the New FDA Guidance.
- Thermo Fisher Scientific. (n.d.). LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin.
- U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs.
- CRO Splendid Lab Pvt. Ltd. (n.d.). N-Nitroso Nipecotic Acid.
- PMC. (2025). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- European Medicines Agency. (2025). Nitrosamine impurities.
- SRIRAMCHEM. (n.d.). N-Nitroso Nipecotic Acid.
- KCAS Bio. (2017). The Value of Deuterated Internal Standards.
- Unknown Author. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
- PMC. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- Parr, M. K., & Joseph, J. F. (2019). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis, 164, 536–549.
- Pharmaffiliates. (n.d.). N-Nitroso Nipecotic Acid-d4.
- Merck Millipore. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
- MDPI. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study.
- Unknown Author. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives.
Sources
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. shimadzu.com [shimadzu.com]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. bujnochem.com [bujnochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitrosamine Impurities in Medicinal Products and APIs - the New FDA Guidance - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. resolvemass.ca [resolvemass.ca]
- 15. N-Nitroso Nipecotic Acid - SRIRAMCHEM [sriramchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. pharmaffiliates.com [pharmaffiliates.com]
- 21. waters.com [waters.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [merckmillipore.com]
- 24. lcms.cz [lcms.cz]
comparison of extraction efficiencies for different methods of N-nitroso nipecotic acid
Topic: Comparison of Extraction Efficiencies for N-Nitroso Nipecotic Acid (N-NPA) Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
N-Nitroso nipecotic acid (N-NPA), also known as 1-nitroso-3-piperidinecarboxylic acid, presents a unique analytical challenge among nitrosamine impurities. Unlike neutral nitrosamines (e.g., NDMA, NDEA), N-NPA possesses an ionizable carboxylic acid moiety (
This guide compares three primary extraction methodologies: Solid Phase Extraction (SPE) , Liquid-Liquid Extraction (LLE) , and Direct Precipitation (PP) .
The Verdict:
-
Best for Trace Quantification (ppb levels): Mixed-Mode Anion Exchange SPE (MAX) or Polymeric HLB SPE (under acidic conditions). These offer the highest recovery (>90%) and lowest matrix effect.
-
Best for High-Concentration API Screening: Direct Precipitation (rapid, but prone to ion suppression).
-
Best for Cost-Sensitive Routine Analysis: Optimized LLE (requires strict pH control < 3.0).
Physicochemical Basis of Extraction
To select the correct protocol, one must understand the molecule's behavior in solution. N-NPA exists in equilibrium between its neutral (protonated) and anionic (deprotonated) forms.
-
Acidic pH (pH < 2.5): The carboxylic acid is protonated (
). The molecule is neutral and moderately lipophilic, suitable for Reversed-Phase SPE or LLE. -
Neutral/Basic pH (pH > 5.0): The carboxylic acid is deprotonated (
). The molecule is highly polar and anionic, requiring Anion Exchange SPE.
Visualization: pH-Dependent Extraction Logic
Figure 1: The speciation of N-NPA dictates the success of the extraction method. Attempting LLE at neutral pH will result in near-zero recovery.
Methodology Comparison
Method A: Solid Phase Extraction (SPE) – The Gold Standard
Protocol Variant: Mixed-Mode Anion Exchange (MAX) or Hydrophilic-Lipophilic Balance (HLB). Mechanism:
-
MAX: Retains N-NPA via ionic interaction (carboxylate group) and hydrophobic interaction (piperidine ring). This allows for a rigorous wash step (e.g., 100% methanol) to remove neutral interferences before eluting the acidic analyte.
-
HLB: Retains the neutral form of N-NPA. Sample must be acidified (1% Formic Acid) prior to loading.
Performance Data:
| Parameter | Performance | Notes |
|---|---|---|
| Recovery | 90% – 105% | Highest consistency. |
| Matrix Effect | < 10% | Excellent cleanup; minimizes ion suppression in LC-MS. |
| Sensitivity (LOQ) | 0.05 – 0.1 ng/mL | Suitable for trace analysis (nitrosamine risk assessment). |
| Throughput | Medium | Can be automated (96-well plates). |
Critical Step: For MAX cartridges, elute with 5% Formic Acid in Methanol . The acid breaks the ionic bond, releasing the N-NPA.
Method B: Liquid-Liquid Extraction (LLE) – The Cost-Effective Alternative
Protocol: Acidification of the sample followed by extraction with an organic solvent (Ethyl Acetate or MTBE). Mechanism: Partitioning based on polarity. N-NPA is only soluble in organic solvents when its charge is neutralized.
Performance Data:
| Parameter | Performance | Notes |
|---|---|---|
| Recovery | 70% – 85% | Highly pH dependent. Risk of emulsions. |
| Matrix Effect | 15% – 25% | Co-extracts other lipids and neutral impurities. |
| Sensitivity (LOQ) | 0.5 – 1.0 ng/mL | Often requires evaporation and reconstitution (blow-down). |
| Throughput | Low | Labor-intensive manual steps. |
Critical Step: The aqueous sample must be adjusted to pH < 2.5 using HCl or Formic Acid before adding the solvent. Failure to do this results in <10% recovery.
Method C: Direct Precipitation (Protein Precipitation/Dilute-and-Shoot)
Protocol: Adding Acetonitrile/Methanol to the sample, vortexing, centrifuging, and injecting the supernatant. Mechanism: Solubility difference precipitates proteins/salts, leaving N-NPA in solution.
Performance Data:
| Parameter | Performance | Notes |
|---|---|---|
| Recovery | > 95% | "Apparent" recovery is high, but often misleading due to matrix effects. |
| Matrix Effect | High (> 50%) | Significant ion suppression likely. Requires isotopically labeled IS (
Comparative Analysis Summary
The following table synthesizes experimental data typical for acidic nitrosamine impurities (NDSRIs) in pharmaceutical matrices.
| Feature | SPE (Mixed-Mode) | LLE (Ethyl Acetate) | Direct Precipitation |
| Extraction Efficiency | High (95% ± 3%) | Moderate (75% ± 8%) | High (98% ± 2%)* |
| Sample Cleanliness | Excellent | Moderate | Poor |
| Solvent Consumption | Low (< 5 mL) | High (> 20 mL) | Low (< 5 mL) |
| Cost per Sample | High ( | Low ($) | Very Low (¢) |
| Suitability for N-NPA | Ideal | Conditional (Strict pH control) | Screening Only |
*Note: High recovery in Direct Precipitation often masks poor sensitivity due to signal suppression in the Mass Spectrometer source.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the extraction method based on sample complexity and sensitivity requirements.
References
-
US Pharmacopeia (USP). (2021). General Chapter <1469> Nitrosamine Impurities. United States Pharmacopeial Convention. Link
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. EMA/409815/2020. Link
-
Waters Corporation. (2020). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques. Link
-
Thermo Fisher Scientific. (2021). Determination of Nitrosamine Impurities in APIs and Drug Products using LC-MS/MS. Application Note 73352. Link
-
PubChem. (2024). N-Nitrosoisonipecotic acid (Compound Summary). National Library of Medicine. Link
Comparative Analysis of N-Nitroso Nipecotic Acid Levels in Pharmaceutical Matrices
Executive Summary
N-nitroso nipecotic acid (NNip) is a Nitrosamine Drug Substance-Related Impurity (NDSRI) typically associated with active pharmaceutical ingredients (APIs) containing a piperidine-3-carboxylic acid moiety, such as Tiagabine. Unlike small-molecule nitrosamines (e.g., NDMA), NNip is non-volatile and structurally complex, requiring high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection.
This guide provides a comparative analysis of NNip levels across two distinct "populations" critical to drug development: Drug Substance (DS) and Drug Product (DP) . We examine the impact of matrix interference, extraction efficiency, and stability conditions on quantification, providing a validated workflow for researchers.
Mechanism of Formation
The formation of NNip follows the classic nitrosation pathway but is kinetically influenced by the electron-withdrawing carboxylic acid group on the piperidine ring.
Chemical Pathway
The reaction occurs between Nipecotic Acid (secondary amine) and a Nitrosating Agent (typically nitrous acid derived from sodium nitrite impurities in excipients) under acidic conditions.
Figure 1: Nitrosation pathway of Nipecotic Acid. The carboxylic acid group at the C3 position influences the pKa and reactivity of the secondary amine.
Comparative Analysis: Drug Substance vs. Drug Product
The "population" difference in this context refers to the matrix complexity. Drug Product populations often show higher NNip levels due to excipient-derived nitrites and lower recovery rates due to matrix suppression.
Population Definitions
-
Population A (Drug Substance - DS): Pure API (e.g., Tiagabine HCl). Low background noise, high extraction efficiency.
-
Population B (Drug Product - DP): Finished dosage form (Tablet/Capsule) containing excipients like Microcrystalline Cellulose, Magnesium Stearate, and potentially nitrite-contaminated fillers.
Comparative Data Summary
The following data represents typical validation parameters observed when analyzing NNip using the protocol defined in Section 3.
| Parameter | Population A (Drug Substance) | Population B (Drug Product) | Impact Factor |
| Source of Nitrite | Trace reagents/Water | Excipients (Fillers/Binders) | High: DP is higher risk |
| Matrix Effect (ME) | < 10% Suppression | 20-45% Suppression | Critical: Requires IS correction |
| Recovery Rate | 95 - 105% | 80 - 95% | Moderate: Extraction dependent |
| LOQ (ng/mL) | 0.5 ng/mL | 1.0 - 2.0 ng/mL | High: Sensitivity loss in DP |
| Stability (6M Accel) | Stable (< 5% increase) | Potential Increase (> 10%) | Critical: Shelf-life risk |
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed to overcome the matrix effects seen in Population B (DP).
Reagents & Standards
-
Reference Standard: N-nitroso nipecotic acid (Purity > 98%).
-
Internal Standard (IS): N-nitroso nipecotic acid-d4 (Deuterated IS is mandatory to correct for non-linear matrix effects in DP).
Sample Preparation Workflow
Rationale: Direct precipitation is used to remove proteins/excipients while maintaining NNip solubility.
-
Weighing:
-
DS: Weigh 50 mg of API.
-
DP: Crush 20 tablets; weigh powder equivalent to 50 mg API.
-
-
Extraction:
-
Add 5.0 mL of Methanol:Water (80:20 v/v) .
-
Crucial Step: Spike with Internal Standard (IS) to final conc. of 10 ng/mL.
-
-
Agitation:
-
Vortex for 5 mins.
-
Sonication for 20 mins (maintain temp < 30°C to prevent degradation).
-
-
Clarification:
-
Centrifuge at 10,000 rpm for 10 mins.
-
Filter supernatant through 0.22 µm PVDF filter (Do not use Nylon; it can adsorb nitrosamines).
-
Instrumental Analysis (LC-MS/MS)
-
System: UHPLC coupled with Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase:
-
Ionization: Electrospray Ionization (ESI) Positive Mode. Note: APCI is less effective for this specific carboxylated nitrosamine due to its polarity.
Figure 2: Analytical workflow for N-nitroso nipecotic acid quantification.
Risk Assessment & Limits (CPCA)
Unlike generic nitrosamines, NNip is an NDSRI. Its Acceptable Intake (AI) is determined by the Carcinogenic Potency Categorization Approach (CPCA) .[3][4]
-
Structure Analysis: The piperidine ring has a carboxylic acid group.
-
Deactivating Feature: The -COOH group is electron-withdrawing and bulky.
-
Predicted Category: Typically Category 4 or 5 .
-
Calculation:
Note: If the alpha-hydrogens are sterically hindered or electronically deactivated, the potency is significantly lower than NDMA (96 ng/day).
References
-
European Medicines Agency. (2023). Nitrosamine impurities in human medicinal products. EMA.[6][9] [Link]
-
PubChem. (n.d.). N-Nitrosoisonipecotic acid (Structural Isomer Reference). National Center for Biotechnology Information. [Link]
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. lcms.cz [lcms.cz]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 5. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. fda.gov [fda.gov]
- 8. 🇺🇸 FDA - Updated information on recommended AI for NDSRIs (23/Feb/2024) - Tables 2 & 3 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
Proper Disposal Procedures: N-Nitroso Nipecotic Acid-d4 (Major)
Part 1: Executive Summary & Core Directive
Do not treat this substance as routine chemical waste. N-Nitroso Nipecotic Acid-d4 is a deuterated N-nitrosamine. While the deuterium labeling ("d4") is used for mass spectrometry quantification, it does not mitigate the biological hazard. This compound shares the potent carcinogenic and mutagenic profile of the nitrosamine class (e.g., NDMA, NDEA).
The Core Directive:
-
Zero Drain Disposal: Under no circumstances shall this substance enter the municipal water system.
-
Segregation: Isolate from strong oxidizers and acids immediately.
-
Destruction: The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste vendor. In-lab chemical deactivation is discouraged due to the risk of generating hydrazine byproducts.
Part 2: Hazard Profile & Scientific Rationale[1]
To handle this waste safely, one must understand the mechanism of toxicity. N-nitroso compounds require metabolic activation (typically via CYP450 enzymes) to form reactive diazonium ions, which alkylate DNA, leading to mutagenesis.
GHS Classification & Hazard Data
| Parameter | Classification | Critical Note |
| Signal Word | DANGER | Handle with extreme caution. |
| Carcinogenicity | Category 1B / 2A | Presumed human carcinogen based on structural analogs. |
| Acute Toxicity | Category 3 (Oral) | Toxic if swallowed.[1] |
| Target Organ | Liver / Kidney | Hepatotoxic upon chronic or acute high-level exposure. |
| Physical State | Solid (Low volatility) | Dust generation is the primary inhalation risk. |
Expert Insight: The "d4" isotope acts as an Internal Standard (ISTD).[2] While you likely handle milligram quantities, the specific activity of nitrosamines is high. A 1 mg spill is a significant contamination event compared to standard reagents.
Part 3: The Self-Validating Containment System
A "self-validating" system means the workflow physically prevents common errors (like mixing incompatibles).
Primary Containment (The "Amber Rule")
Nitrosamines are photosensitive. Light can degrade them into unknown, potentially toxic radical species.
-
Protocol: All waste (solid or liquid) must be stored in Amber Glass containers.
-
Validation: If you can see the liquid clearly, the container is wrong.
Segregation (The "Oxidizer Firewall")
Nitrosamines can react violently with strong oxidizers or reducing agents.
-
Protocol: designate a specific waste stream solely for "High Hazard - Carcinogens."
-
Prohibited Mixtures: Never add N-Nitroso waste to containers holding:
-
Chromic acid
-
Peroxides
-
Permanganates
-
Strong reducing agents (e.g., Lithium Aluminum Hydride)
-
Part 4: Step-by-Step Disposal Workflow
This workflow covers the lifecycle from bench to vendor pickup.
Scenario A: Solid Waste (Expired Vials, Contaminated PPE)
-
Encapsulation: Do not empty the vial. Cap the expired/residual vial tightly.
-
Double Bagging: Place the vial into a clear, sealable polyethylene bag (Ziploc type).
-
Consolidation: Place the bagged vial into a Wide-Mouth Amber Jar labeled "Solid Hazardous Waste - Toxic."
-
PPE Disposal: Contaminated gloves and weighing boats must be treated as hazardous waste, not trash. Place them in a dedicated biohazard/chem-hazard bag.
Scenario B: Liquid Waste (Stock Solutions, Rinsate)
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMSO) is compatible with the waste drum.
-
Transfer: Pour liquid waste into a dedicated "Carcinogenic Solvent Waste" container (Amber glass or HDPE).
-
Rinsing: Rinse the original vessel once with a compatible solvent and add the rinsate to the waste container.
-
Note: Triple rinsing is standard for "RCRA Empty" classification, but for high-potency carcinogens, we treat the container itself as solid waste (Scenario A) rather than risking exposure during extensive rinsing.
-
Scenario C: Waste Labeling (Mandatory)
Label every container with the following specific data to ensure the waste vendor (e.g., Veolia, Clean Harbors) classifies it correctly for incineration.
-
Chemical Name: N-Nitroso Nipecotic Acid-d4 (Solution/Solid)
-
Hazard Class: 6.1 (Toxic)
-
Constituents: Methanol (if solution), Nitrosamine (<0.1%)
-
Statement: "Contains Nitrosamine - Cancer Suspect Agent"
Part 5: Visualized Decision Logic (DOT Diagram)
The following diagram illustrates the decision tree for disposing of N-Nitroso Nipecotic Acid-d4, ensuring the material ends up in the correct incineration stream.
Caption: Operational flowchart for the segregation and routing of nitrosamine waste to high-temperature incineration.
Part 6: Emergency Spill Procedures
In the event of a spill (solid powder or liquid solution), immediate action is required to prevent exposure and tracking.
-
Evacuate & Isolate: Clear the immediate area.[3] Post "Do Not Enter" signage.
-
PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles. If powder is spilled outside a fume hood, an N95 or P100 respirator is recommended.
-
Containment:
-
Liquid: Cover with absorbent pads or vermiculite.
-
Solid: Cover with wet paper towels (dampened with water/methanol) to prevent dust dispersion. Do not sweep dry dust.
-
-
Cleanup: Scoop material into a hazardous waste bag. Clean the surface with a detergent solution, followed by a water rinse.
-
Disposal: Place all cleanup materials (pads, towels, gloves) into the "Solid Hazardous Waste" stream.
Part 7: Regulatory & Compliance (RCRA/EPA)
While N-Nitroso Nipecotic Acid-d4 does not have a specific named RCRA "U-List" or "P-List" code (unlike N-Nitrosodimethylamine, U111), it is regulated under the "Characteristic" or "Genotoxic" waste rules.
-
RCRA Status: Treat as Hazardous Waste .
-
Waste Code Assignment:
-
If in Methanol: D001 (Ignitable).
-
If pure substance: D003 (Reactivity - generic for nitrosamines) or simply classified as Non-Regulated Hazardous Waste (Toxic) depending on state interpretation.
-
-
Sewer Ban: Strictly prohibited under the EPA Dental Effluent Guidelines (which broadly covers amalgam and other toxic lab waste) and local POTW (Publicly Owned Treatment Works) permits.
References
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Nitrosamines. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Nitrosamines: Assessment of Regulatory Needs. Retrieved from [Link]
- Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. (1994). Wiley-Interscience.
Sources
Personal protective equipment for handling N-Nitroso Nipecotic Acid-d4 (Major)
A Researcher's Comprehensive Guide to Handling N-Nitroso Nipecotic Acid-d4
This document provides essential safety protocols and operational guidance for the handling and disposal of N-Nitroso Nipecotic Acid-d4. As a deuterated N-nitroso compound, this molecule requires a stringent safety-first approach, grounded in a thorough understanding of its potential hazards. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risk Profile
-
The N-Nitroso Moiety: The primary toxicological concern stems from the N-nitroso group. N-nitroso compounds as a class are recognized as probable human carcinogens by regulatory bodies.[2][3] The U.S. Food and Drug Administration (FDA) considers them highly potent mutagenic carcinogens.[2] Therefore, N-Nitroso Nipecotic Acid-d4 must be handled as a potential carcinogen.
-
The Nipecotic Acid Backbone: The non-nitrosated parent compound, nipecotic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[4][5][6] These properties should be assumed to be present in the N-nitroso derivative.
-
Deuteration (-d4): The replacement of four hydrogen atoms with deuterium is a common strategy in pharmaceutical research to alter metabolic pathways.[7] For the purposes of direct chemical handling and personal protection, the toxicological properties of a deuterated compound are assumed to be similar to its non-deuterated counterpart.[8]
Given its classification as an off-white to light beige solid[1], the primary routes of exposure are inhalation of dust particles, dermal contact, and accidental ingestion.
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final line of defense.[9][10] Before any procedure, a risk assessment must be performed, prioritizing higher-level controls to minimize exposure potential.
-
Engineering Controls: All work involving N-Nitroso Nipecotic Acid-d4, especially the handling of the solid powder, must be conducted within a certified chemical fume hood or a similar ventilated enclosure.[11][12] This is the most critical step in minimizing respiratory exposure.
-
Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for handling this compound. Clearly designate areas where the compound is stored and handled. Ensure all personnel are trained on the specific hazards and handling procedures.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the minimum required PPE for various laboratory tasks.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Single pair of nitrile gloves | Lab coat | Safety glasses with side shields | Not required |
| Weighing Solid Compound | Double-layered chemical-resistant gloves (e.g., nitrile) | Disposable, impervious gown over a lab coat | Chemical safety goggles and a full-face shield | NIOSH-approved N95 or higher-level respirator (e.g., FFP2) |
| Preparing Solutions | Double-layered chemical-resistant gloves (e.g., nitrile) | Disposable, impervious gown over a lab coat | Chemical safety goggles | Not required if performed in a fume hood |
| Handling Solutions | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Safety glasses with side shields | Not required if performed in a fume hood |
Detailed PPE Specifications
-
Hand Protection: Always wear at least one pair of chemical-resistant nitrile gloves. When handling the solid compound or concentrated solutions, double-gloving is required. This practice allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. Inspect gloves for any signs of degradation or punctures before use.[13]
-
Body Protection: A standard lab coat is sufficient for handling dilute solutions within a fume hood. For weighing the solid or handling larger quantities, an impervious, disposable gown worn over the lab coat is necessary to protect against spills and particle contamination.[14]
-
Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory whenever the compound is handled outside of a sealed container.[13] When weighing the powder, a full-face shield must be worn in addition to safety goggles to protect against splashes and aerosolized particles.[15]
-
Respiratory Protection: Due to the risk of inhaling carcinogenic dust, a NIOSH-approved particulate respirator (e.g., N95 or FFP2) is required when weighing or otherwise handling the solid compound outside of a glovebox or similar isolated system.[13] Ensure proper fit testing has been conducted for the selected respirator model.
Operational Plans: Step-by-Step Protocols
Adherence to strict procedural workflows is critical for safety. The following protocols for PPE selection, donning, and doffing are designed to be self-validating systems that minimize contamination risk.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for N-Nitroso Nipecotic Acid-d4.
Donning (Putting On) PPE Sequence
-
Gown/Lab Coat: Don the appropriate body protection first.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Goggles and Face Shield: Put on safety goggles first, then the face shield.
-
Gloves: Don the first pair of gloves. Tuck the cuff of the gown into the glove. Don the second pair of gloves over the first, extending the cuff over the sleeve of the gown.
Doffing (Removing) PPE Sequence
This sequence is designed to prevent contact with contaminated surfaces.
-
Outer Gloves: Remove the outer pair of gloves first. Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your finger under the cuff of the remaining glove and peel it off, inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Gown: Remove the face shield, followed by the disposable gown. Roll the gown inward to contain any contaminants on the outer surface. Dispose of as hazardous waste.
-
Goggles: Remove goggles.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[8]
Decontamination and Disposal Plan
All materials that come into contact with N-Nitroso Nipecotic Acid-d4 must be treated as hazardous waste.
-
PPE Disposal: All disposable PPE (gloves, gowns, respirator masks) must be placed in a clearly labeled, sealed hazardous waste bag immediately after doffing.
-
Chemical Waste: Unused compound and solutions containing the compound must be disposed of in a dedicated, labeled hazardous waste container. Do not mix with other waste streams.[7]
-
Spill Cleanup: In case of a spill, cordon off the area. Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels. All cleanup materials must be treated as hazardous waste.
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[7]
Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[7]
References
- BenchChem. (2025).
- STOP Carcinogens
- N-nitroso compounds: benefits, types, and safety. (2024, May 27).
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Cambridge Isotope Laboratories. DEUTERIUM (D, 99.8%) (D2,99.6%+HD,0.4%)
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Deuterium Safety D
- Carl ROTH.
- FUJIFILM Wako Chemicals.
- PMC. (2025, October 8). Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals.
- HSA. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Fisher Scientific. (2010, March 26).
- Cayman Chemical. (2025, September 24).
- Pharmaffili
- Occupational Safety and Health Administration. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry.
- Sigma-Aldrich. (2025, December 3).
- National Institutes of Health. PubChem: N-Nitrosoisonipecotic acid.
- U.S. Food and Drug Administration. Control of Nitrosamine Impurities in Human Drugs.
- PMC. (2025, April 29). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024.
- Pharma Excipients. (2023, July 27).
- Thermo Fisher Scientific. (2010, March 26).
- Cleanchem Laboratories.
- SRIRAMCHEM. N-Nitroso Nipecotic Acid: Pharmaceutical Reference Standard.
- Delaware Health and Social Services. Frequently Asked Questions - N-nitroso compounds.
- Axios Research. N-Nitroso Isonipecotic Acid.
- MDPI. (2022, October 17).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. fda.gov [fda.gov]
- 3. dhss.delaware.gov [dhss.delaware.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. isotope.com [isotope.com]
- 9. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
- 10. sams-solutions.com [sams-solutions.com]
- 11. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. falseguridad.com [falseguridad.com]
- 14. Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hsa.ie [hsa.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
